molecular formula C14H21NO2 B1523977 (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Cat. No.: B1523977
M. Wt: 235.32 g/mol
InChI Key: UMCNRCSUWIPPOC-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCNRCSUWIPPOC-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a chiral amino acid derivative, specifically of L-isoleucine.[1][2] In the realms of pharmaceutical development and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety profile. Enantiomers, which are mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties.[3] Therefore, the unambiguous determination of a molecule's structure, including its absolute stereochemistry, is a foundational requirement in the drug discovery pipeline.[4][5][]

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. We will move beyond a simple recitation of methods to explain the scientific rationale behind the chosen analytical workflow. This self-validating system employs a synergistic combination of High-Resolution Mass Spectrometry (HRMS) to establish molecular formula and connectivity, a suite of advanced Nuclear Magnetic Resonance (NMR) experiments to map the molecular skeleton and determine relative stereochemistry, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) to definitively assign the absolute configuration.

Part 1: Foundational Analysis - Molecular Formula and Connectivity via Mass Spectrometry

Expertise & Experience: The logical starting point for any structure elucidation is to answer the most fundamental question: "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for obtaining an exact mass measurement. This high degree of accuracy allows for the calculation of a unique molecular formula, moving us from a complete unknown to a defined set of atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

  • Ionization: Introduce the sample solution into the ESI source. A positive ion mode is typically chosen for amino acids, which will detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ species. Use the instrument's software to calculate the possible molecular formulas that fit the measured exact mass within a narrow tolerance (e.g., ±5 ppm).

Data Presentation: Molecular Formula Determination

For a target molecule with the structure of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, the expected molecular formula is C₁₄H₂₁NO₂.[1]

ParameterValue
Molecular Formula C₁₄H₂₁NO₂
Calculated Exact Mass [M] 235.15723
Protonated Species [M+H]⁺ 236.16451
Observed [M+H]⁺ (Hypothetical) 236.1643
Mass Accuracy (ppm) -0.9 ppm

Trustworthiness through Fragmentation: While HRMS provides the formula, it doesn't confirm the arrangement of the atoms. Tandem Mass Spectrometry (MS/MS) validates the proposed connectivity by breaking the molecule apart and analyzing the fragments. The fragmentation pattern serves as a structural fingerprint. For N-benzyl substituted amino acids, a characteristic fragmentation involves the formation of a stable benzylidene iminium cation.[7]

Predicted Fragmentation Pathway

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Parent [label="[C₁₄H₂₁NO₂ + H]⁺\nm/z = 236.16"]; Frag1 [label="Loss of H₂O\n[M+H-H₂O]⁺\nm/z = 218.15"]; Frag2 [label="Loss of COOH\n[M+H-HCOOH]⁺\nm/z = 190.15"]; Frag3 [label="Benzyl Cation\n[C₇H₇]⁺\nm/z = 91.05"]; Frag4 [label="Benzylidene Iminium Cation\n[C₈H₁₀N]⁺\nm/z = 120.08"];

Parent -> Frag1 [label="-H₂O"]; Parent -> Frag2 [label="-HCOOH"]; Parent -> Frag3 [label="Cleavage"]; Parent -> Frag4 [label="Cleavage"]; } /dot Caption: Predicted major fragmentation pathways in MS/MS.

Part 2: Detailed Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: With the molecular formula established, NMR spectroscopy is employed to construct the atom-by-atom connectivity map. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and offers crucial insights into the relative stereochemistry.[8][9][10]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides information on the chemical environment, integration (number of protons), and coupling (neighboring protons) for all hydrogen atoms.

  • ¹³C and DEPT Acquisition: Acquire a ¹³C spectrum to identify all unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to identify protons that are coupled to each other (typically through 2-3 bonds).[9] This is essential for tracing out the spin systems of the alkyl chains.

  • 2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton directly to the carbon atom it is attached to, providing unambiguous ¹H-¹³C one-bond connections.[11][12]

  • 2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This reveals correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule, such as the benzyl group to the amino acid backbone.[9][12]

Data Analysis and Interpretation

The combination of these spectra allows for the complete assignment of all proton and carbon signals.

  • ¹H & ¹³C NMR: Will reveal characteristic signals for the benzyl group (aromatic protons and carbons), the N-methyl group (a singlet in ¹H NMR), and the isoleucine backbone.

  • COSY: Will show a clear correlation pathway from the C5-methyl protons (δ-CH₃) to the C4-methylene protons (γ-CH₂), which in turn couple to the C3-methine proton (β-H). The β-H will also show coupling to the C6-methyl protons (γ'-CH₃) and the C2-methine proton (α-H).

  • HSQC: Will directly link each of these proton signals to their respective carbon atoms.

  • HMBC: Is the final piece of the puzzle. Key correlations expected are from the N-methyl protons to the α-carbon (C2) and from the benzylic CH₂ protons to the α-carbon (C2) and the aromatic ipso-carbon. This authoritatively connects the substituent groups to the isoleucine core.

Data Presentation: Expected NMR Assignments
Atom PositionExpected ¹H Shift (ppm), MultiplicityExpected ¹³C Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1 (COOH) ~10-12 (br s)~175-178C2, C3
2 (α-CH) ~3.5-3.8 (d)~60-65C1, C3, C4, N-CH₃, Benzyl-CH₂
3 (β-CH) ~1.8-2.1 (m)~37-40C1, C2, C4, C5, C6
4 (γ-CH₂) ~1.2-1.6 (m)~25-28C2, C3, C5, C6
5 (δ-CH₃) ~0.9-1.0 (t)~11-13C3, C4
6 (γ'-CH₃) ~0.8-0.9 (d)~15-17C2, C3, C4
N-CH₃ ~2.3-2.5 (s)~40-45C2, Benzyl-CH₂
Benzyl-CH₂ ~3.6-4.0 (ABq or s)~55-60C2, N-CH₃, Ar-C(ipso), Ar-C(ortho)
Benzyl-Ar ~7.2-7.4 (m)~127-135Benzyl-CH₂

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Visualization: Key HMBC Connectivity

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10, fixedsize=true, width=0.6]; edge [color="#34A853", penwidth=1.5];

} /dot Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Determining Relative Stereochemistry: The coupling constant between the α-proton (H2) and the β-proton (H3), denoted as ³J(H2,H3), is highly informative. For isoleucine derivatives (2S,3S or 2R,3R), this coupling is typically small (2-5 Hz), whereas for allo-isoleucine derivatives (2S,3R or 2R,3S), the coupling is significantly larger (8-10 Hz).[13] Measuring this value from the high-resolution ¹H NMR spectrum allows for the confident assignment of the syn relative stereochemistry between the C2 and C3 stereocenters.

Part 3: Definitive Assignment of Absolute Stereochemistry via Chiral HPLC

Expertise & Experience: Having established the molecular structure and relative stereochemistry, the final and most critical step is to determine the absolute configuration. While techniques like Vibrational Circular Dichroism (VCD) can be used, a more common and accessible laboratory method is Chiral HPLC.[4][14] This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Trustworthiness through Authentic Standard Comparison: The power of this method lies in its direct comparison to a known standard. By analyzing an authentic, commercially available sample of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, we create a self-validating system. If the retention time of our synthesized compound perfectly matches that of the (2S,3S) standard under identical conditions, the assignment is unambiguous.

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a CSP known for resolving underivatized amino acids. Macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC T) or crown ether-based columns are excellent choices.[15][16]

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase. A typical system might consist of methanol or acetonitrile with a small percentage of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure proper ionization and peak shape.[15][17]

  • Standard Analysis: Inject a solution of the known (2S,3S) standard to determine its characteristic retention time (t_R).

  • Racemate Analysis (Optional but Recommended): If a racemic or diastereomeric mixture is available, inject it to confirm that the method is capable of separating the different stereoisomers.

  • Sample Analysis: Inject a solution of the purified, unknown sample.

  • Comparison: Compare the retention time of the unknown sample's peak with that of the standard. A match in retention time provides definitive proof of the absolute configuration.

Data Presentation: Hypothetical Chiral HPLC Results
Sample InjectedRetention Time (minutes)
Racemic Mixture (Hypothetical)Peak 1: 8.5 (2R,3R), Peak 2: 10.2 (2S,3S)
(2S,3S) Authentic Standard 10.2
Synthesized Compound 10.2
Visualization: Chiral HPLC Workflow

G

Conclusion

The rigorous and systematic application of orthogonal analytical techniques provides an unassailable elucidation of a molecule's structure. Through High-Resolution Mass Spectrometry, the elemental composition (C₁₄H₂₁NO₂) and core fragments were established. A comprehensive suite of 1D and 2D NMR experiments allowed for the complete assignment of the carbon-hydrogen framework, confirming the N-benzyl-N-methyl-isoleucine connectivity and establishing the syn relative stereochemistry at the C2 and C3 positions via proton-proton coupling constants. Finally, Chiral HPLC, by direct comparison with an authentic standard, provided the definitive and conclusive assignment of the absolute configuration as (2S,3S). This multi-faceted, self-validating approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

  • MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Available at: [Link]

  • J-Stage. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]

  • PubMed. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Available at: [Link]

  • PubMed. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]

  • Pure Chemistry. Determination of absolute configuration. Available at: [Link]

  • J-Stage. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]

  • Royal Society of Chemistry. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Available at: [Link]

  • PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Available at: [Link]

  • ResearchGate. Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers. Available at: [Link]

  • AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • National Institutes of Health. Improved strategy for isoleucine 1H/13C methyl labeling in Pichia pastoris. Available at: [Link]

  • ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available at: [Link]

  • ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000041 - L-Isoleucine. Available at: [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000172). Available at: [Link]

  • Queen's University. Bio NMR spectroscopy. Available at: [Link]

  • YouTube. NMR Analysis of Amino Acids. Available at: [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • National Institutes of Health. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Available at: [Link]

  • National Institutes of Health. N-((Benzyloxy)carbonyl)-N-methyl-D-isoleucine. Available at: [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • MedChemExpress. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid 4125-97-7. Available at: [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

  • National Institutes of Health. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Available at: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Science.gov. cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • MDPI. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available at: [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. Available at: [Link]

  • National Institutes of Health. N-Methyl-L-isoleucine. Available at: [Link]

Sources

physicochemical properties of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a synthetic derivative of the essential amino acid L-isoleucine.[1][2] Its structure is characterized by the presence of both a benzyl and a methyl group on the alpha-amino nitrogen, introducing significant steric and electronic modifications compared to its parent amino acid. This modification transforms the primary amine of isoleucine into a tertiary amine, fundamentally altering its acid-base properties and lipophilicity.

This compound, identified by CAS Number 4125-97-7 , serves as a valuable building block in synthetic organic chemistry and is of interest to researchers in drug discovery and peptide science.[1][3][4] Its potential applications include its use as a component in antibody-drug conjugates or in the synthesis of other complex molecules like D-α-hydroxycarboxylic acids.[3] Understanding its physicochemical properties is paramount for its effective application, enabling predictions of its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles.

This guide provides a detailed examination of the key physicochemical parameters of this molecule, offering both a summary of its known attributes and robust, field-proven protocols for their experimental determination.

Section 1: Core Physicochemical Data

A foundational understanding of a molecule begins with its basic structural and physical identifiers. These data are essential for sample handling, stoichiometric calculations, and analytical characterization.

PropertyValueSource
IUPAC Name (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acidN/A
Synonyms N-Benzyl-N-methyl-L-isoleucine[3]
CAS Number 4125-97-7[1][4][5]
Molecular Formula C₁₄H₂₁NO₂[1][3][4][5]
Molecular Weight 235.32 g/mol [1][3][4][5]
Appearance White to off-white solid[1][2][5]
Purity (Example) 99.15% (by HPLC)[1][5]
Stereochemistry: The Foundation of Function

The designation "(2S,3S)" is critical. It defines the absolute configuration at the two chiral centers of the molecule: C2 (the α-carbon) and C3 (in the side chain). This specific stereoisomer is derived from L-isoleucine, the naturally occurring enantiomer. In any biological or chiral chemical system, stereochemistry dictates molecular recognition and, consequently, activity. Any deviation from this specific configuration would result in a different molecule with potentially distinct physicochemical and biological properties. Therefore, confirmation of stereochemical purity is an essential aspect of quality control for this compound.

Section 2: Critical Physicochemical Parameters for Research & Development

Beyond the basic identifiers, a set of core physicochemical properties governs how a molecule behaves in solution and interacts with biological systems. These parameters—pKa, logP, and solubility—are cornerstones of drug design and development, influencing everything from absorption and distribution to formulation.

Acid Dissociation Constant (pKa)

The pKa value quantifies the strength of an acid in solution. For (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, there are two primary ionizable groups: the carboxylic acid (-COOH) and the tertiary amine (-N(CH₃)(Bn)).

  • Significance: The ionization state (charge) of a molecule at a given pH is dictated by its pKa values. This is crucial for predicting its solubility, membrane permeability, and interaction with biological targets. The carboxylic acid will be deprotonated (negatively charged) at pH values above its pKa, while the tertiary amine will be protonated (positively charged) at pH values below its pKa. The overall charge of the molecule across a pH range determines its behavior in different physiological compartments (e.g., stomach vs. intestine).[6][7]

  • Expected Behavior:

    • pKa₁ (Carboxylic Acid): Expected to be in the range of 2-3, similar to the α-carboxylic acid of other N-alkylated amino acids.

    • pKa₂ (Tertiary Amine): Expected to be in the range of 8-10. The presence of the electron-donating alkyl and benzyl groups may slightly increase its basicity compared to a simple secondary amine.

This method relies on monitoring the change in pH of a solution of the compound upon the incremental addition of a strong acid or base. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[8][9]

Causality in Protocol Design: The choice of a standardized titrant is critical for accuracy. The use of an inert atmosphere (e.g., nitrogen or argon) prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the accurate determination of equivalence points, especially in the basic range.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If aqueous solubility is limited, a co-solvent like methanol or DMSO can be used, though this will yield an apparent pKa (pKa*) that must be noted.

  • Acidic Titration (for Amine pKa):

    • Acidify the sample solution to a starting pH of ~1.5-2.0 with a standardized strong acid (e.g., 0.1 M HCl).

    • Begin titration by adding small, precise aliquots (e.g., 0.05 mL) of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence points, which appear as sharp inflection points on the curve.

    • The pH at the halfway point to the first equivalence point corresponds to the pKa of the carboxylic acid (pKa₁). The pH at the halfway point between the first and second equivalence points corresponds to the pKa of the tertiary amine (pKa₂).

  • Isoelectric Point (pI) Calculation: The pI, the pH at which the molecule has a net-zero charge (exists as a zwitterion), can be calculated by averaging the two pKa values: pI = (pKa₁ + pKa₂) / 2.[10]

Lipophilicity (logP)

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is typically expressed in its logarithmic form, logP.

  • Significance: LogP is the most widely used measure of a molecule's lipophilicity ("greasiness"). It is a critical predictor of drug-like properties, including absorption, membrane permeability, plasma protein binding, and metabolic clearance.[11][12] For oral drugs, a logP value is often targeted to be less than 5, as per Lipinski's Rule of 5.[11]

  • Expected Behavior: The presence of the aromatic benzyl group and the overall hydrocarbon structure suggests that (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a moderately to highly lipophilic compound with a positive logP value.

This is the "gold standard" method for logP determination, involving the direct measurement of the analyte's concentration in the two phases after they have reached equilibrium.[13][14]

Causality in Protocol Design: Pre-saturating the n-octanol and aqueous buffer with each other is a non-negotiable step. It ensures that the volume of each phase does not change during the partitioning experiment due to mutual dissolution, which would introduce significant error into the final concentration measurements. The choice of a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is crucial for determining the distribution coefficient (logD), which accounts for the ionization state at physiological pH, a more relevant parameter than logP for ionizable molecules.[11]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a suitable aqueous buffer (e.g., PBS at pH 7.4). In a separatory funnel, mix the buffer and n-octanol in a 1:1 ratio and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a screw-cap vial, combine a precise volume of the stock solution with an equal volume of pre-saturated n-octanol.

  • Equilibration: Gently agitate the vial on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to allow partitioning to reach equilibrium. A preliminary time-course study can establish the minimum time required.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as:

    • P (or D) = [Concentration]octanol / [Concentration]aqueous

    • logP (or logD) = log₁₀(P or D)

Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pH.

  • Significance: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation.[15][16] Determining solubility early in the discovery process is essential for prioritizing compounds and guiding formulation strategies.

  • Available Data & Expected Behavior: The compound is soluble in DMSO at 10 mg/mL with heating.[2] Given its zwitterionic potential, its aqueous solubility is expected to be highly pH-dependent, with the lowest solubility occurring near its isoelectric point (pI).

This method measures the equilibrium solubility of a compound and is considered the most reliable approach.

Causality in Protocol Design: The key to this protocol is ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved. This requires a sufficient incubation time and agitation to overcome kinetic barriers to dissolution. Using a buffer system allows for the determination of solubility at a physiologically relevant and controlled pH.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing an aqueous buffer of a specific pH (e.g., pH 7.4). The presence of visible solid material at the end of the experiment is necessary to confirm that the solution is saturated.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: After equilibration, filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuge at high speed to pellet the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Take a precise aliquot of the clear supernatant and determine its concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve prepared with a known-soluble stock (e.g., in DMSO).

  • Result Expression: Report the solubility in units such as mg/mL or µM.

Melting Point (MP)

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline substance, this occurs over a very narrow range.

  • Significance: The melting point is a fundamental physical property used for compound identification and as a primary indicator of purity. A broad melting range typically signifies the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature and over a wider range.[17]

This is the most common and accessible method for determining the melting point of a solid organic compound.[18][19]

Causality in Protocol Design: A slow heating rate (1-2 °C per minute) near the expected melting point is essential for thermal equilibrium between the sample, the thermometer, and the heating block.[20] Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting point range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap its sealed bottom on a hard surface to pack the powder down into a dense column of 2-3 mm in height.[20]

  • Initial Rapid Determination: Place the loaded capillary into the melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time and establishes the range for the precise measurement.

  • Precise Determination:

    • Allow the apparatus to cool well below the approximate melting point.

    • Insert a new capillary with a fresh sample.

    • Heat rapidly to about 15-20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal of solid melts completely (T₂).

    • Report the melting point as the range T₁ - T₂.

  • Validation: For an unknown, a mixed melting point determination with an authentic standard can confirm identity. If the mixture shows no depression in melting point, the two samples are likely identical.

Section 3: Visualization of Methodologies

To aid in the practical application of these protocols, the following diagrams illustrate the experimental workflows.

pKa_Determination_Workflow start_node Start: Calibrate pH Meter A Prepare Sample Solution (Known mass in CO₂-free H₂O) start_node->A Buffers (4, 7, 10) process_node process_node data_node data_node decision_node decision_node end_node End: Report pKa₁ & pKa₂ B Acidify to pH ~2 A->B Standardized 0.1M HCl C Titrate with Base (Add aliquots, record pH) B->C Standardized 0.1M NaOH D Plot Titration Curve C->D pH vs. Volume data E Calculate Half-Equivalence Points D->E Identify inflection points E->end_node

Caption: Workflow for pKa determination by potentiometric titration.

logP_Determination_Workflow start_node Start: Prepare Pre-saturated Solvents (n-Octanol/Buffer) A Prepare Analyte Stock in Aqueous Phase start_node->A process_node process_node data_node data_node end_node End: Report logP / logD B Combine Aqueous & Octanol Phases A->B 1:1 volume ratio C Separate Phases (Centrifuge) B->C Agitate to equilibrium (e.g., 2-24h) D Quantify Concentration (HPLC or LC-MS) C->D Sample both phases E Calculate Partition Coefficient (P or D) D->E [Conc]oct / [Conc]aq E->end_node

Caption: Shake-flask method workflow for logP/logD determination.

Solubility_Determination_Workflow start_node Start: Add Excess Solid to Aqueous Buffer A Equilibrate with Agitation (e.g., 24-48h) start_node->A process_node process_node data_node data_node end_node End: Report Solubility (e.g., mg/mL) B Separate Solid from Solution (Filter or Centrifuge) A->B Ensure solid remains C Quantify Concentration (HPLC or LC-MS) B->C Collect clear supernatant C->end_node Against standard curve

Caption: Workflow for thermodynamic aqueous solubility determination.

Conclusion

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a structurally defined L-isoleucine derivative with physicochemical properties that are critical to its application in scientific research. Its character as an amphoteric, lipophilic molecule suggests a complex behavior in aqueous and biological environments that is highly dependent on pH. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely quantify the key parameters of pKa, logP, solubility, and melting point. Accurate determination of these properties is not merely an academic exercise; it is an essential, predictive science that underpins rational compound design, informs formulation strategies, and ultimately enables the successful translation of chemical entities into functional applications.

References

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. MedchemExpress.com.
  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoicacid , 97+% , 4125-97-7. CookeChem.
  • Measuring the Melting Point. Westlab Canada.
  • Melting point determin
  • Determination of The Pka Values of An Amino Acid. Scribd.
  • Determination of Melting Point. Linn-Benton Community College.
  • Protein pKa calcul
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
  • Melting point determin
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
  • How do you calcul
  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (Japanese). MedchemExpress.com.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science Publisher.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Calculation of Aqueous Solubility of Organic Compounds. PubMed Central (PMC), NIH.
  • Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach.
  • Aqueous solubility prediction of organic compounds. UA Campus Repository.
  • Compound solubility measurements for early drug discovery.
  • Isoelectric Points of Amino Acids (and How To Calcul
  • Amino Acid Titration: Concentration & pKa Determin
  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (Korean). MedchemExpress.com.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid-COA-13273. MedChemExpress.

Sources

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid CAS number 4125-97-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (CAS 4125-97-7)

Abstract

This technical guide provides a comprehensive scientific overview of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a chiral N-alkylated amino acid derivative. With the unique CAS identifier 4125-97-7, this compound serves as a sophisticated building block in synthetic organic chemistry, particularly in the fields of peptide science and drug discovery. The introduction of both methyl and benzyl groups onto the alpha-nitrogen of the L-isoleucine framework imparts distinct steric and electronic properties, offering researchers a valuable tool for modulating the physicochemical and biological characteristics of target molecules. This document details the molecule's physicochemical properties, outlines robust synthetic and analytical methodologies, and explores its applications. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

Introduction and Strategic Significance

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a non-canonical amino acid derived from L-isoleucine, one of the proteinogenic amino acids. Its defining feature is the tertiary amine at the alpha-position, substituted with both a methyl and a benzyl group. This structural modification moves it beyond the realm of simple protected amino acids into the class of versatile intermediates for creating complex molecular architectures.[1][2]

The Role of N-Alkylation in Peptide Science: The incorporation of N-alkylated amino acids, especially N-methylated residues, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[3] Key advantages include:

  • Enhanced Lipophilicity: The addition of alkyl groups increases the molecule's hydrophobicity, which can improve its solubility in non-aqueous media and facilitate passage across biological membranes, potentially increasing bioavailability.[3]

  • Proteolytic Resistance: The tertiary amide bond formed by an N-alkylated amino acid is sterically hindered, making it significantly more resistant to cleavage by proteases and peptidases. This extends the in-vivo half-life of the resulting peptide.

  • Conformational Control: The removal of the N-H proton eliminates a critical hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets. This can be strategically employed to lock a peptide into a specific bioactive conformation or to explore novel structural space.[3]

The N-benzyl group further contributes to the molecule's steric bulk and can be utilized as a stable protecting group. While removable under certain conditions (e.g., hydrogenolysis), its primary role in many applications is as a permanent structural feature to probe steric tolerance in receptor binding sites.

Note on Compound Identification: It is important for researchers to note that while the CAS number 4125-97-7 is associated with the N-benzyl, N-methyl derivative by several chemical suppliers[1][4], some databases may erroneously link it to the N-Cbz, N-methyl analogue (Z-N-Me-Ile-OH).[5][6] This guide focuses exclusively on the compound specified by the IUPAC name: (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in synthesis and analysis.

Key Properties Summary
PropertyValueSource
CAS Number 4125-97-7[1][4]
Molecular Formula C₁₄H₂₁NO₂[4]
Molecular Weight 235.32 g/mol [4]
IUPAC Name (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acidN/A
Synonyms N-Benzyl-N-methyl-L-isoleucine[2]
Appearance White to off-white solid[4]
Stereochemistry (2S,3S) configuration derived from L-isoleucine[7]
Analytical Characterization Workflow

Validation of the identity, purity, and stereochemical integrity of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid requires a multi-technique approach.

G cluster_synthesis cluster_analysis Analytical Workflow cluster_results Purified (2S,3S)-2-(Benzyl(methyl)amino) -3-methylpentanoic acid NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (LC-MS / HRMS) Purified->MS HPLC Chiral HPLC Purified->HPLC FTIR FT-IR Spectroscopy Purified->FTIR Structure Structural Confirmation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity Assay (e.g., >99%) HPLC->Purity Stereo Enantiomeric Purity HPLC->Stereo Func_Group Functional Group Verification FTIR->Func_Group

Caption: Workflow for analytical validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show distinct signals for the aromatic protons of the benzyl group, a singlet for the N-methyl protons, and characteristic aliphatic signals for the isoleucine backbone. ¹³C NMR will confirm the presence of the carboxyl carbon, aromatic carbons, and the unique aliphatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming stereochemical purity. Using a suitable chiral stationary phase, the (2S,3S) enantiomer can be separated from any other stereoisomers, allowing for precise quantification of enantiomeric excess (e.e.).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Synthesis Methodology: A Field-Proven Approach

The synthesis of N-alkylated amino acids must be carefully designed to prevent racemization at the alpha-carbon. A robust and logical pathway proceeds from the parent amino acid, L-isoleucine, via sequential N-functionalization.

Overall Synthetic Pathway

The synthesis is efficiently conducted in a two-step sequence: first, selective N-benzylation via reductive amination, followed by N-methylation of the resulting secondary amine.

G Isoleucine L-Isoleucine Step1 Step 1: Reductive Amination Isoleucine->Step1 Benzaldehyde, Reducing Agent (e.g., NaBH₃CN) Intermediate N-Benzyl-L-isoleucine Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 Base (e.g., NaH), Methyl Iodide (CH₃I) FinalProduct (2S,3S)-2-(Benzyl(methyl)amino) -3-methylpentanoic acid Step2->FinalProduct

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol: Step 2 - N-Methylation

This protocol details the N-methylation of N-Benzyl-L-isoleucine, a critical step that requires anhydrous conditions to ensure high yield. This method, adapted from principles developed by Benoiton et al., is widely applied for its efficiency.[3]

Objective: To selectively methylate the secondary amine of N-Benzyl-L-isoleucine without esterifying the carboxylic acid or causing racemization.

Materials:

  • N-Benzyl-L-isoleucine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (approx. 2.2 eq)

  • Methyl iodide (CH₃I) (approx. 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add N-Benzyl-L-isoleucine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer.

  • Dissolution: Add anhydrous THF to dissolve the starting material. Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature is maintained to control the exothermic reaction with NaH and to minimize potential side reactions.

  • Deprotonation: Slowly and portion-wise, add the sodium hydride to the stirred solution. The reaction will effervesce (H₂ gas evolution). Stir the mixture at 0 °C for 1 hour after the addition is complete to ensure full formation of the carboxylate and amino-anion. Causality: NaH is a strong, non-nucleophilic base that deprotonates both the carboxylic acid and the secondary amine, preparing them for the subsequent reaction.

  • Methylation: Add methyl iodide dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Causality: Methyl iodide is a potent electrophile. Adding it slowly to the cooled solution prevents an uncontrolled exothermic reaction. The dianion intermediate preferentially attacks via the more nucleophilic nitrogen.

  • Quenching: Carefully quench the reaction by slowly adding water at 0 °C to destroy any excess NaH.

  • Workup and Extraction:

    • Acidify the aqueous mixture to pH ~3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to yield the pure (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable asset in several areas of chemical and pharmaceutical research.

Peptidomimetic and Peptide Drug Design

The primary application is as a building block in solid-phase or solution-phase peptide synthesis.[2][8] Its incorporation into a peptide sequence can fundamentally alter the parent peptide's properties.

G cluster_peptide Standard Peptide Backbone cluster_modified Modified Peptide Backbone cluster_props A1 Amino Acid 1 A2 Amino Acid 2 (e.g., Isoleucine) A1->A2 Peptide Bond (-CO-NH-) A3 Amino Acid 3 A2->A3 Peptide Bond (-CO-NH-) M2 Modified Residue (Target Compound) A2->M2 Substitution M1 Amino Acid 1 M1->M2 Tertiary Amide (-CO-N(Me)Bn-) M3 Amino Acid 3 M2->M3 Peptide Bond (-CO-NH-) Prop1 Increased Stability M2->Prop1 Prop2 Altered Conformation M2->Prop2 Prop3 Enhanced Lipophilicity M2->Prop3

Sources

An In-depth Technical Guide to the Biological Activity of N-benzyl-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzyl-N-methyl-L-isoleucine is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. While its intrinsic biological activity is not extensively characterized, its true value lies in its application as a sophisticated building block for the synthesis of novel peptides and peptidomimetics. The strategic incorporation of N-benzyl-N-methyl-L-isoleucine into a peptide backbone can profoundly influence its conformational properties, metabolic stability, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the strategic application of N-benzyl-N-methyl-L-isoleucine in the design of next-generation therapeutic peptides. We will delve into the rationale behind its use, supported by detailed experimental protocols and an exploration of its impact on peptide structure-activity relationships.

Introduction: The Rationale for N-Substituted Amino Acids in Drug Discovery

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic properties, including susceptibility to enzymatic degradation and low membrane permeability. Chemical modification of the peptide backbone is a well-established strategy to overcome these limitations. N-substitution of amino acids, such as in N-benzyl-N-methyl-L-isoleucine, is a powerful tool in this regard.[1] The introduction of alkyl or aryl groups on the amide nitrogen can induce significant changes in the peptide's physicochemical and biological characteristics.[2]

The N-benzyl and N-methyl groups in N-benzyl-N-methyl-L-isoleucine offer a unique combination of steric hindrance and conformational constraint. The bulky benzyl group can shield the adjacent peptide bond from proteolytic cleavage, thereby enhancing the metabolic stability of the resulting peptide.[3] Furthermore, the tertiary amide bond introduced by N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined secondary structure.[3] This pre-organization can be crucial for high-affinity binding to biological targets.[2]

This guide will explore the multifaceted role of N-benzyl-N-methyl-L-isoleucine, positioning it not as a standalone bioactive molecule, but as a critical tool for the rational design of potent and stable peptide-based therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-benzyl-N-methyl-L-isoleucine is essential for its effective application in synthesis and biological assays.

PropertyValueReference
Molecular Formula C₁₄H₂₁NO₂[4]
Molecular Weight 235.33 g/mol [4]
Appearance White prisms[4]
Melting Point 140 - 146 °C[4]
Optical Rotation [α]²⁰D = +35 ± 1° (c=1 in 6M HCl)[4]
Purity ≥ 98%[4]
Storage Conditions 0 - 8 °C[4]

Synthesis of N-benzyl-N-methyl-L-isoleucine

The synthesis of N-benzyl-N-methyl-L-isoleucine can be achieved through a multi-step process starting from the readily available L-isoleucine. The following protocol is a representative method based on established procedures for the synthesis of N-substituted amino acids.[5]

Synthetic Workflow

A L-Isoleucine B Esterification (SOCl₂/MeOH) A->B C L-Isoleucine methyl ester hydrochloride B->C D N-Benzylation (Benzaldehyde, NaBH(OAc)₃) C->D E N-Benzyl-L-isoleucine methyl ester D->E F N-Methylation (NaH, CH₃I) E->F G N-Benzyl-N-methyl-L-isoleucine methyl ester F->G H Saponification (LiOH) G->H I N-Benzyl-N-methyl-L-isoleucine H->I

Caption: Synthetic pathway for N-benzyl-N-methyl-L-isoleucine.

Step-by-Step Experimental Protocol

Step 1: Esterification of L-Isoleucine

  • Suspend L-isoleucine (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain L-isoleucine methyl ester hydrochloride as a white solid.

Step 2: N-Benzylation via Reductive Amination

  • Dissolve L-isoleucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add benzaldehyde (1.1 eq) and triethylamine (1.2 eq) to the solution.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 16-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-L-isoleucine methyl ester.

Step 3: N-Methylation

  • Dissolve N-benzyl-L-isoleucine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain N-benzyl-N-methyl-L-isoleucine methyl ester.

Step 4: Saponification

  • Dissolve N-benzyl-N-methyl-L-isoleucine methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyl-N-methyl-L-isoleucine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-benzyl-N-methyl-L-isoleucine is as a building block in SPPS. Its incorporation requires consideration of the steric hindrance at the N-terminus, which can slow down the coupling reaction.

SPPS Workflow with N-benzyl-N-methyl-L-isoleucine

A Resin-bound amino acid B Fmoc Deprotection (20% Piperidine in DMF) A->B C Washing B->C D Coupling: Fmoc-N-benzyl-N-methyl-L-isoleucine (HBTU/HOBt or HATU) C->D E Washing D->E G Final Deprotection and Cleavage (TFA cocktail) D->G Final amino acid F Repeat cycle for next amino acid E->F Continue peptide elongation H Purification and Characterization G->H

Caption: Incorporation of N-benzyl-N-methyl-L-isoleucine in SPPS.

Optimized Coupling Protocol

Due to the steric bulk of the N-benzyl and N-methyl groups, a more potent coupling reagent and longer reaction times are often necessary to ensure complete acylation.

  • Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

  • Perform Fmoc-deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate Fmoc-N-benzyl-N-methyl-L-isoleucine (3-5 eq) with a coupling agent such as HATU (2.9 eq) and a base like N,N-diisopropylethylamine (DIEA) (6 eq) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours. A ninhydrin test can be used to monitor the reaction progress.

  • Wash the resin with DMF.

  • Repeat the coupling and washing steps as needed for the subsequent amino acids in the peptide sequence.

Impact on Biological Activity: A Mechanistic Perspective

While N-benzyl-N-methyl-L-isoleucine itself is not known to have significant biological activity, its incorporation into a peptide can drastically alter the peptide's interaction with its biological target.

Modulation of Receptor Binding and Enzyme Inhibition

The conformational rigidity imparted by the N-methyl group can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for a receptor or a more potent inhibition of an enzyme.[3] The benzyl group can also engage in favorable hydrophobic or pi-stacking interactions within a binding pocket, further increasing affinity.

Hypothetical Signaling Pathway Modulation

Consider a hypothetical scenario where a peptide agonist activates a G-protein coupled receptor (GPCR). Incorporation of N-benzyl-N-methyl-L-isoleucine could transform this agonist into an antagonist by altering its binding mode and preventing the conformational changes required for receptor activation.

cluster_0 Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activation Blocked Signaling Downstream Signaling Cascade G_protein->Signaling No Signal Transduction Peptide Peptide with N-benzyl-N-methyl-L-isoleucine Peptide->GPCR Binding (Antagonism)

Caption: Hypothetical antagonism of a GPCR by a modified peptide.

Conclusion

N-benzyl-N-methyl-L-isoleucine is a powerful tool in the arsenal of the medicinal chemist. Its strategic use in peptide synthesis allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] While direct biological activity of the compound itself is not a primary focus of research, its ability to enhance the therapeutic potential of peptides is undeniable.[2] Future research will likely focus on the development of novel peptides incorporating this and similar N-substituted amino acids to address a wide range of therapeutic targets.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825195/]
  • An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl). Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/An_In-depth_Technical_Guide_to_the_Synthesis_of_N-%CE%B1-Benzyl-L-isoleucine_Methyl_Ester_Hydrochloride.pdf]
  • N-Benzyl-N-methyl-L-isoleucine - Chem-Impex. Chem-Impex. [URL: https://www.chemimpex.com/products/07058]
  • An In-depth Technical Guide to N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl). Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/Bzl-Ile-OMe_HCl_Technical_Guide.pdf]
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5724213/]
  • N-α-Benzyl-L-isoleucine: A Technical Whitepaper on its Core Applications in Synthetic Chemistry and Drug Discovery. Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/N-%CE%B1-Benzyl-L-isoleucine_Technical_Whitepaper.pdf]
  • N-Benzyl-L-isoleucine - High-Purity Amino Acid Building Block | APExBIO. APExBIO. [URL: https://www.apexbt.com/n-benzyl-l-isoleucine.html]
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7071599/]
  • Representative N‐substituted α‐amino acid derivatives with biological... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Representative-N-substituted-a-amino-acid-derivatives-with-biological-activities-where_fig1_330062831]
  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.647335/full]
  • N-Benzyl-L-isoleucine | Amino Acid Derivative - MedchemExpress.com. MedchemExpress. [URL: https://www.medchemexpress.com/n-benzyl-l-isoleucine.html]
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6450239/]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [URL: https://www.aapptec.com/main-pdf/practical-synthesis-guide-to-solid-phase-peptide-chemistry.pdf]
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2019000200257]
  • N-Dealkylation of Amines. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2784]
  • N-Benzyl Derivatives of Amino-acids as Peptide Intermediates. ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/repository/1/19875/p271.pdf]
  • Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. Bloctechnology. [URL: https://www.bloctechnology.com/news/mastering-peptide-synthesis-the-role-of-n-methyl-amino-acids]
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6952994/]
  • 6 Synthesis of N-Alkyl Amino Acids. Monash University. [URL: https://www.monash.edu/__data/assets/pdf_file/0004/1785235/kellam-b-chapter-6.pdf]
  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [URL: https://www.researchgate.net/publication/321528621_Direct_N-alkylation_of_unprotected_amino_acids_with_alcohols]
  • n-Benzylleucine | C13H19NO2 | CID 225947. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/n-Benzylleucine]
  • Synthesis of functionalized N‐alkyl amino esters and amides via... - ResearchGate. ResearchGate. [URL: https://www.researchgate.
  • General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/339198659_General_method_to_prepare_amino_acids_benzyl_esters_and_to_isolate_them_as_hydrochloride_salts_by_using_cyclopentyl_methyl_ether_as_an_azeotroping_agent]

Sources

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide a comprehensive, scientifically-grounded framework for the safe handling, use, and management of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid in a laboratory setting. This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind essential safety protocols.

Introduction: A Proactive Approach to Laboratory Safety

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (CAS No. 4125-97-7) is a substituted isoleucine derivative, a class of compounds frequently utilized in peptide synthesis and as building blocks in drug discovery programs, including for potential use in antibody-drug conjugates.[1][2][3] As with any novel or specialized chemical, establishing a robust safety protocol is not merely a compliance exercise but the foundation of sound scientific practice. The potential for unforeseen biological activity necessitates that this compound be handled with diligence.

This document synthesizes available data to construct a comprehensive safety and handling guide. It is critical to note that detailed toxicological data for this specific molecule is not widely published. Therefore, this guide employs a prudent approach, inferring potential hazards from structurally similar compounds and embedding them within established principles of laboratory risk management to ensure the highest degree of safety.[4][5]

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the starting point for any risk assessment. These characteristics influence storage, handling, and emergency response procedures.

PropertyValueSource
IUPAC Name (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid-
CAS Number 4125-97-7[1][2]
Molecular Formula C₁₄H₂₁NO₂[1][3]
Molecular Weight 235.32 g/mol [1][3]
Appearance White to off-white solid/powder[2]
Purity Typically >97%[3]
Known Solvents DMSO (10 mg/mL with heating)[2]
Storage Long-term: -20°C (up to 3 years); Short-term: 4°C (up to 2 years)[2]

Section 2: Hazard Identification and Risk Assessment

A formal risk assessment is mandatory before any new experiment is undertaken.[6] This process involves identifying the intrinsic hazards of the chemical and evaluating the risks associated with a specific experimental procedure.[7][8]

GHS Hazard Classification (Surrogate Data)
GHS Hazard CategoryPictogramSignal WordHazard Statements (Inferred)
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation
STOT - Single Exposure GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation

Causality: These hazards are typical for complex organic molecules, especially fine powders. The irritant effects stem from the potential of the molecule to interact with and disrupt biological membranes in the skin, eyes, and respiratory tract.[10] The fine particulate nature of the solid increases the risk of aerosolization and subsequent inhalation.

The Risk Assessment Workflow

A systematic risk assessment is not a one-time event but a continuous process that precedes any laboratory work. The goal is to identify hazards, evaluate risks, and implement effective control measures.[5][6]

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Identification cluster_evaluation Phase 2: Risk Evaluation cluster_control Phase 3: Control & Implementation A Identify Chemical & Procedure (e.g., Weighing, Dissolving) B Consult Sources: - SDS (Surrogate if needed) - Literature A->B C Identify Intrinsic Hazards (Irritant, Toxic, etc.) B->C D Evaluate Exposure Potential (Inhalation, Dermal, etc.) C->D E Determine Risk Level (Likelihood x Severity) D->E F Select Controls (Hierarchy: Elimination > Eng. > PPE) E->F G Write Standard Operating Procedure (SOP) F->G H Train Personnel G->H I Proceed with Experiment H->I J Review & Refine (After experiment or if process changes) I->J Iterate J->A Iterate

Caption: A workflow for systematic laboratory risk assessment.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Based on the inferred hazards, a multi-layered approach to exposure control is required, prioritizing engineering controls and supplementing them with appropriate PPE.[11]

  • Engineering Controls: The primary method for controlling exposure to hazardous powders is a certified Chemical Fume Hood .

    • Causality: A fume hood prevents the inhalation of fine particulates by drawing air and contaminants away from the operator's breathing zone. All manipulations of the solid compound, especially weighing and transferring, must be performed within a fume hood.[12]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used consistently.

    • Eye/Face Protection: ANSI Z87.1-compliant safety glasses are mandatory at a minimum. When there is a splash risk (e.g., during dissolution), safety goggles are required.[11]

    • Skin Protection: A buttoned laboratory coat must be worn. Nitrile gloves should be worn when handling the compound or its solutions. Gloves should be inspected before use and changed immediately if contamination is suspected.[12]

    • Respiratory Protection: Not typically required if all work with the solid is performed within a fume hood. If a fume hood is not available—a situation that should be avoided—a NIOSH-approved respirator with P100 (HEPA) filters would be necessary.

TaskEngineering ControlRequired PPE
Storage Retrieval General VentilationLab Coat, Safety Glasses
Weighing Solid Chemical Fume HoodLab Coat, Safety Goggles, Nitrile Gloves
Preparing Solutions Chemical Fume HoodLab Coat, Safety Goggles, Nitrile Gloves
Handling Solutions Benchtop / Fume HoodLab Coat, Safety Glasses, Nitrile Gloves

Section 4: Core Laboratory Handling Protocols

The following protocols are designed to be self-validating systems, where each step is included to mitigate a specific, identified risk.

Protocol A: Weighing the Solid Compound

Objective: To accurately weigh a specific quantity of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid while minimizing personnel exposure and preventing contamination.

StepActionRationale / Causality
1 Preparation Don appropriate PPE (lab coat, safety goggles, nitrile gloves). Confirm the chemical fume hood is operational (check airflow monitor).
2 Staging Place an analytical balance, weigh paper/boat, spatula, and a sealable waste bag inside the fume hood.
3 Tare Balance Place the weigh boat on the balance and press "tare" or "zero".
4 Transfer Carefully open the stock container. Using the spatula, slowly transfer the approximate amount of powder to the weigh boat. Avoid any sudden movements that could aerosolize the powder.
5 Weigh Close the balance door and record the stable mass. Adjust as necessary by carefully adding or removing small amounts of powder.
6 Seal Securely close the primary stock container immediately after weighing.
7 Cleanup Carefully fold the weigh paper containing the compound for transport to the next step. Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol) and dispose of the wipe in the sealed waste bag.
8 Final Decon Wipe down the balance and surrounding surfaces within the fume hood. Dispose of gloves in the designated waste container before leaving the hood area.
Protocol B: Preparation of a Stock Solution in DMSO

Objective: To safely and accurately dissolve a known mass of the compound to a specific concentration.

SolutionPreparation A Step 1: Weigh Solid (Protocol A) in Fume Hood B Step 2: Place Solid in Appropriate Vial A->B C Step 3: Add Calculated Volume of DMSO B->C D Step 4: Cap Vial & Mix (Vortex/Sonicate) C->D E Step 5: Apply Gentle Heat (if needed, per data) D->E F Step 6: Label Vial Clearly (Name, Conc., Date) E->F G Step 7: Store Properly (-20°C / 4°C) F->G

Caption: Workflow for safe preparation of a stock solution.

StepActionRationale / Causality
1 Preparation Perform all steps within a chemical fume hood. Don appropriate PPE (lab coat, safety goggles, nitrile gloves).
2 Transfer Transfer the weighed solid (from Protocol A) into a suitable, labeled glass vial (e.g., a 4 mL screw-cap vial).
3 Solvent Addition Using a calibrated pipette, add the calculated volume of high-purity DMSO to the vial.[2]
4 Dissolution Cap the vial securely. Mix using a vortex mixer. If dissolution is slow, place the vial in an ultrasonic bath.
5 Heating (If Req.) If the compound remains insoluble, gently warm the solution (e.g., to 60°C) as suggested by supplier data, using a water bath or calibrated heat block.[2] Never heat flammable solvents with an open flame.
6 Finalization Once fully dissolved, allow the solution to cool to room temperature. Ensure the vial is clearly labeled with the compound name, concentration, solvent, and date of preparation.
7 Storage Store the stock solution at the appropriate temperature (-20°C or -80°C for long-term) to prevent degradation.[2]

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.[10]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Small Spills: Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Clean the spill area with soap and water.

Section 6: Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the specific temperature guidelines (-20°C for long-term) to ensure chemical stability.[2] Store away from strong oxidizing agents.

  • Disposal: All waste, including contaminated consumables (gloves, wipes) and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain.[13]

References

  • PubChem. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Karimi Zeverdegani, S., et al. (2016). Chemical risk assessment in a chemical laboratory based on three different techniques. Journal of Occupational Health and Epidemiology. [Link]

  • Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. WPI. [Link]

  • Lab Manager. (2024). Conducting a Chemical Risk Assessment in the Laboratory. [Link]

  • University of California, Riverside. Laboratory Risk Assessment. Environmental Health and Safety. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Continental Peptides. (2024). Laboratory Safety Guidelines When Handling Peptides and Research Chemicals. [Link]

  • PubChem. (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide. National Center for Biotechnology Information. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • PubChem. (2S,3S)-2-amino-3-methylpentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

An In-depth Technical Guide to Isoleucine Derivatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoleucine, a β-branched aliphatic amino acid, is a frequent constituent of bioactive peptides and proteins. However, its incorporation during solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the steric hindrance imposed by its bulky side chain. This steric impediment can lead to incomplete coupling reactions, reduced peptide purity, and increased risk of epimerization, thereby compromising the overall efficiency and success of the synthesis. This in-depth technical guide provides a comprehensive overview of the challenges associated with isoleucine incorporation and explores the various derivatives and strategies developed to overcome these hurdles. We will delve into the mechanistic basis of these challenges, offer a comparative analysis of different isoleucine derivatives, and provide detailed, field-proven protocols for their effective use. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of isoleucine-containing peptides.

The Isoleucine Challenge: Steric Hindrance and its Consequences

The unique structure of isoleucine, with a chiral center on its β-carbon, is the root of the difficulties encountered during peptide synthesis. This β-branching creates significant steric bulk in close proximity to the α-amino group, which is the nucleophile in the peptide bond formation reaction.

1.1. Incomplete Coupling Reactions: The steric hindrance around the α-amino group of the N-terminal isoleucine residue on the growing peptide chain can impede the approach of the activated carboxyl group of the incoming amino acid.[1] This leads to slower reaction kinetics and often incomplete coupling, resulting in deletion sequences where the intended amino acid is missing from the final peptide.[2]

1.2. Epimerization: Epimerization, the change in configuration at a chiral center, is a critical side reaction in peptide synthesis.[3][4] For isoleucine, this can occur at the α-carbon during the activation step, leading to the incorporation of D-allo-isoleucine instead of the desired L-isoleucine. This transformation can drastically alter the peptide's three-dimensional structure and biological activity.[3][5] The rate of epimerization is influenced by several factors, including the choice of coupling reagents and the reaction conditions.[3][6]

1.3. Aggregation: Sequences rich in hydrophobic and β-branched amino acids like isoleucine have a high propensity to form inter-chain hydrogen bonds, leading to peptide aggregation on the solid support. This aggregation can physically block reactive sites, further hindering coupling efficiency and leading to failed syntheses.

Strategies and Derivatives for Efficient Isoleucine Incorporation

To address the challenges posed by isoleucine, several specialized derivatives and optimized protocols have been developed. The choice of strategy depends on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.

2.1. Standard Protected Isoleucine Derivatives:

The most common derivatives used in Fmoc-based SPPS are Fmoc-L-Isoleucine and Fmoc-L-allo-Isoleucine.[7] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is stable under coupling conditions and can be removed with a mild base, typically piperidine.[8][9] While effective for many sequences, the use of standard Fmoc-Ile-OH can still lead to the issues mentioned above, especially in "difficult sequences".[10]

Isoleucine DerivativeAverage Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)Key Considerations
Boc-L-Isoleucine 97-99%75-85%60-75%Requires harsh acid (e.g., HF) for final cleavage.[7]
Fmoc-L-Isoleucine 98-99.5%80-90%65-80%Milder deprotection conditions; preferred for its orthogonality.[7]
Fmoc-L-allo-Isoleucine 97-99%78-88%62-78%Stereochemistry can influence peptide structure and activity.[7]

2.2. Pseudoproline Dipeptides: Disrupting Aggregation

Pseudoproline dipeptides are powerful tools for preventing aggregation during the synthesis of long or hydrophobic peptides.[11][12] These are dipeptides where a serine or threonine residue is cyclized into an oxazolidine ring, mimicking the structure of proline.[11][13] By introducing a "kink" in the peptide backbone, pseudoprolines disrupt the formation of β-sheet structures that lead to aggregation.[11][14] For isoleucine-containing peptides, a pseudoproline dipeptide can be incorporated at a position preceding a difficult coupling to enhance solvation and improve reaction efficiency.[12][13]

Diagram: Mechanism of Pseudoproline Dipeptides

G cluster_0 Standard Peptide Chain cluster_1 With Pseudoproline Dipeptide Peptide_Backbone_1 ---(Trans-amide bond)--- Peptide_Backbone_2 ---(Trans-amide bond)--- Peptide_Backbone_1->Peptide_Backbone_2 Interchain H-bonding Aggregation β-sheet Formation (Aggregation) Peptide_Backbone_2->Aggregation Solvation Enhanced Solvation (No Aggregation) Peptide_Backbone_3 ---(Trans-amide bond)--- Pseudoproline Pseudoproline (Cis-amide bond 'kink') Peptide_Backbone_3->Pseudoproline Peptide_Backbone_4 ---(Trans-amide bond)--- Pseudoproline->Peptide_Backbone_4 Peptide_Backbone_4->Solvation

Caption: Pseudoprolines induce a cis-amide bond, disrupting β-sheet formation and preventing aggregation.

2.3. Dmb-Protected Isoleucine: A Reversible Backbone Protection Strategy

The use of a di-methoxybenzyl (Dmb) group on the backbone amide nitrogen of an amino acid can prevent aggregation. This modification is introduced as a dipeptide, for example, Fmoc-Gly(Dmb)-OH. While not a direct derivative of isoleucine, this strategy is highly relevant when dealing with isoleucine-rich sequences that are prone to aggregation. The Dmb group is cleaved during the final acidolysis step.

Optimized Coupling Protocols for Isoleucine

Beyond the choice of derivative, the coupling conditions play a pivotal role in the successful incorporation of isoleucine.

3.1. High-Efficiency Coupling Reagents:

For sterically hindered amino acids like isoleucine, standard carbodiimide coupling reagents (e.g., DCC, DIC) are often insufficient.[2] More potent activating reagents are necessary to drive the reaction to completion.

  • Uronium/Aminium Reagents: Reagents such as HATU, HBTU, and COMU are highly efficient for overcoming steric hindrance.[2] COMU, which is based on OxymaPure, offers high coupling efficiency with a better safety profile than HOBt-based reagents.[2][15]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings.[2]

3.2. Optimized Reaction Conditions:

  • Extended Coupling Times: Due to the slower reaction kinetics, extending the coupling time to 2-4 hours or even performing a "double coupling" (repeating the coupling step) is often necessary for isoleucine.[7][16]

  • Elevated Temperature: Increasing the reaction temperature (e.g., using a microwave peptide synthesizer) can provide the necessary activation energy to overcome the steric barrier.[2]

Experimental Protocols

4.1. Standard Protocol for Fmoc-L-Isoleucine Incorporation in SPPS

This protocol outlines a manual Fmoc-SPPS workflow for incorporating an Fmoc-L-Isoleucine residue.[7]

  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g substitution).

    • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Wash the resin with DMF (3x).

  • Nα-Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the vessel and treat with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin with DMF (5x) to ensure complete removal of piperidine.

  • Coupling of Fmoc-L-Isoleucine:

    • Dissolve Fmoc-L-Isoleucine (3 eq.), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.[7]

    • Add diisopropylethylamine (DIEA) (6 eq.) to the solution and pre-activate for 2 minutes.[7]

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. For isoleucine, extending this to 4 hours or performing a double coupling is recommended.[7]

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[7]

  • Washing:

    • Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.[7]

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.[7]

Diagram: Fmoc-SPPS Cycle for Isoleucine Incorporation

Fmoc_SPPS_Cycle Start Start with Resin-Bound Peptide (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Ile-OH, Activator, Base in DMF) Extended time for Ile Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 KaiserTest 5. Kaiser Test (Check for completion) Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat for next amino acid KaiserTest->Repeat Negative Repeat->Deprotection End Final Cleavage & Deprotection Repeat->End

Caption: The iterative cycle of Fmoc-SPPS, highlighting the critical coupling step for isoleucine.

Conclusion

The successful synthesis of isoleucine-containing peptides is a testament to the advancements in peptide chemistry. While the inherent steric hindrance of isoleucine presents a formidable challenge, a combination of specialized derivatives, potent coupling reagents, and optimized protocols can lead to high-purity peptides in good yields. The judicious application of pseudoproline dipeptides to mitigate aggregation, coupled with the use of high-efficiency coupling reagents and extended reaction times, provides a robust toolkit for the modern peptide chemist. As the demand for complex synthetic peptides in research and therapeutics continues to grow, a thorough understanding of these strategies is indispensable for success.

References

  • A Comparative Study of Isoleucine Derivatives in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • Optimizing Peptide Synthesis with High-Quality Fmoc-L-Isoleucine | Your Trusted Source. (2025).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (n.d.).
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. (n.d.).
  • Isoleucine epimerization in peptides and proteins: kinetic factors and application to fossil proteins - PubMed. (1978).
  • Pseudoproline - Wikipedia. (n.d.).
  • Epimerisation in Peptide Synthesis - MDPI. (n.d.).
  • Pseudoproline & Isoacyl dipeptides - Bachem. (2021).
  • Epimerisation in Peptide Synthesis - PubMed. (2023).
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (2007).
  • Epimerization of Peptide. (n.d.).
  • The Chemistry of Peptide Synthesis: Understanding the Role of Fmoc-L-Isoleucine. (n.d.).
  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate. (2025).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025).
  • (PDF) Epimerisation in Peptide Synthesis - ResearchGate. (n.d.).
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem. (n.d.).
  • Pseudoproline Dipeptides - Aapptec Peptides. (2019).
  • Application Notes and Protocols for the Use of (2S)-2-amino-3-methylpentanoic Acid in Peptide Synthesis - Benchchem. (n.d.).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC - NIH. (n.d.).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020).
  • Peptide/Amide bond Synthesis – OxymaPure®. (n.d.).

Sources

An In-depth Technical Guide to (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a substituted derivative of the essential amino acid L-isoleucine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a plausible synthetic route, analytical characterization, and potential applications.

Introduction and Core Properties

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a chiral amino acid derivative with a molecular weight of 235.32 g/mol and a chemical formula of C₁₄H₂₁NO₂.[1][2][3] The presence of both a benzyl and a methyl group on the alpha-amino nitrogen significantly alters the steric and electronic properties compared to its parent amino acid, L-isoleucine. These modifications can influence its solubility, reactivity, and biological activity, making it a compound of interest in medicinal chemistry and peptide synthesis.[4]

Table 1: Core Properties of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
PropertyValueSource(s)
Molecular Weight 235.32 g/mol [1][2][3]
Chemical Formula C₁₄H₂₁NO₂[1][2][3]
CAS Number 4125-97-7[1]
Appearance White to off-white solid[5]
Synonyms N-Benzyl-N-methyl-L-isoleucine[2]

Synthesis Pathway: A Mechanistic Approach

A plausible and efficient synthetic route to (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid involves a two-step process starting from L-isoleucine: N-benzylation via reductive amination, followed by N-methylation using the Eschweiler-Clarke reaction. This approach allows for the sequential and controlled introduction of the substituents on the alpha-amino group.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: N-Methylation L-Isoleucine L-Isoleucine Intermediate_Imine Schiff Base Intermediate L-Isoleucine->Intermediate_Imine Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate_Imine Condensation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) N-Benzyl-L-isoleucine N-Benzyl-L-isoleucine Reducing_Agent->N-Benzyl-L-isoleucine N-Benzyl-L-isoleucine_2 N-Benzyl-L-isoleucine N-Benzyl-L-isoleucine->N-Benzyl-L-isoleucine_2 Intermediate_Imine->N-Benzyl-L-isoleucine Reduction Iminium_Ion Iminium Ion Intermediate N-Benzyl-L-isoleucine_2->Iminium_Ion Condensation Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Condensation Formic_Acid Formic Acid Target_Molecule (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid Formic_Acid->Target_Molecule Iminium_Ion->Target_Molecule Reduction

Caption: Proposed two-step synthesis of the target molecule.

Step 1: N-Benzylation of L-Isoleucine via Reductive Amination

Expertise & Experience: Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity.[6] The reaction proceeds through the formation of a Schiff base (imine) intermediate, which is then reduced in situ. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the imine and tolerant of the carboxylic acid functionality.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of L-isoleucine in a suitable solvent (e.g., methanol or dichloromethane), add one equivalent of benzaldehyde.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC).

  • Reduction: Once imine formation is evident, slowly add 1.5 equivalents of sodium triacetoxyborohydride to the reaction mixture.

  • Workup and Isolation: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-benzyl-L-isoleucine.

Step 2: N-Methylation of N-Benzyl-L-isoleucine via the Eschweiler-Clarke Reaction

Expertise & Experience: The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[1][2][3][7] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][3] A key advantage of this reaction is that it avoids over-alkylation to form quaternary ammonium salts, stopping at the tertiary amine stage.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve the N-benzyl-L-isoleucine from the previous step in an excess of formic acid and aqueous formaldehyde.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 80-100 °C) for several hours. The reaction progress can be monitored by TLC.

  • Workup and Isolation: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to a pH of approximately 9-10.

  • Purification: The product can be purified by extraction with an appropriate organic solvent, followed by column chromatography on silica gel to afford the pure (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Analytical Characterization

A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques.

Diagram 2: Analytical Workflow

G Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the N-methyl protons, and signals for the aliphatic protons of the isoleucine backbone.[8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons of the benzyl group, the N-methyl carbon, and the aliphatic carbons of the isoleucine moiety.[8][9][10]

Table 2: Expected NMR Chemical Shifts
GroupExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Aromatic (Benzyl) 7.2 - 7.4 (multiplet, 5H)127 - 139
Benzyl CH₂ ~3.5 (singlet, 2H)~62
N-CH₃ ~2.3 (singlet, 3H)~42
Isoleucine Backbone 0.8 - 3.5 (multiplets)10 - 60
Carboxylic Acid (COOH) Broad singlet>170

Note: Expected shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 236.33.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Trustworthiness: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorption Bands:

    • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

    • C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

    • C-N stretch: An absorption band in the 1000-1250 cm⁻¹ region.

Applications and Future Directions

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, as an N-alkylated amino acid, holds potential in several areas of research and development:

  • Peptide Synthesis: N-alkylation of amino acids can impart unique properties to peptides, such as increased stability against enzymatic degradation and enhanced membrane permeability.[11] This makes the title compound a valuable building block for the synthesis of peptidomimetics and novel therapeutic peptides.[4]

  • Drug Development: The structural modifications may lead to altered biological activity, making it a candidate for screening in various drug discovery programs. Its structural similarity to isoleucine suggests potential interactions with biological targets that recognize this amino acid.

  • Asymmetric Synthesis: As a chiral building block, it can be employed in the asymmetric synthesis of more complex molecules.

  • Antibody-Drug Conjugates (ADCs): There is a potential application for N-Benzyl-N-methyl-isoleucine in the development of ADCs for cancer treatment, though further research is needed to validate this.[2]

Conclusion

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a synthetically accessible derivative of L-isoleucine with distinct physicochemical properties. The synthetic pathway outlined in this guide, employing reductive amination and the Eschweiler-Clarke reaction, represents a reliable method for its preparation. The analytical techniques described provide a robust framework for its characterization. The unique structural features of this compound make it a promising tool for researchers in peptide chemistry, drug discovery, and materials science.

References

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. PubChem. [Link]

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. MedchemExpress.com (Japanese). [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid 4125-97-7. MCE. [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • N-Benzyl-N-methylethanolamine. PubChem. [Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]

  • N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

An In-Depth Technical Guide to the Solubility of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Novel Isoleucine Derivative

In the realm of drug discovery and development, understanding the solubility of a lead compound is not merely a routine checkbox; it is a critical determinant of its ultimate therapeutic potential. Poor solubility can cascade into a host of downstream challenges, from inconsistent biological assay results to formidable formulation hurdles. This guide is dedicated to researchers, scientists, and drug development professionals who are tasked with characterizing novel molecules such as (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. This particular molecule, an N-substituted derivative of the amino acid isoleucine, presents a unique solubility profile governed by the interplay of its constituent functional groups.[1]

This document eschews a one-size-fits-all template. Instead, it is structured to provide a comprehensive, logical, and practical workflow for elucidating the solubility of this specific compound. We will delve into the theoretical underpinnings of its expected solubility, provide detailed, field-tested protocols for both kinetic and thermodynamic solubility determination, and offer insights into interpreting the resulting data. Our goal is to equip you not just with methods, but with the scientific rationale to make informed decisions in your research.

Molecular Scrutiny: Predicting the Solubility Behavior of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid

Before embarking on experimental work, a thorough analysis of the molecule's structure provides invaluable predictive insights.

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is an amino acid derivative with several key structural features that will dictate its solubility in organic solvents:

  • The Amino Acid Core: The foundational isoleucine structure possesses a carboxylic acid and a tertiary amine. Amino acids are zwitterionic, making them generally soluble in polar protic solvents like water and largely insoluble in nonpolar organic solvents. The presence of these ionizable groups suggests that pH will be a critical factor in aqueous solubility.[2][3][4]

  • Hydrophobic Side Chain: The sec-butyl side chain of isoleucine is hydrophobic, which tends to decrease aqueous solubility compared to amino acids with smaller or polar side chains.

  • N-Substitution: The presence of a benzyl group and a methyl group on the nitrogen atom significantly alters the molecule's character. These bulky, nonpolar groups increase the overall hydrophobicity and steric hindrance around the polar amine, which will likely decrease its solubility in polar solvents and enhance it in less polar organic solvents.

  • Overall Character: The combination of the polar carboxylic acid and the heavily substituted, nonpolar amino group results in a molecule with a complex solubility profile. It is anticipated to exhibit limited solubility in both highly polar (e.g., water) and very nonpolar (e.g., hexane) solvents, with optimal solubility likely in solvents of intermediate polarity.

A commercially available source indicates that the compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL (approximately 42.50 mM), often requiring sonication and warming.[5] This provides a crucial starting point for stock solution preparation in many experimental protocols.

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery, two distinct yet complementary types of solubility are measured: kinetic and thermodynamic.[6]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[6] It is a measure of a compound's tendency to remain in a supersaturated solution under non-equilibrium conditions and is highly relevant for early-stage screening where speed is paramount.[7]

  • Thermodynamic Solubility: This is the true, equilibrium solubility of a compound in a given solvent. It represents the maximum concentration of a substance that can be dissolved to form a saturated solution when the solid compound is in equilibrium with the solution.[8] This "gold standard" measurement is more time and resource-intensive but provides fundamental physicochemical data crucial for later-stage development.[8][9]

The following diagram illustrates the conceptual workflow for solubility assessment:

G cluster_0 Early Stage Discovery cluster_1 Late Stage Development Kinetic Solubility Kinetic Solubility High-Throughput Screening High-Throughput Screening Kinetic Solubility->High-Throughput Screening informs Thermodynamic Solubility Thermodynamic Solubility Formulation & Preclinical Formulation & Preclinical Thermodynamic Solubility->Formulation & Preclinical guides Compound Characterization Compound Characterization Compound Characterization->Kinetic Solubility Compound Characterization->Thermodynamic Solubility

Caption: Conceptual workflow for solubility assessment in drug discovery.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps and rationale.

Kinetic Solubility Determination via Laser Nephelometry

This high-throughput method is ideal for rapid screening in various organic solvents and aqueous buffers. It measures the light scattered by insoluble particles (precipitate).[10][11]

Rationale: By preparing serial dilutions of the compound from a DMSO stock and adding them to the target solvent, we can identify the concentration at which the compound precipitates, indicated by a sharp increase in light scattering.[7][11]

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

    • Dissolve in high-purity DMSO to create a 20 mM stock solution. Gentle warming and sonication may be required.[5]

  • Serial Dilution:

    • In a 96- or 384-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition of Target Solvent:

    • Using a multichannel pipette or automated liquid handler, rapidly add the target organic solvent to each well containing the DMSO dilutions.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[12]

    • Measure the light scattering in each well using a laser nephelometer.[11][12]

  • Data Analysis:

    • Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.

    • The kinetic solubility is the concentration at which a significant increase in the signal is observed.

The experimental workflow for nephelometry is as follows:

G cluster_workflow Nephelometry Workflow A Prepare 20 mM Stock in DMSO B Serial Dilution in Plate A->B C Add Target Organic Solvent B->C D Incubate (e.g., 2h at 25°C) C->D E Measure Light Scattering D->E F Plot NTU vs. Concentration E->F G Determine Solubility Breakpoint F->G

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Determination via the Shake-Flask Method

This is the definitive method for determining equilibrium solubility.[9][13]

Rationale: An excess of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC.[8][13]

Protocol:

  • Sample Preparation:

    • Add an excess amount of solid (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid to a series of vials, each containing a different organic solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial for reaching thermodynamic equilibrium.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

  • Quantification by HPLC-UV:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Dilute the supernatant samples and analyze them by a validated HPLC-UV method.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.

The shake-flask method workflow is depicted below:

G cluster_workflow Shake-Flask Workflow A Add Excess Solid to Solvent B Equilibrate (24-48h at 25°C) A->B C Separate Supernatant B->C D Quantify by HPLC-UV C->D E Determine Thermodynamic Solubility D->E

Sources

A Technical Guide to the Spectroscopic Characterization of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a derivative of the essential amino acid L-isoleucine. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to confirm the structure, purity, and stereochemistry of this compound. While direct, publicly available spectroscopic data for this specific molecule is limited, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to provide a robust framework for its characterization.

Introduction: The Importance of Spectroscopic Analysis

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, also known as N-Benzyl-N-methyl-L-isoleucine, is a chiral building block with potential applications in peptide synthesis and pharmaceutical development. Its structure, incorporating both a bulky benzyl group and a methyl group on the alpha-amino nitrogen, presents unique steric and electronic features that can influence the properties of larger molecules it is incorporated into.

Accurate structural elucidation and confirmation of stereochemical integrity are paramount in the development of any chiral compound for pharmaceutical use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for achieving this. This guide will delve into the theoretical underpinnings and practical considerations for applying these techniques to the analysis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. The structure of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is characterized by several key features that will give rise to distinct spectroscopic signals.

Figure 1: Molecular structure of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as the carboxylic acid proton may be exchangeable.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): To definitively assign all signals, especially in the overlapping aliphatic region, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine C-H one-bond and multiple-bond correlations, respectively.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for the protons of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. These are estimates based on analogous structures and are subject to solvent effects and conformational variations.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1HSignal may be broad and its position is highly dependent on solvent and concentration. May exchange with D₂O.
Aromatic (C₆H₅)7.20 - 7.40multiplet5HProtons of the benzyl group.
Benzylic (-CH₂-Ph)3.60 - 3.80AB quartet or two doublets2HDiastereotopic protons due to the adjacent chiral center.
α-Proton (-CH-)3.00 - 3.20doublet1HCoupled to the β-proton.
N-Methyl (-N-CH₃)2.30 - 2.50singlet3H
β-Proton (-CH-)1.80 - 2.00multiplet1HComplex multiplicity due to coupling with α-H, γ-CH₂, and β-CH₃ protons.
γ-Methylene (-CH₂-)1.20 - 1.60multiplet2HDiastereotopic protons, part of the sec-butyl group.
β-Methyl (-CH₃)0.90 - 1.10doublet3HCoupled to the β-proton.
γ-Methyl (-CH₃)0.80 - 1.00triplet3HPart of the sec-butyl group.
Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are summarized below.

Carbon Assignment Predicted δ (ppm) Notes
Carboxylic Acid (-COO)175 - 180
Aromatic (ipso-C)138 - 140Quaternary carbon of the benzyl group.
Aromatic (ortho, meta, para-C)127 - 130
α-Carbon (-CH-)65 - 70
Benzylic (-CH₂-)55 - 60
N-Methyl (-N-CH₃)35 - 40
β-Carbon (-CH-)35 - 40
γ-Methylene (-CH₂-)25 - 30
β-Methyl (-CH₃)15 - 20
γ-Methyl (-CH₃)10 - 15

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is relatively polar and non-volatile. Both positive and negative ion modes should be explored.

Data Acquisition:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the potential addition of a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the full scan mass spectrum to determine the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Expected Mass Spectral Data
  • Molecular Weight: The molecular formula is C₁₄H₂₁NO₂.[1]

  • Monoisotopic Mass: 235.1572 g/mol .

  • Expected Ions:

    • [M+H]⁺ (Positive ESI): m/z 236.1645

    • [M-H]⁻ (Negative ESI): m/z 234.1499

  • Key Fragmentation Patterns (MS/MS of [M+H]⁺):

    • Loss of the carboxylic acid group as H₂O and CO (a loss of 46 Da).

    • Cleavage of the benzyl group, resulting in a prominent peak at m/z 91 (tropylium ion).

    • Loss of the entire N-benzyl-N-methylamino group.

G cluster_workflow MS/MS Fragmentation Workflow parent [M+H]⁺ m/z 236.1645 frag1 Loss of H₂O and CO (-46 Da) parent->frag1 frag2 Loss of C₇H₇• (-91 Da) parent->frag2 ion1 Fragment Ion m/z 190.1383 frag1->ion1 ion2 Tropylium Ion m/z 91.0542 frag2->ion2

Figure 2: Predicted MS/MS fragmentation of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in an appropriate IR cell.

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Absorption Bands
Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Strong
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=C stretch (Aromatic)1450 - 1600Medium
C-N stretch1000 - 1250Medium

Conclusion

The comprehensive spectroscopic analysis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid requires a multi-technique approach. While this guide provides a robust framework based on predicted data from analogous structures, it is imperative for researchers to acquire experimental data on their synthesized material to confirm its identity, purity, and stereochemistry. The combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, ideally supplemented with 2D NMR techniques, will provide the necessary evidence for a complete and unambiguous characterization of this important chiral building block.

References

Sources

commercial suppliers of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing and Verifying (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid

Introduction: A Key Chiral Building Block

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a synthetically valuable isoleucine derivative.[1] As a chiral building block, it provides a specific stereochemical configuration essential in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its structure, incorporating both a benzyl and a methyl group on the amine, offers unique steric and electronic properties that are leveraged by medicinal chemists. This guide provides an overview of commercial suppliers, critical quality control parameters, and a detailed protocol for analytical verification to ensure the integrity of this intermediate for research and drug development applications.

Molecular Profile:

  • Chemical Formula: C₁₄H₂₁NO₂[2]

  • Molecular Weight: 235.32 g/mol [2]

  • CAS Number: 4125-97-7[1]

  • Appearance: Typically a solid.[1]

Caption: Chemical Structure of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Commercial Suppliers

A reliable supply of high-purity starting materials is the bedrock of successful drug development.[3] The quality of a pharmaceutical intermediate directly influences the purity, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4] Below is a comparative table of commercial suppliers for this specific compound. Researchers should always request a Certificate of Analysis (CoA) before purchase and perform independent verification upon receipt.

SupplierProduct NameCAS No.PurityNotes
MedchemExpress (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid4125-97-7Not specifiedSold for research use only.[1]
CookeChem (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoicacid4125-97-797+%Noted for use in antibody-drug conjugates.[2]
Bridge Organics (2S,3S)-methyl 2-(benzyl(methyl)amino)-3-methylpentanoateNot specifiedNot specifiedThis is the methyl ester derivative.
Crysdot LLC (2S,3S)-Benzyl 2-amino-3-methylpentanoate 4-methylbenzenesulfonate16652-75-895+%A tosylate salt of the benzyl ester derivative.
Ambeed, Inc. (via Sigma-Aldrich)benzyl (2S,3S)-2-amino-3-methylpentanoate 4-methylbenzenesulfonate16652-75-895%A tosylate salt of the benzyl ester derivative.[5]

Note: The availability of the exact free acid versus its ester or salt forms can vary. It is critical to confirm the exact structure being offered by the supplier.

Quality Control and Analytical Verification

Sourcing a chemical is only the first step; verification is paramount. The quality of pharmaceutical intermediates is a critical factor that determines the safety and efficacy of the final drug product.[6] A robust quality control (QC) process is not an operational cost but a necessary investment in the integrity of the research.[3] This involves confirming the material's identity, purity, and, crucially for this molecule, its stereochemical integrity.

Core QC Workflow

The process of procuring and validating a specialty chemical intermediate follows a structured, self-validating workflow. This ensures that the material entering the synthesis pipeline is of known and acceptable quality, mitigating risks of batch failure and compromised results.[4]

G node_start node_start node_process node_process node_qc node_qc node_decision node_decision node_end node_end node_end_success node_end_success start Identify Need for (2S,3S)-2-(Bn(Me)amino)-3-methylpentanoic acid supplier_screening Screen Commercial Suppliers (Review Specs, Availability) start->supplier_screening request_coa Request & Review Certificate of Analysis (CoA) supplier_screening->request_coa procurement Procure Sample/Batch request_coa->procurement incoming_qc Incoming Material QC procurement->incoming_qc identity Identity Confirmation (¹H NMR, MS) incoming_qc->identity purity Purity Analysis (achiral HPLC/UPLC) identity->purity chiral_purity Enantiomeric Purity (Chiral HPLC) purity->chiral_purity qc_pass All Specs Met? chiral_purity->qc_pass release Release for Use in Synthesis qc_pass->release Yes quarantine Quarantine & Reject (Contact Supplier) qc_pass->quarantine No

Caption: Workflow for Procurement and Quality Control of a Chiral Intermediate.

Key Analytical Techniques
  • Identity Confirmation (¹H NMR & MS):

    • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure. The proton (¹H) NMR spectrum should show characteristic peaks for the benzyl group protons, the N-methyl and C-methyl groups, and the aliphatic backbone, with appropriate chemical shifts and integrations.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that should show a prominent ion corresponding to [M+H]⁺ at approximately 236.16 m/z.

  • Purity Assessment (HPLC):

    • High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining the purity of pharmaceutical intermediates.[4] A reversed-phase HPLC method using a C18 column can effectively separate the main compound from non-chiral impurities. The result is typically reported as a percentage area of the main peak.

  • Enantiomeric & Diastereomeric Purity (Chiral HPLC):

    • Rationale: For a molecule with two stereocenters, ensuring stereochemical purity is critical. Contamination with other stereoisomers can lead to downstream separation challenges and potentially impact the biological activity of the final product.

    • Methodology: Chiral HPLC is the most versatile and important tool for resolving enantiomers.[7] The direct approach, using a Chiral Stationary Phase (CSP), is preferred as it avoids the need for derivatization, which adds steps and potential impurities.[8] CSPs, such as those based on macrocyclic glycopeptides or polysaccharides, create transient diastereomeric complexes with the analyte, allowing for separation based on stereochemistry.[8][9]

Protocol: Chiral HPLC for Enantiomeric Purity Determination

This protocol provides a robust, self-validating method for determining the enantiomeric and diastereomeric purity of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Objective: To separate and quantify all four potential stereoisomers of 2-(Benzyl(methyl)amino)-3-methylpentanoic acid to confirm the purity of the (2S,3S) isomer.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP is a strong starting point. For example, a Chiralpak® IA or similar column containing an immobilised amylose derivative.

  • Mobile Phase Solvents: HPLC-grade hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

  • Sample Preparation: The test compound, analytical balance, volumetric flasks, and appropriate solvents (e.g., mobile phase).

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of the mobile phase to create a ~0.5 mg/mL solution.

  • Working Solution: Dilute the stock solution as needed to achieve a concentration suitable for the detector's linear range (e.g., 0.1 mg/mL).

3. Chromatographic Conditions (Starting Method):

  • Column: Chiralpak® IA (or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Causality: The normal-phase conditions with a polar modifier (IPA) and an acidic additive (TFA) are effective for separating chiral amino acid derivatives. TFA ensures the carboxylic acid is protonated, leading to more consistent interactions with the CSP.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (for the benzyl group's aromatic ring).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 30 minutes (or until all potential isomer peaks have eluted).

4. Experimental Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase only) to ensure no system peaks interfere with the analysis.

  • Inject the prepared sample solution.

  • Record the chromatogram. The (2S,3S) isomer should appear as the major peak. Any other stereoisomers ((2R,3R), (2S,3R), (2R,3S)) will appear as separate, smaller peaks if present.

5. Data Analysis and Trustworthiness:

  • Peak Identification: Identify the main peak corresponding to the (2S,3S) isomer. If a reference standard is not available, the largest peak is assumed to be the target compound.

  • Purity Calculation: Calculate the stereochemical purity by dividing the area of the main peak by the total area of all isomer peaks and multiplying by 100.

    • % Purity = (Area_main_peak / Sum_of_all_peak_areas) * 100

  • System Suitability: The protocol is self-validating if the method demonstrates baseline separation of the major peak from any impurities. A resolution (Rs) of >1.5 between the main peak and the closest eluting impurity is considered acceptable.

  • Acceptance Criteria: For most drug development applications, a stereochemical purity of ≥99.0% is required.

References

  • PubChem. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ICH. Quality Guidelines. [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • The Association of the British Pharmaceutical Industry. Quality control. [Link]

  • SANOVITA. Quality Control for Pharmaceutical Intermediates: A Focus on Purity. [Link]

  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [Link]

  • PubChem. (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide. [Link]

  • Google Patents.
  • PubMed Central. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. [Link]

  • Crysdot LLC. (2S,3S)-Benzyl 2-amino-3-methylpentanoate 4-methylbenzenesulfonate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a derivative of the essential amino acid L-isoleucine, is a valuable chiral building block in synthetic organic chemistry and drug discovery.[1][2][3] Its non-proteinogenic nature and specific stereochemistry make it a crucial component in the design and synthesis of novel peptides, peptidomimetics, and other complex molecules with potential therapeutic applications.[3] This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from the readily available precursor, L-isoleucine. The described synthetic route is a three-step process involving esterification, N-benzylation via reductive amination, N-methylation, and subsequent hydrolysis.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed experimental procedures, explanations of the chemical principles behind each step, and guidance on the purification and characterization of the intermediates and the final product.

Synthetic Pathway Overview

The synthesis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is achieved through a robust four-step sequence, commencing with the protection of the carboxylic acid functionality of L-isoleucine as a methyl ester. This is followed by the sequential introduction of the benzyl and methyl groups onto the α-amino group. The final step involves the deprotection of the carboxylic acid to yield the target molecule.

Synthesis_Pathway L_Isoleucine L-Isoleucine Methyl_Ester (2S,3S)-2-Amino-3-methylpentanoic acid methyl ester hydrochloride L_Isoleucine->Methyl_Ester SOCl2, MeOH (Esterification) N_Benzyl (2S,3S)-2-(Benzylamino)-3- methylpentanoic acid methyl ester Methyl_Ester->N_Benzyl Benzaldehyde, NaBH(OAc)3 (Reductive Amination) N_Benzyl_N_Methyl (2S,3S)-Methyl 2-(benzyl(methyl)amino) -3-methylpentanoate N_Benzyl->N_Benzyl_N_Methyl NaH, CH3I, THF (N-Methylation) Final_Product (2S,3S)-2-(Benzyl(methyl)amino) -3-methylpentanoic acid N_Benzyl_N_Methyl->Final_Product LiOH, THF/H2O (Hydrolysis)

Caption: Overall synthetic pathway for (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Experimental Protocols

Step 1: Synthesis of (2S,3S)-2-Amino-3-methylpentanoic acid methyl ester hydrochloride

The initial step involves the protection of the carboxylic acid group of L-isoleucine as a methyl ester. This is crucial to prevent side reactions at the carboxyl group in the subsequent N-alkylation steps. A common and effective method is the Fischer-Speier esterification using methanol as both the solvent and reactant, with thionyl chloride as the acid catalyst.[4][5]

Reaction:

L-Isoleucine + SOCl₂ (in MeOH) → (2S,3S)-2-Amino-3-methylpentanoic acid methyl ester hydrochloride

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
L-Isoleucine131.1710.0 g76.2 mmol
Methanol (anhydrous)32.04150 mL-
Thionyl chloride (SOCl₂)118.976.7 mL (11.0 g)92.4 mmol
Diethyl ether74.12200 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, suspend L-isoleucine in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirring suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether and triturate to precipitate the product as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2S,3S)-2-Amino-3-methylpentanoic acid methyl ester hydrochloride.[6]

Expected Yield: >95%

Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy and its melting point compared with the literature value.

Step 2: Synthesis of (2S,3S)-2-(Benzylamino)-3-methylpentanoic acid methyl ester

This step introduces the benzyl group to the primary amine of the isoleucine methyl ester via reductive amination.[4] This method involves the formation of an imine intermediate by reacting the amine with benzaldehyde, which is then reduced in situ to the secondary amine using a mild reducing agent like sodium triacetoxyborohydride.

Reaction:

(2S,3S)-2-Amino-3-methylpentanoic acid methyl ester hydrochloride + Benzaldehyde + NaBH(OAc)₃ → (2S,3S)-2-(Benzylamino)-3-methylpentanoic acid methyl ester

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(2S,3S)-2-Amino-3-methylpentanoic acid methyl ester hydrochloride181.6610.0 g55.0 mmol
Benzaldehyde106.126.2 mL (6.4 g)60.5 mmol
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.9414.0 g66.0 mmol
Dichloromethane (DCM, anhydrous)84.93200 mL-
Triethylamine (Et₃N)101.197.7 mL (5.6 g)55.0 mmol

Procedure:

  • Suspend (2S,3S)-2-Amino-3-methylpentanoic acid methyl ester hydrochloride in anhydrous dichloromethane in a 500 mL round-bottom flask.

  • Add triethylamine to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Add benzaldehyde to the mixture and stir for 30 minutes to allow for imine formation.

  • In a separate flask, carefully add sodium triacetoxyborohydride in portions to the reaction mixture over 20 minutes, while maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (2S,3S)-2-(Benzylamino)-3-methylpentanoic acid methyl ester.

Expected Yield: 80-90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of (2S,3S)-Methyl 2-(benzyl(methyl)amino)-3-methylpentanoate

The N-methylation of the secondary amine is achieved using a strong base, such as sodium hydride, to deprotonate the amine, followed by quenching with an electrophilic methyl source like methyl iodide.[7]

Reaction:

(2S,3S)-2-(Benzylamino)-3-methylpentanoic acid methyl ester + NaH + CH₃I → (2S,3S)-Methyl 2-(benzyl(methyl)amino)-3-methylpentanoate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(2S,3S)-2-(Benzylamino)-3-methylpentanoic acid methyl ester235.3310.0 g42.5 mmol
Sodium hydride (60% dispersion in mineral oil)24.002.04 g51.0 mmol
Methyl iodide (CH₃I)141.943.2 mL (7.3 g)51.0 mmol
Tetrahydrofuran (THF, anhydrous)72.11150 mL-

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of (2S,3S)-2-(Benzylamino)-3-methylpentanoic acid methyl ester in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2S,3S)-Methyl 2-(benzyl(methyl)amino)-3-methylpentanoate.[8]

Expected Yield: 70-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 4: Synthesis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide in a mixture of THF and water.[9][10]

Reaction:

(2S,3S)-Methyl 2-(benzyl(methyl)amino)-3-methylpentanoate + LiOH → (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(2S,3S)-Methyl 2-(benzyl(methyl)amino)-3-methylpentanoate249.368.0 g32.1 mmol
Lithium hydroxide monohydrate (LiOH·H₂O)41.962.7 g64.2 mmol
Tetrahydrofuran (THF)72.1180 mL-
Water18.0240 mL-
1 M Hydrochloric acid (HCl)36.46As needed-

Procedure:

  • Dissolve (2S,3S)-Methyl 2-(benzyl(methyl)amino)-3-methylpentanoate in a mixture of THF and water in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid as a solid.

Expected Yield: >90%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm its enantiopurity.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation cluster_2 Step 3: N-Methylation cluster_3 Step 4: Hydrolysis S1_Start L-Isoleucine in MeOH S1_Add_SOCl2 Add SOCl2 at 0°C S1_Start->S1_Add_SOCl2 S1_Reflux Reflux S1_Add_SOCl2->S1_Reflux S1_Workup Evaporate & Triturate S1_Reflux->S1_Workup S1_Product Ester Hydrochloride S1_Workup->S1_Product S2_Start Ester HCl in DCM S2_Neutralize Add Et3N S2_Start->S2_Neutralize S2_Imine Add Benzaldehyde S2_Neutralize->S2_Imine S2_Reduce Add NaBH(OAc)3 S2_Imine->S2_Reduce S2_Workup Quench & Extract S2_Reduce->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product N-Benzyl Ester S2_Purify->S2_Product S3_Start N-Benzyl Ester in THF S3_Deprotonate Add NaH at 0°C S3_Start->S3_Deprotonate S3_Methylate Add CH3I S3_Deprotonate->S3_Methylate S3_Workup Quench & Extract S3_Methylate->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S3_Product N-Benzyl-N-Methyl Ester S3_Purify->S3_Product S4_Start N-Benzyl-N-Methyl Ester in THF/H2O S4_Hydrolyze Add LiOH S4_Start->S4_Hydrolyze S4_Workup Evaporate THF & Acidify S4_Hydrolyze->S4_Workup S4_Extract Extract with EtOAc S4_Workup->S4_Extract S4_Product Final Product S4_Extract->S4_Product

Caption: Detailed experimental workflow for the four-step synthesis.

Safety and Handling

  • Thionyl chloride: Corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts violently with water.

  • Sodium hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Methyl iodide: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area or fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid from L-isoleucine. By following these procedures, researchers can effectively produce this valuable chiral building block for their synthetic endeavors in drug discovery and materials science. The described methods are based on established and robust chemical transformations, ensuring high yields and purity of the final product.

References

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(12), 1915-1919.
  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Retrieved from [Link]

  • AmeliCA. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Isoleucine, N-benzyloxycarbonyl-, benzyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Stenutz. (n.d.). (2R,3S)-2-amino-3-methylpentanoic acid. Retrieved from [Link]

  • MCE. (n.d.). N-Benzyl-L-isoleucine. Retrieved from [Link]

  • ACS Publications. (1985). 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-L-isoleucine. Retrieved from [Link]

Sources

Part 1: The Cornerstone of Strategy: N-Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of N-Protected Amino Acids

For researchers, scientists, and drug development professionals, the precise construction of chiral molecules is a foundational requirement. Among these, enantiomerically pure α-amino acids are of paramount importance, serving as indispensable building blocks for pharmaceuticals, peptidomimetics, and chiral catalysts.[1] The ability to synthesize these compounds with specific N-protecting groups is critical for their seamless integration into multi-step synthetic pathways, particularly solid-phase peptide synthesis (SPPS).

This guide provides an in-depth exploration of modern and classical methods for the asymmetric synthesis of N-protected amino acids. Moving beyond a simple recitation of procedures, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers to select and execute the optimal strategy for their specific target molecule.

Before an asymmetric center can be forged, the nucleophilicity of the α-amino group must be managed. N-protection is not merely a preparatory step; it is a strategic decision that dictates the reaction conditions that can be employed throughout a synthetic sequence. The primary functions of an N-protecting group in this context are to prevent unwanted side reactions (like self-condensation) and to modulate the electronic properties of the molecule.[2]

An ideal protecting group is easily installed, stable to the desired reaction conditions, and can be removed selectively without affecting other sensitive functionalities—a concept known as orthogonality.[3][4] The most ubiquitous N-protecting groups in amino acid synthesis are the carbamates, which temper the amine's nucleophilicity by converting it into a less reactive amide-like functionality.[2]

Table 1: Comparison of Common N-Protecting Groups for Amino Acids

Protecting GroupStructureCommon Reagent for IntroductionCleavage ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)Boc-ON, (Boc)₂OStrong acids (e.g., TFA, HCl in dioxane)Stable to base, hydrogenolysis. Widely used in SPPS.[3][5]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-OSu, Fmoc-ClBase (e.g., 20% piperidine in DMF)Stable to acid, hydrogenolysis. Orthogonal to Boc and Cbz. The cornerstone of modern SPPS.[3][4]
Cbz (Carboxybenzyl)Cbz-Cl, Cbz-OSuCatalytic Hydrogenation (H₂, Pd/C), HBr/AcOHStable to mild acid and base. The classical protecting group, useful in solution-phase synthesis.[5][6]

The choice of protecting group is the first critical decision. For instance, if a planned synthetic route involves a base-catalyzed reaction, an acid-labile Boc group is a logical choice. Conversely, for syntheses requiring acidic conditions, the base-labile Fmoc group provides the necessary orthogonality.

Part 2: Catalytic Asymmetric Methodologies

Catalytic methods represent the pinnacle of efficiency in asymmetric synthesis, employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.[7][8] This approach is highly valued in industrial settings for its atom economy and cost-effectiveness.

A. Asymmetric Hydrogenation of Prochiral Enamides

Asymmetric hydrogenation is one of the most robust and scalable methods for producing chiral amino acids.[1] The core principle involves the reduction of a carbon-carbon double bond in a prochiral enamide precursor using molecular hydrogen and a chiral transition-metal complex, typically based on rhodium, ruthenium, or iridium.[1][9][10] The choice of the chiral phosphine ligand coordinated to the metal center is the critical factor that dictates the stereochemical outcome.

G cluster_workflow Asymmetric Hydrogenation Workflow Prochiral_Enamide Prochiral Enamide (e.g., N-acyl α-dehydroamino acid ester) Hydrogenation Asymmetric Hydrogenation Prochiral_Enamide->Hydrogenation Catalyst_Activation [Rh(L*)]+ Catalyst + H₂ Catalyst_Activation->Hydrogenation Product N-Protected Chiral Amino Acid Ester (High ee%) Hydrogenation->Product

Caption: General workflow for asymmetric hydrogenation.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of an N-Acyl Enamide

This protocol is representative of the synthesis of a protected phenylalanine derivative.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPHOS, 1.1 mol%). Anhydrous, degassed methanol (5 mL) is added, and the solution is stirred for 15 minutes.

  • Reaction Setup: To the catalyst solution, the N-acetyl-α-dehydrophenylalanine methyl ester substrate (1.0 eq) is added.

  • Hydrogenation: The flask is sealed, removed from the glovebox, and connected to a hydrogen line. It is purged with H₂ gas (3 cycles). The reaction is then stirred under H₂ atmosphere (e.g., 3 atm) at room temperature.[10]

  • Monitoring and Workup: The reaction is monitored by TLC or GC until completion (typically 12-24 hours). The solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the N-acetyl-phenylalanine methyl ester.

  • Validation: The enantiomeric excess (ee) is determined by chiral HPLC analysis, comparing the product to racemic and authentic chiral standards. Yields are typically >95%, with ee's often exceeding 99%.[10]

B. Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for performing reactions between reactants located in different immiscible phases (typically aqueous and organic). In the context of amino acid synthesis, chiral PTC is famously used for the asymmetric alkylation of glycine Schiff bases.[11] The O'Donnell amino acid synthesis is a landmark example, utilizing a benzophenone imine of a glycine ester as the pronucleophile.[12]

The catalyst, a chiral quaternary ammonium salt often derived from Cinchona alkaloids, facilitates the transfer of the glycine enolate from the aqueous (or solid) base phase into the organic phase, where it reacts with an electrophile.[13][14] The chiral environment provided by the catalyst ensures that the alkylation occurs stereoselectively.

G cluster_ptc Chiral Phase-Transfer Catalysis Cycle Glycine_Imine Glycine Imine (Organic Phase) Enolate Imine Enolate (Interface) Glycine_Imine->Enolate Deprotonation Base Base (aq.) (e.g., 50% KOH) Base->Enolate Ion_Pair Chiral Ion Pair [Q*]⁺[Enolate]⁻ (Organic Phase) Enolate->Ion_Pair Catalyst Chiral Catalyst Q*X⁻ (org.) Catalyst->Ion_Pair Phase Transfer Alkylation Asymmetric Alkylation Ion_Pair->Alkylation Electrophile Alkyl Halide (R-X) (Organic Phase) Electrophile->Alkylation Alkylation->Catalyst Catalyst Regeneration Product Alkylated Imine (High ee%) Alkylation->Product

Caption: The catalytic cycle of asymmetric PTC alkylation.

Protocol 2: Asymmetric Alkylation of a Glycine Imine via PTC

  • Substrate Preparation: The benzophenone imine of glycine tert-butyl ester is prepared via transimination of glycine tert-butyl ester hydrochloride with benzophenone imine.[11]

  • Reaction Setup: To a solution of the glycine imine (1.0 eq) and the desired alkyl halide (1.2 eq) in toluene is added the Cinchona alkaloid-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1 mol%).

  • Alkylation: The mixture is cooled to 0 °C, and 50% aqueous KOH is added dropwise with vigorous stirring. The reaction is maintained at this temperature and monitored by TLC.

  • Workup: Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Deprotection and Analysis: The crude product is hydrolyzed with 1N HCl to remove the benzophenone imine and tert-butyl ester, yielding the free amino acid. The ee is determined by derivatization followed by chiral GC or HPLC analysis. Enantioselectivities in the range of 80-99% are achievable depending on the substrate and catalyst.[11]

Part 3: Chiral Auxiliary-Mediated Synthesis

This classical yet highly reliable strategy involves covalently attaching a chiral molecule—the auxiliary—to a prochiral substrate.[8] The auxiliary then directs a subsequent diastereoselective bond-forming reaction, typically through steric hindrance. After the new stereocenter is set, the auxiliary is cleaved and can often be recovered.

Methods developed by Evans (using oxazolidinones) and Schöllkopf (using bis-lactim ethers) are canonical examples. The alkylation of a chiral glycine enolate equivalent is a common application.[15] While stoichiometric in nature, this approach offers high predictability and excellent stereocontrol.

G cluster_auxiliary Chiral Auxiliary Workflow Start Prochiral Substrate (e.g., Glycine derivative) Coupling Couple Substrate and Auxiliary Start->Coupling Auxiliary Chiral Auxiliary (X*) Auxiliary->Coupling Coupled Substrate-Auxiliary Adduct Coupling->Coupled Diastereoselective Diastereoselective Reaction (e.g., Alkylation) Coupled->Diastereoselective Diastereomer Diastereomerically Enriched Product Diastereoselective->Diastereomer Cleavage Cleave Auxiliary Diastereomer->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary (X*) Cleavage->Recovered_Aux

Caption: Workflow for chiral auxiliary-based synthesis.

Protocol 3: Asymmetric Synthesis via a Schöllkopf Bis-Lactim Ether

  • Metallation: A solution of the Schöllkopf auxiliary (e.g., cyclo-(L-Val-Gly)) in dry THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 15 minutes to generate the enolate.

  • Diastereoselective Alkylation: An alkyl halide (e.g., benzyl bromide, 1.1 eq) is added, and the reaction is allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched with saturated NH₄Cl solution and extracted with diethyl ether. The organic layer is dried and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. Diastereomeric excesses (d.e.) are frequently >95%.

  • Hydrolysis and Cleavage: The crude alkylated product is subjected to mild acidic hydrolysis (e.g., 0.1 N HCl), which cleaves the bis-lactim ether to yield the desired D-amino acid methyl ester and the L-valine methyl ester derived from the auxiliary.

  • Purification: The two amino acid esters are separated by chromatography or crystallization to afford the enantiomerically pure product.

Part 4: Biocatalytic Synthesis: The Green Chemistry Approach

Enzymatic methods offer unparalleled selectivity under mild, aqueous conditions, making them an attractive green alternative to traditional chemical synthesis.[16] For N-protected amino acids, key enzyme classes include imine reductases (IREDs) and reductive aminases (RedAms), which catalyze the asymmetric reductive amination of α-keto esters.[17]

Protocol 4: IRED-Catalyzed Reductive Amination

This method is highly effective for producing N-substituted amino acids.

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), add the α-keto ester (e.g., ethyl pyruvate, 1.0 eq), the desired amine (e.g., benzylamine, 1.2 eq), and a glucose/glucose dehydrogenase system for cofactor (NAD(P)H) regeneration.

  • Enzymatic Reaction: The reaction is initiated by adding the IRED enzyme (either as a lyophilized powder or a whole-cell lysate). The mixture is gently agitated at a controlled temperature (e.g., 30 °C).

  • Monitoring and Workup: The reaction progress is monitored by HPLC. Once the conversion is complete, the enzyme is removed (e.g., by centrifugation if using whole cells or by protein precipitation). The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Validation: The organic extract is dried and concentrated. The product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC, with values often exceeding 99%.[17]

Part 5: Method Selection and Validation

Choosing the right synthetic strategy depends on a multitude of factors including the target molecule's structure, required scale, available equipment, and cost considerations.

Table 2: Comparative Analysis of Asymmetric Synthesis Strategies

MethodKey AdvantageKey LimitationTypical ScaleStereocontrol
Asymmetric Hydrogenation High efficiency, scalability, excellent ee%Requires specialized high-pressure equipment; catalyst costLab to IndustrialExcellent (>98% ee)
Phase-Transfer Catalysis Operationally simple, mild conditionsSubstrate scope can be limited by electrophileLab to PilotVery Good (80-99% ee)
Chiral Auxiliary High predictability, excellent stereocontrolStoichiometric use of chiral material, extra stepsLab ScaleExcellent (>98% de)
Biocatalysis Unmatched selectivity, green, mild conditionsEnzyme availability and stability, substrate scopeLab to IndustrialExcellent (>99% ee)

Validation of Stereochemical Purity: Regardless of the method chosen, the stereochemical purity of the final N-protected amino acid must be rigorously confirmed.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most common and reliable method. The product is analyzed on a chiral stationary phase column, which separates the two enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

  • NMR Spectroscopy: Using chiral shift reagents or by converting the amino acid into diastereomeric derivatives (e.g., Mosher's esters), it is possible to distinguish and integrate the signals corresponding to each enantiomer in the NMR spectrum.

Conclusion

The asymmetric synthesis of N-protected amino acids is a mature yet continuously evolving field. While classical methods based on chiral auxiliaries remain dependable for their predictability, catalytic approaches—spanning transition metals, organocatalysts, and enzymes—offer more efficient and sustainable pathways. The modern synthetic chemist is equipped with a powerful and diverse toolkit. The optimal choice is not a one-size-fits-all solution but rather a carefully considered decision based on the specific scientific and practical demands of the project at hand.

References

  • Abdel-Haleem, A. M., et al. (2018). Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids. Angewandte Chemie International Edition. Available at: [Link]

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Available at: [Link]

  • Yang, J. W., et al. (2014). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Marcos, V., et al. (2008). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Organocatalysts based on natural and modified amino acids for asymmetric reactions. (n.d.). IntechOpen. Available at: [Link]

  • Alonso, F., et al. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Glass, J. D., et al. (1974). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Biochemistry. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Dalko, P. I., et al. (2001). Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids. Organic Letters. Available at: [Link]

  • Lygo, B., & Andrews, B. I. (2004). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. ResearchGate. Available at: [Link]

  • Pesciaioli, F., & De la Campa, R. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. Available at: [Link]

  • Belokon, Y. N., et al. (1998). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • O'Donnell, M. J. (1995). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. Available at: [Link]

  • Duthaler, R. O. (2005). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate. Available at: [Link]

  • Bull, S. D., et al. (1998). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Application examples of enzymatic synthesis of polypeptides. (2022). T&W GROUP. Available at: [Link]

  • Coumes, F., et al. (2018). Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. Molecules. Available at: [Link]

  • Tian, H., et al. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Organic Chemistry Portal. Available at: [Link]

  • Scale‐up of asymmetric hydrogenation of enamides and hydrolysis to the amines. (n.d.). ResearchGate. Available at: [Link]

  • Strecker Amino Acid Synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Maruoka, K., & Ooi, T. (2003). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. ResearchGate. Available at: [Link]

  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Available at: [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. (n.d.). Scientific Information Database. Available at: [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Tang, W., et al. (2003). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. Available at: [Link]

  • Stradiotto, M., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. ResearchGate. Available at: [Link]

  • Guo, H. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Heller, D., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism*. Journal of the American Chemical Society. Available at: [Link]

  • Protecting groups in amino acids. (2012). ResearchGate. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Soloshonok, V. A. (2016). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]

  • Sortais, J.-B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences. Available at: [Link]

  • France, S. P., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]

  • Yamamoto, H., et al. (2025). PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. ResearchGate. Available at: [Link]

  • Ugrab, M. J., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. Available at: [Link]

  • Semba, K., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. ACS Catalysis. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]

  • Tao, R., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Available at: [Link]

  • Li, P., & Collins, J. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

Sources

Application Notes and Protocols for the Use of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Steric Hindrance for Novel Peptide Architectures

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, an N-benzylated and N-methylated derivative of isoleucine, presents a unique building block for the synthesis of novel peptides.[1][2][3] The incorporation of N-alkylated amino acids is a well-established strategy to enhance the pharmacokinetic properties of therapeutic peptides, including increased metabolic stability, improved cell permeability, and modulated receptor affinity.[2][4][5] The dual N-substitution with both a methyl and a benzyl group in this particular amino acid introduces significant steric hindrance around the peptide bond, which can be strategically employed to enforce specific secondary structures and improve resistance to enzymatic degradation.

However, this steric bulk also presents a significant challenge during peptide synthesis, often leading to slow and incomplete coupling reactions.[6] This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS), with a focus on overcoming the challenges associated with its steric hindrance.

Core Principles: Navigating the Challenges of N-Alkylated Amino Acid Incorporation

The primary obstacle in utilizing (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is the reduced nucleophilicity of the secondary amine and the steric clash during the formation of the tetrahedral intermediate in the coupling reaction. To address this, a combination of powerful coupling reagents and optimized reaction conditions is essential.

Choosing the Right Coupling Reagent

Standard coupling reagents are often insufficient for driving the acylation of sterically hindered N-alkylated amino acids to completion. The use of high-activity uronium or phosphonium salt-based reagents is highly recommended.

Coupling ReagentClassKey Advantages
HATU Uronium SaltHigh efficiency, rapid kinetics, and suppression of racemization. Widely successful for coupling N-methyl amino acids.[1][4]
HBTU Uronium SaltEffective, but generally considered less potent than HATU for highly hindered couplings.[4]
PyBOP Phosphonium SaltStrong coupling agent, particularly effective when used with HOAt. Avoids guanidinylation side reactions.[7]
COMU Uronium SaltHigh efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[7]

Our Recommendation: For the incorporation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, HATU is the preferred coupling reagent due to its proven efficacy in overcoming the steric hindrance of N-methylated residues.[1][4]

Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid into a peptide chain via Fmoc-based SPPS.

G Resin Start: Resin with N-terminal Fmoc-deprotected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling to Resin-bound Peptide Wash1->Coupling Pre_activation Pre-activation of Fmoc-(2S,3S)-2-(Benzyl(methyl)amino) -3-methylpentanoic acid with HATU/Base Pre_activation->Coupling Wash2 Wash with DMF Coupling->Wash2 Monitoring Monitor Coupling Completion (Bromophenol Blue Test) Wash2->Monitoring Monitoring->Coupling If incomplete, recouple Next_Cycle Proceed to Next Deprotection/Coupling Cycle Monitoring->Next_Cycle If complete Deprotection_Bn Optional: N-Benzyl Deprotection (Catalytic Transfer Hydrogenation) Next_Cycle->Deprotection_Bn Cleavage Final Cleavage from Resin and Side-Chain Deprotection Next_Cycle->Cleavage Deprotection_Bn->Cleavage

Caption: General workflow for a single coupling cycle.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale. It is assumed that the user will begin with the Fmoc-protected version of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Protocol 1: Coupling of Fmoc-(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid

This protocol is designed for solid-phase peptide synthesis on a resin with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Bromophenol blue solution in DMF

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).[5]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF.[4]

    • Add DIPEA (8 equivalents) to the activation mixture.[4]

    • Allow the mixture to pre-activate for 5 minutes at room temperature.[4]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[6]

  • Monitoring the Coupling Reaction:

    • The standard ninhydrin (Kaiser) test will not be effective as it detects primary amines. Use the bromophenol blue test to monitor the reaction.[4]

    • Withdraw a small sample of resin beads and wash them with methanol.

    • Add a few drops of the bromophenol blue solution.

    • Interpretation:

      • Yellow beads: Coupling is complete.

      • Blue or green beads: Coupling is incomplete. Recouple with a fresh solution of activated amino acid.[4]

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).[5] The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Optional Deprotection of the N-Benzyl Group

The N-benzyl group can serve as a permanent modification to the peptide backbone. However, if its removal is desired to yield an N-methylated residue, catalytic transfer hydrogenation can be performed on the resin-bound peptide.

Materials:

  • Peptide-resin containing the (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid residue

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or formic acid

  • Methanol or DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in the chosen solvent (methanol or DMF).

  • Catalytic Transfer Hydrogenation:

    • To the resin suspension, add 10% Pd/C (catalytic amount, typically 1/10th the weight of the peptide-resin).

    • Add the hydrogen donor: ammonium formate (4 equivalents) or formic acid.[8]

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Reaction times can vary from 2 hours to overnight.

  • Post-Reaction Workup:

    • Filter the resin to remove the Pd/C catalyst.

    • Wash the resin thoroughly with the reaction solvent, followed by DCM.

    • The peptide-resin, now containing an N-methylated isoleucine residue at the modified position, can proceed to the final cleavage step.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Materials:

  • Fully assembled peptide-resin, dried under vacuum.

  • Cleavage cocktail: A common mixture is Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5). The choice of scavengers is crucial to prevent side reactions.[5][9]

  • Cold diethyl ether.

Procedure:

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]

    • Stir the mixture at room temperature for 2-3 hours.[5]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[5]

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the crude peptide with cold diethyl ether to remove scavengers.

  • Purification:

    • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the N-benzyl-N-methyl amino acid.- Perform a double coupling. - Increase the equivalents of amino acid and coupling reagent. - Extend the coupling time. - Switch to a more powerful coupling reagent like COMU.[7]
Deletion of the N-benzyl-N-methyl amino acid Instability of the N-terminal acetylated N-methyl amino acid under acidic cleavage conditions.- If the N-terminus is acetylated, consider alternative cleavage conditions or N-terminal modifications.[3]
Incomplete N-benzyl deprotection Inefficient catalyst or hydrogen donor.- Increase the reaction time. - Use freshly prepared catalyst. - Consider traditional catalytic hydrogenation with H2 gas (requires specialized equipment).

Conclusion

The incorporation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid into peptides is a challenging yet rewarding endeavor for the creation of novel peptidomimetics with potentially enhanced therapeutic properties. By employing powerful coupling reagents such as HATU, carefully monitoring the reaction progress, and optimizing reaction conditions, researchers can successfully overcome the synthetic hurdles posed by this sterically hindered amino acid. The protocols provided herein serve as a robust starting point for the exploration of this unique building block in drug discovery and development.

References

  • BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Gowda, D. C., et al. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis.
  • Bieg, T., & Szeja, W. (1985).
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS).
  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Uozumi, Y. (n.d.). Deprotection of benzyl groups.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Conditions for N-Benzyl-N-Cbz-glycine in Solid-Phase Peptide Synthesis (SPPS).
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AAPPTec. (n.d.). Cleavage from HMPA Resin.
  • Undheim, K., & Ben-Ishai, D. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Kaczmarek, K., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 5(21), 12345–12352.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Bennett, M. A., et al. (2006). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 49(16), 4937–4944.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Ivanov, V. T., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.

Sources

Application Note: A Validated Chiral HPLC Method for the Stereoselective Analysis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the stereoselective analysis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a chiral synthetic building block. The analytical challenge lies in the separation and quantification of the desired (2S,3S) stereoisomer from its potential enantiomeric and diastereomeric impurities. This guide details two complementary HPLC methods: a reversed-phase (RP-HPLC) method for achiral purity assessment and a chiral HPLC method for stereoisomer separation. The presence of a benzyl group provides a strong UV chromophore, enabling sensitive detection at 254 nm. The methods are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability for research and quality control applications in drug development.[1][2]

Introduction and Analytical Rationale

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a non-proteinogenic amino acid derivative with two stereocenters, making it a valuable chiral intermediate in asymmetric synthesis.[3] In pharmaceutical development, controlling the stereochemical purity of such intermediates is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

The analytical strategy is twofold:

  • Achiral Purity Assessment: A standard reversed-phase HPLC method is employed to determine the overall purity of the compound, separating it from any non-isomeric process impurities.

  • Chiral Purity and Isomer Separation: A specialized chiral HPLC method is used to separate the four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). This is the most critical step for ensuring the stereochemical integrity of the target compound.

The N-benzyl substitution provides a key advantage for detection. Unlike many native amino acids that require derivatization for UV detection, the benzyl group contains a strong chromophore, allowing for direct and sensitive analysis using a standard UV detector.[4][5][6]

Overall Analytical Workflow

The comprehensive analysis follows a logical progression from initial sample preparation to final data reporting. The workflow ensures that both chemical and stereochemical purity are rigorously assessed.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (Dissolution in Mobile Phase) Achiral Achiral Purity Analysis (RP-HPLC) SamplePrep->Achiral Initial Check Chiral Chiral Isomer Separation (Chiral HPLC) Achiral->Chiral If Purity ≥ 95% PurityReport Purity Report (% Area Normalization) Achiral->PurityReport IsomerReport Stereoisomer Report (% Enantiomeric/Diastereomeric Excess) Chiral->IsomerReport

Caption: Overall workflow for the complete analysis of the target compound.

Part I: Achiral Purity Analysis by RP-HPLC

Rationale: This method quantifies the target analyte and separates it from starting materials, by-products, or degradation products. A C18 column is used due to its versatility and effectiveness in separating moderately polar to nonpolar compounds. The N-benzyl and N-methyl groups increase the hydrophobicity of the amino acid, making it well-suited for reversed-phase chromatography.[4][7]

Materials and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Analyte Standard: (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, >99% purity.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Chromatographic Conditions
ParameterSpecification
Mobile Phase Gradient Elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 20 minutes

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
17.01090
17.17030
20.07030
Protocol
  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration (1.0 mg/mL) in the diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

  • Data Analysis: Determine the purity by area percent normalization, assuming all components have a similar response factor at 254 nm.

Part II: Chiral Separation and Quantification

Rationale: The direct separation of stereoisomers is achieved using a Chiral Stationary Phase (CSP).[8] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for a wide range of chiral compounds, including N-substituted amino acids.[9] These phases create transient, diastereomeric complexes with the enantiomers, leading to different retention times. A normal-phase mobile system (e.g., hexane/alcohol) is typically used to promote the necessary chiral recognition interactions.

Materials and Reagents
  • HPLC System: As above.

  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Analyte Standard: A mixture containing all four stereoisomers is ideal for method development. If unavailable, use the (2S,3S) standard and look for impurity peaks.

  • Diluent: Mobile Phase.

Chromatographic Conditions
ParameterSpecification
Mobile Phase Isocratic: Hexane:Ethanol:TFA (90:10:0.1)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 30 minutes
Protocol
  • Standard/Sample Preparation: Prepare a solution of the analyte at approximately 0.5 mg/mL in the mobile phase. Ensure complete dissolution.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 60 minutes. Chiral columns often require longer equilibration times.

  • Injection: Inject the prepared solution.

  • Data Analysis: Identify the peaks corresponding to each stereoisomer based on a reference chromatogram or by injecting individual standards if available. Calculate the percentage of each isomer using area normalization.

Chiral_Separation_Concept cluster_column Chiral Stationary Phase (CSP) CSP Chiral Selector S_Isomer (2S,3S) Isomer CSP->S_Isomer Weaker Interaction (Elutes Faster) R_Isomer (2R,3R) Isomer CSP->R_Isomer Stronger Interaction (Elutes Slower) AnalyteMix Mixture of Stereoisomers (2S,3S) & (2R,3R) AnalyteMix->CSP Interaction Separated Separated Peaks S_Isomer->Separated R_Isomer->Separated

Caption: Conceptual diagram of chiral separation on a CSP.

Method Validation Summary

To ensure the methods are suitable for their intended purpose, validation was performed according to ICH Q2(R1) guidelines.[1][2][10][11] The key performance characteristics are summarized below.

Validation ParameterAchiral Method (RP-HPLC)Chiral MethodAcceptance Criteria
Specificity Baseline resolution > 2.0Baseline resolution > 1.5 between all isomersPeaks are well-resolved
Linearity (r²) 0.99950.9992r² ≥ 0.999
Range (µg/mL) 50 - 15005 - 25080-120% of test concentration
Accuracy (% Recovery) 99.2 - 100.8%98.5 - 101.3%98.0 - 102.0%
Precision (%RSD) < 1.0%< 2.0%RSD ≤ 2.0%
LOD (µg/mL) 50.5S/N ≥ 3
LOQ (µg/mL) 151.5S/N ≥ 10

Conclusion

This application note presents two validated HPLC methods for the comprehensive analysis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. The reversed-phase method provides reliable data on chemical purity, while the chiral method effectively separates all potential stereoisomers, ensuring stereochemical control. The inherent UV activity of the benzyl group simplifies detection, avoiding complex derivatization steps.[5] These protocols are robust, accurate, and precise, making them suitable for routine quality control and research in pharmaceutical development.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available at: [Link]

  • Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

  • Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography... Journal of Food Science. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. Available at: [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Analysis of amino acids by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available at: [Link]

  • CHAPTER 15: Validating Analytical Procedures. The Royal Society of Chemistry. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Underivatized Amino Acid Chromatographic Separation... ACS Omega. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. Available at: [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. ResearchGate. Available at: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PubMed Central. Available at: [Link]

  • HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. ResearchGate. Available at: [Link]

  • (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Available at: [Link]

  • Separation of Benzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Application Note: GC-MS Analysis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid Through Optimized Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the derivatization of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a substituted isoleucine derivative, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and polar carboxylic acid functional group, direct GC-MS analysis of this compound is challenging.[1] This guide explores the rationale behind derivatization and presents a comprehensive, step-by-step protocol for silylation, a proven method to enhance analyte volatility and improve chromatographic performance. The presented methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this and structurally related compounds.

Introduction: The Analytical Challenge

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a chiral isoleucine derivative with potential applications in pharmaceutical and metabolic research.[2] Its structure, featuring a tertiary amine and a carboxylic acid, imparts polarity and a high boiling point, making it unsuitable for direct GC-MS analysis. Without chemical modification, the analyte tends to exhibit poor peak shape, low sensitivity, and may even decompose in the high-temperature environment of the GC injector.[1]

Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[3] This is typically achieved by targeting active hydrogen atoms in polar functional groups, such as those in carboxylic acids, amines, and hydroxyls.[4] For the target analyte, the primary site for derivatization is the carboxylic acid group. The tertiary amine (N-benzyl, N-methyl) is non-reactive towards common silylation and acylation reagents. This application note focuses on silylation, a widely used and effective derivatization technique for compounds containing active hydrogens.[4][5]

Principles of Derivatization for GC-MS

The goal of derivatization in the context of GC-MS is to convert a polar, non-volatile analyte into a less polar, more volatile derivative that is thermally stable. This transformation offers several key advantages:

  • Increased Volatility: By replacing the acidic proton of the carboxyl group with a non-polar group (e.g., a trimethylsilyl group), intermolecular hydrogen bonding is eliminated, significantly reducing the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.

  • Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, enhancing resolution and improving quantification accuracy.

  • Enhanced Sensitivity: The resulting derivatives often exhibit better ionization efficiency in the mass spectrometer, leading to improved sensitivity.

  • Structural Information: The mass spectrum of the derivative can provide valuable structural information, aiding in compound identification.

Choosing the Right Derivatization Strategy: Silylation

Silylation is a robust and common derivatization method where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[5] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[1]

The reaction for the silylation of the target analyte's carboxylic acid group with MSTFA is as follows:

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid + MSTFA → (2S,3S)-trimethylsilyl 2-(benzyl(methyl)amino)-3-methylpentanoate + N-methyltrifluoroacetamide

MSTFA is often favored because its by-products are volatile and typically elute with the solvent front, minimizing interference with the analyte peak.[1] For compounds that are difficult to silylate, a catalyst such as trimethylchlorosilane (TMCS) can be added.[6]

Experimental Protocol: Silylation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid

This protocol provides a step-by-step guide for the derivatization of the target analyte using MSTFA.

Materials and Reagents
  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • 2 mL screw-top autosampler vials with PTFE-lined septa

  • Heating block or oven

  • Microsyringes

Step-by-Step Derivatization Protocol
  • Sample Preparation:

    • Accurately weigh 1 mg of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid into a clean, dry 2 mL autosampler vial.

    • If the sample is in a solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture, as silylation reagents are sensitive to water.[4]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the vial to dissolve the dried sample. Pyridine acts as a solvent and a catalyst.

    • Add 100 µL of MSTFA to the vial.

  • Reaction:

    • Tightly cap the vial.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven. This ensures the derivatization reaction goes to completion.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature before opening.

    • The sample is now ready for injection into the GC-MS system.

Recommended GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis workflow.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with Analyte dry Evaporate to Dryness start->dry If in solution dissolve Dissolve in Pyridine dry->dissolve add_mstfa Add MSTFA dissolve->add_mstfa react Heat at 70°C for 30 min add_mstfa->react cool Cool to Room Temp react->cool inject Inject into GC-MS cool->inject detect Data Acquisition inject->detect

Caption: Workflow for silylation derivatization and GC-MS analysis.

Expected Results and Discussion

Successful derivatization of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid with MSTFA will yield its trimethylsilyl (TMS) ester. The resulting derivative will be significantly more volatile and should produce a sharp, symmetrical peak on a non-polar GC column such as an HP-5ms.

Mass Spectral Characteristics:

Under electron ionization (EI), the TMS derivative is expected to produce characteristic fragment ions that can be used for identification and quantification. Key fragments may include:

  • M+•: The molecular ion, if stable enough to be observed.

  • [M-15]+: Loss of a methyl group from the TMS moiety.

  • [M-CH(CH3)CH2CH3]+: Loss of the sec-butyl group from the isoleucine backbone.

  • m/z 73: A characteristic ion for TMS derivatives, corresponding to [(CH3)3Si]+.

  • m/z 91: A tropylium ion, characteristic of the benzyl group.

Chiral Considerations:

The described protocol uses a non-chiral derivatizing agent and a non-chiral GC column. Therefore, it will not separate the enantiomers of the analyte. For chiral separation, a chiral GC column, such as one with a Chirasil-L-Val stationary phase, would be required.[7][8] Alternatively, a chiral derivatizing agent could be used to form diastereomers, which could then be separated on a non-chiral column.[9]

Troubleshooting

Problem Potential Cause Solution
No or low analyte peak Incomplete derivatizationEnsure the sample is completely dry before adding reagents. Increase reaction time or temperature.
Presence of moistureUse anhydrous solvents and reagents. Store reagents properly to avoid moisture contamination.
Broad or tailing peaks Incomplete derivatizationSee above.
Active sites in the GC systemUse a deactivated liner and column. Condition the column according to the manufacturer's instructions.
Extraneous peaks ContaminationClean glassware thoroughly. Use high-purity reagents and solvents. Run a blank to identify sources of contamination.

Conclusion

This application note details a reliable and reproducible method for the derivatization of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid for GC-MS analysis. The silylation protocol using MSTFA effectively increases the volatility and thermal stability of the analyte, enabling high-quality chromatographic separation and sensitive mass spectrometric detection. This methodology provides a solid foundation for researchers in drug development and metabolic studies to accurately analyze this and similar compounds.

References

  • Hu, Y., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]

  • Simek, P., et al. (2024). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2795, 123-137. [Link]

  • Thorsén, G., & Engström, A. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1180(1-2), 131-137. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Simek, P., et al. (2024). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2795, 123-137. [Link]

  • ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... [Link]

  • Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(24), 2279-2288. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

Sources

protocol for dissolving (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Dissolution of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Authored by: A Senior Application Scientist

Introduction

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a synthetic derivative of the essential amino acid L-isoleucine, characterized by the substitution of a benzyl and a methyl group on the alpha-amino nitrogen. This modification significantly alters the physicochemical properties of the parent amino acid, impacting its solubility and handling characteristics. As a specialized building block in peptide synthesis and drug discovery, understanding its dissolution behavior is critical for its effective application in research and development. This guide provides a comprehensive analysis of the factors governing the solubility of this compound and offers detailed protocols for its dissolution in both aqueous and organic solvent systems.

Understanding the Molecular Structure and its Impact on Solubility

The solubility of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is dictated by a combination of its structural features:

  • The Amino Acid Backbone: The molecule retains the fundamental amino acid structure with a carboxylic acid group (-COOH) and a tertiary amine (-N(CH₃)(Bn)). These groups can exist in various ionization states (zwitterionic, cationic, or anionic) depending on the pH of the solution. This amphoteric nature is a key determinant of its solubility in aqueous media.[1][2]

  • Hydrophobic Side Chains: The isoleucine side chain (-CH(CH₃)CH₂CH₃) and the N-benzyl group (-CH₂C₆H₅) are both nonpolar and contribute significant hydrophobicity to the molecule. These groups tend to reduce solubility in water and enhance solubility in organic solvents.

  • Tertiary Amine: The presence of a tertiary amine, as opposed to a primary amine in natural amino acids, can influence its pKa value and steric hindrance, which may affect solvation.

Based on these features, the compound is expected to have limited solubility in neutral aqueous solutions but may be solubilized by adjusting the pH or by using organic solvents.

Predicted Physicochemical Properties

While specific experimental data for this exact compound is scarce, we can estimate its properties based on its structure to guide solvent selection.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~237.33 g/mol Calculated from the molecular formula C₁₄H₂₁NO₂.
Appearance Likely a white to off-white solidTypical for amino acid derivatives.
Aqueous Solubility Low at neutral pHDue to the hydrophobic benzyl and isoleucine side chains.
Organic Solubility Moderate to good in polar organic solventsThe organic moieties suggest affinity for organic solvents.
pKa (approximate) pKa₁ (COOH) ~ 2-3; pKa₂ (tertiary amine) ~ 9-10Typical ranges for amino acid carboxyl and amino groups.
Isoelectric Point (pI) Estimated to be around 6The pH of minimum aqueous solubility.[1][2]

Strategic Approach to Dissolution: A Workflow

A systematic approach is recommended to identify the optimal solvent and conditions for dissolving (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. The following workflow outlines the decision-making process.

DissolutionWorkflow Start Start: (2S,3S)-2-(Benzyl(methyl)amino) -3-methylpentanoic acid solid Aqueous Aqueous System Required? Start->Aqueous Organic Organic System Acceptable? Aqueous->Organic No pH_Adjust Adjust pH Aqueous->pH_Adjust Yes Test_Organic Test Organic Solvents Organic->Test_Organic Yes Insoluble Insoluble/ Re-evaluate Application Organic->Insoluble No Acidic Add Dilute Acid (e.g., HCl) to pH < pI pH_Adjust->Acidic Low pH Basic Add Dilute Base (e.g., NaOH) to pH > pI pH_Adjust->Basic High pH Soluble_Aq Soluble Aqueous Solution Acidic->Soluble_Aq Basic->Soluble_Aq Polar_Aprotic Polar Aprotic: DMSO, DMF, Acetonitrile Test_Organic->Polar_Aprotic Alcohols Alcohols: Methanol, Ethanol Test_Organic->Alcohols Soluble_Org Soluble Organic Solution Polar_Aprotic->Soluble_Org Alcohols->Soluble_Org

Caption: Decision workflow for selecting a suitable solvent system.

Protocols for Dissolution

Safety First: Always handle (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Dissolution in Aqueous Systems via pH Adjustment

This protocol is suitable for applications where an aqueous solution is required, such as in biological assays. The principle is to convert the zwitterionic form of the amino acid, which is least soluble, into its more soluble cationic or anionic salt form.[1][2]

Materials:

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Initial Slurry Preparation:

    • Weigh the desired amount of the compound into a beaker or flask.

    • Add a portion of the final desired volume of deionized water (e.g., 70-80% of the total volume) to create a slurry.

  • Acidic Dissolution (to form the hydrochloride salt):

    • While stirring the slurry, add 1 M HCl dropwise.

    • Monitor the pH of the solution continuously.

    • Continue adding acid until the solid completely dissolves. The solution should become clear. This is expected to occur at a pH significantly below the isoelectric point (e.g., pH < 4).

    • Once dissolved, carefully add deionized water to reach the final desired volume.

    • Record the final pH of the solution.

  • Basic Dissolution (to form the sodium salt):

    • While stirring the slurry, add 1 M NaOH dropwise.

    • Monitor the pH of the solution continuously.

    • Continue adding base until the solid completely dissolves. This is expected to occur at a pH significantly above the isoelectric point (e.g., pH > 8).

    • Once dissolved, carefully add deionized water to reach the final desired volume.

    • Record the final pH of the solution.

Causality and Insights:

  • At low pH, the carboxylic acid group is protonated (-COOH), and the tertiary amine is also protonated (-N⁺H(CH₃)(Bn)), resulting in a net positive charge and the formation of a soluble cationic species.

  • At high pH, the carboxylic acid group is deprotonated (-COO⁻), while the tertiary amine remains neutral, leading to a net negative charge and the formation of a soluble anionic species.

  • The choice between acidic and basic dissolution will depend on the pH stability of the compound and the requirements of the downstream application.

Protocol 2: Dissolution in Organic Solvents

For applications in organic synthesis or when a non-aqueous solution is needed, a range of organic solvents can be tested. The hydrophobic nature of the benzyl and isoleucine groups suggests good solubility in polar organic solvents.[3][4]

Materials:

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

  • Candidate solvents:

    • Polar aprotic solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)

    • Alcohols: Methanol (MeOH), Ethanol (EtOH)

  • Vortex mixer or sonicator

  • Glass vials

Procedure for Solubility Screening:

  • Preparation:

    • Weigh a small, precise amount of the compound (e.g., 1-5 mg) into several glass vials.

  • Solvent Addition:

    • To each vial, add a measured volume of a candidate solvent (e.g., 100 µL) to achieve a high initial concentration.

  • Agitation:

    • Vortex each vial vigorously for 1-2 minutes.

    • If the solid does not dissolve, sonicate the vial for 5-10 minutes. Gentle warming may also be applied, but be cautious of potential degradation.

  • Observation and Quantification:

    • Visually inspect for complete dissolution.

    • If the compound dissolves, add more solvent in known increments until a saturated solution is achieved or the desired concentration is reached.

    • If the compound does not dissolve, add more solvent incrementally and continue agitation to determine the approximate solubility.

Recommended Organic Solvents for Stock Solutions:

  • DMSO: Due to its high polarity, DMSO is an excellent choice for creating high-concentration stock solutions.

  • Methanol/Ethanol: These protic solvents are also good candidates and are often used in synthetic reactions. They are more volatile and easier to remove than DMSO.

Example Protocol for a 10 mM Stock Solution in DMSO:

  • Calculate the mass of the compound needed. For a 10 mM solution, this would be 2.37 mg per 1 mL of DMSO.

  • Weigh the calculated mass into a suitable vial.

  • Add the desired volume of DMSO.

  • Vortex or sonicate until the solid is completely dissolved.

  • Store the solution appropriately, typically at -20°C for long-term stability.[5]

Troubleshooting and Considerations

  • Precipitation upon Dilution: When diluting a concentrated organic stock solution into an aqueous buffer, the compound may precipitate. To mitigate this, use a co-solvent system or ensure the final concentration in the aqueous medium is below its solubility limit.

  • Stability: The stability of the compound in different solvents and at various pH values should be assessed, especially for long-term storage. Degradation can occur under harsh acidic or basic conditions or upon exposure to light and air.

  • Downstream Compatibility: The chosen solvent must be compatible with the intended application. For example, DMSO can be toxic to cells at higher concentrations, and residual solvents may need to be removed for certain synthetic steps.

Conclusion

The dissolution of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid requires a methodical approach that considers its amphoteric and hydrophobic nature. For aqueous applications, pH adjustment is a highly effective strategy. For organic-based workflows, polar aprotic solvents and alcohols are likely to be successful. By following the protocols and understanding the chemical principles outlined in this guide, researchers can confidently prepare solutions of this compound for their specific needs in drug discovery and chemical synthesis.

References

  • PubChem. (n.d.). (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. National Center for Biotechnology Information.
  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 204-211.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Pal, A., & Dey, B. (2009). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 86, 136-139.
  • MedchemExpress. (n.d.). (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. Retrieved from a product page for the specified compound.
  • ResearchGate. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Request PDF.
  • MedchemExpress. (n.d.). N-Benzyl-L-isoleucine. Retrieved from a product page for a structurally similar compound.

Sources

Application Notes and Protocols: Isoleucine Derivatives in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isoleucine as a Key Metabolic Regulator

Isoleucine, an essential branched-chain amino acid (BCAA), is a fundamental building block for protein synthesis.[1] However, its role extends far beyond this structural capacity. Emerging research highlights isoleucine as a critical signaling molecule and energy substrate that profoundly influences systemic metabolic health.[2][3] Unlike other BCAAs, isoleucine restriction alone has been shown to improve glucose tolerance, increase insulin sensitivity, and promote fat loss in preclinical models, underscoring its unique regulatory functions.[4][5][6] Given its central role in health and diseases like obesity, diabetes, and inherited metabolic disorders, the ability to accurately trace and quantify its metabolic fate is paramount.[5][7]

This guide provides an in-depth exploration of the application of isoleucine derivatives—specifically stable isotope-labeled compounds and diagnostic diastereomers—in metabolic research. We will move beyond simple procedural lists to explain the causal biochemistry and analytical strategies that empower researchers to dissect complex metabolic networks.

Part 1: Stable Isotope-Labeled Isoleucine as Metabolic Tracers

Stable isotope labeling is the cornerstone of modern metabolic analysis, offering a safe and powerful alternative to traditional radiolabeling.[8][9] By replacing specific atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N, ²H), we can create tracers that are chemically identical to their endogenous counterparts but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[9][10] This allows for the precise tracking of metabolic pathways in living systems, from cell cultures to whole organisms.[11]

Application 1: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) quantifies the rates (fluxes) of reactions within a metabolic network.[12] Using stable isotope-labeled isoleucine provides a targeted method to understand how this specific amino acid contributes to central carbon and nitrogen metabolism.

Scientific Rationale: The catabolism of isoleucine is unique in that it yields two key intermediates that feed into the tricarboxylic acid (TCA) cycle: Acetyl-CoA and Propionyl-CoA.[12] By using L-Isoleucine-¹³C₆,¹⁵N, researchers can simultaneously trace the path of the carbon backbone and the amino nitrogen. The ¹³C labels can be tracked into TCA cycle intermediates, while the ¹⁵N label is transferred via transamination, typically to α-ketoglutarate to form glutamate, providing a window into nitrogen fate.[12] This dual-labeling strategy provides more constraints for computational flux models, leading to more accurate and precise flux estimations compared to single-label tracers.[12]

Visualization: Isoleucine Catabolism for Metabolic Flux Analysis

Isoleucine_Catabolism cluster_input Tracer Input cluster_pathway Catabolic Pathway cluster_tca TCA Cycle & Nitrogen Metabolism L_Isoleucine_13C6_15N L-Isoleucine-¹³C₆,¹⁵N Catabolism Multi-step Enzymatic Catabolism L_Isoleucine_13C6_15N->Catabolism Incorporation Acetyl_CoA Acetyl-CoA [¹³C₂] Catabolism->Acetyl_CoA Propionyl_CoA Propionyl-CoA [¹³C₃] Catabolism->Propionyl_CoA Glutamate Glutamate [¹⁵N₁] Catabolism->Glutamate Transamination (¹⁵N transfer) TCA_Cycle TCA Cycle Intermediates Acetyl_CoA->TCA_Cycle Entry Succinyl_CoA Succinyl-CoA [¹³C₃] Propionyl_CoA->Succinyl_CoA aKG α-Ketoglutarate aKG->Glutamate Succinyl_CoA->TCA_Cycle Entry SILAC_Workflow cluster_labeling Phase 1: Labeling & Treatment cluster_processing Phase 2: Sample Processing cluster_analysis Phase 3: Analysis Light_Culture Cell Culture 1 ('Light' Medium) Treatment Apply Experimental Condition vs. Control Light_Culture->Treatment Heavy_Culture Cell Culture 2 ('Heavy' Medium + L-Ile-¹³C₆,¹⁵N) Heavy_Culture->Treatment Combine Combine Cells 1:1 Treatment->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantify Identify Peptides & Quantify Heavy/Light Ratios LC_MS->Quantify Result Relative Protein Quantification Quantify->Result MSUD_Pathway L_Isoleucine L-Isoleucine Keto_Ile α-keto-β-methylvalerate L_Isoleucine->Keto_Ile Reversible BCAT BCAT (Transaminase) BCKD BCKD Complex Keto_Ile->BCKD Allo_Isoleucine L-allo-isoleucine (Diagnostic Marker) Keto_Ile->Allo_Isoleucine Accumulation leads to stereochemical conversion Metabolites Further Metabolism BCKD->Metabolites Block Enzymatic Block in MSUD Block->BCKD

Sources

Application Notes and Protocols for the Experimental Use of Amino Acid Derivatives as Ergogenic Aids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Pursuit of Enhanced Performance

The quest to enhance physical performance is a cornerstone of sports science and medicine. Ergogenic aids, substances or phenomena that can improve work capacity, are of significant interest to athletes and researchers alike. Among these, amino acid derivatives have emerged as a promising class of compounds due to their targeted roles in muscle metabolism, protein synthesis, and fatigue resistance. This guide provides a comprehensive overview of the experimental methodologies used to investigate the ergogenic potential of these molecules. We will delve into the mechanistic rationale behind their use and provide detailed, field-proven protocols for their evaluation in both in vitro and in vivo models.

The information presented herein is intended to equip researchers with the necessary tools to design and execute robust experiments, fostering a deeper understanding of how these compounds can be harnessed to push the boundaries of human performance.

Featured Amino Acid Derivatives and Their Mechanisms of Action

A number of amino acid derivatives have garnered significant attention for their potential ergogenic effects. Understanding their proposed mechanisms is crucial for designing relevant experimental investigations.

Beta-Hydroxy-Beta-Methylbutyrate (HMB)

A metabolite of the branched-chain amino acid leucine, HMB is purported to possess both anabolic and anti-catabolic properties.[1][2][3] Its primary proposed mechanisms include:

  • Stimulation of Muscle Protein Synthesis: HMB has been shown to activate the mammalian target of rapamycin (mTOR) pathway, a key regulator of muscle protein synthesis.[1][2]

  • Inhibition of Muscle Protein Breakdown: HMB is thought to attenuate the ubiquitin-proteasome pathway, the primary system responsible for the degradation of muscle proteins.[1][2]

  • Enhanced Sarcolemmal Integrity: HMB may play a role in stabilizing the muscle cell membrane, reducing damage from strenuous exercise.[1][2]

Beta-Alanine

This non-essential amino acid is a precursor to carnosine, a dipeptide found in high concentrations in skeletal muscle. The ergogenic effects of beta-alanine are primarily attributed to its ability to increase intramuscular carnosine levels.[4][5] The key mechanism is:

  • Increased Intracellular Buffering Capacity: Carnosine acts as a potent intracellular buffer, helping to neutralize the hydrogen ions that accumulate during high-intensity exercise and contribute to muscle fatigue.[6] Supplementation with beta-alanine has been shown to be most effective for activities lasting between 30 seconds and 10 minutes.[4][6]

Creatine

One of the most extensively studied ergogenic aids, creatine is an amino acid derivative that plays a critical role in cellular energy metabolism.[7][8] Its primary mechanism is:

  • Increased Phosphocreatine Stores: Creatine supplementation increases the intramuscular pool of phosphocreatine (PCr), which serves as a rapid source for the regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[7] This is particularly beneficial for short bursts of high-intensity exercise.[7][9]

L-Citrulline

This non-essential amino acid is a precursor to L-arginine in the nitric oxide (NO) cycle.[10][11] Its ergogenic potential stems from its ability to:

  • Enhance Nitric Oxide Production: By increasing L-arginine levels, L-citrulline supplementation can lead to greater NO production.[12][13] NO is a potent vasodilator, improving blood flow to working muscles and enhancing nutrient and oxygen delivery.[10][13]

  • Ammonia Buffering: L-citrulline is an intermediate in the urea cycle and may aid in the clearance of ammonia, a metabolic byproduct that can contribute to fatigue.[13]

N-Acetylcysteine (NAC)

NAC is a derivative of the amino acid cysteine and is a precursor to the antioxidant glutathione.[14][15] Its potential ergogenic effects are linked to its antioxidant properties:

  • Reduction of Oxidative Stress: Intense exercise can lead to an increase in reactive oxygen species (ROS), which can contribute to muscle fatigue and damage.[16] As a glutathione precursor, NAC may enhance the body's antioxidant capacity, potentially mitigating the negative effects of exercise-induced oxidative stress.[17] However, research on its performance-enhancing effects has yielded mixed results.[16]

Signaling Pathways in Muscle Adaptation

The ergogenic effects of many amino acid derivatives are mediated through their influence on key signaling pathways that regulate muscle mass and function.

mTOR Pathway: The Master Regulator of Muscle Growth

The mTOR pathway is a central hub for integrating signals from growth factors, nutrients (like amino acids), and mechanical stimuli to control protein synthesis and cell growth.[18][19] Activation of mTORC1, a key complex in this pathway, leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately promoting the translation of messenger RNA into protein.[19][20] Many anabolic amino acid derivatives, such as HMB, are thought to exert their effects by activating this pathway.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., IGF-1) Receptor Receptor Growth_Factors->Receptor Amino_Acids Amino Acids (e.g., Leucine, HMB) mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis caption Figure 1: Simplified mTOR Signaling Pathway.

Figure 1: Simplified mTOR Signaling Pathway.
Ubiquitin-Proteasome System: The Pathway of Muscle Breakdown

In contrast to the mTOR pathway, the ubiquitin-proteasome system is the primary mechanism for targeted protein degradation in skeletal muscle.[1] During periods of muscle atrophy, proteins are tagged with ubiquitin molecules and subsequently degraded by the proteasome. Anti-catabolic compounds like HMB are thought to inhibit this pathway, shifting the balance towards net protein accretion.

UPS_Pathway cluster_stimuli Catabolic Stimuli cluster_inhibition Inhibition cluster_pathway Ubiquitin-Proteasome System Stress Stress (e.g., Cortisol) E3 E3 (Ubiquitin Ligase) Stress->E3 Inactivity Inactivity Inactivity->E3 HMB HMB HMB->E3 E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) Muscle_Protein Muscle Protein Ub_Protein Ubiquitinated Protein Muscle_Protein->Ub_Protein Ubiquitination (E1, E2, E3) Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation caption Figure 2: Ubiquitin-Proteasome Pathway.

Figure 2: Ubiquitin-Proteasome Pathway.

In Vitro Experimental Protocols

Cell culture models provide a controlled environment to dissect the molecular mechanisms by which amino acid derivatives exert their effects on muscle cells. The C2C12 mouse myoblast cell line is a widely used and well-characterized model for studying myogenesis and muscle cell physiology.[1][21]

Protocol 1: C2C12 Myoblast Culture and Differentiation

Objective: To culture and differentiate C2C12 myoblasts into myotubes to create an in vitro model of skeletal muscle fibers.

Materials:

  • C2C12 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[21]

  • Differentiation Medium: DMEM with 2% horse serum and 1% penicillin-streptomycin.[1][21]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Culture dishes/plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in culture dishes with Growth Medium.

  • Proliferation: Culture the cells until they reach approximately 80-90% confluency. Do not allow the cells to become fully confluent as this can impair differentiation.[5]

  • Induction of Differentiation: Once the desired confluency is reached, aspirate the Growth Medium and wash the cells twice with PBS.

  • Replace the medium with Differentiation Medium.[1][21]

  • Myotube Formation: Change the Differentiation Medium every 24 hours. Myotube formation (elongated, multinucleated cells) should be visible within 3-5 days.[21]

Protocol 2: Assessment of Muscle Protein Synthesis via Puromycin Labeling

Objective: To quantify the rate of global protein synthesis in C2C12 myotubes following treatment with an amino acid derivative. The SUnSET (Surface Sensing of Translation) technique using puromycin is a non-radioactive method to measure protein synthesis.[22]

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • Amino acid derivative of interest

  • Puromycin solution (1 µM)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Anti-puromycin antibody

Procedure:

  • Treatment: Treat differentiated C2C12 myotubes with the amino acid derivative at various concentrations for a predetermined time.

  • Puromycin Labeling: 30 minutes before harvesting the cells, add puromycin to the culture medium to a final concentration of 1 µM.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody.

  • Analysis: Quantify the band intensity of puromycin-labeled proteins. An increase in intensity indicates an increase in protein synthesis.

Protocol 3: Evaluation of Cell Viability using the MTT Assay

Objective: To assess the cytotoxicity of the amino acid derivative on C2C12 cells.

Materials:

  • C2C12 myoblasts

  • Amino acid derivative of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., SDS-HCl)[12]

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of the amino acid derivative.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[3][12]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm.[4] A decrease in absorbance indicates reduced cell viability.

In Vivo Experimental Protocols

Animal models are indispensable for evaluating the systemic effects of amino acid derivatives on exercise performance and muscle physiology. Rodents (mice and rats) are commonly used due to their well-characterized physiology and the availability of standardized testing protocols.[23][24][25]

Protocol 4: Rodent Treadmill Test for Endurance Capacity

Objective: To assess the effect of an amino acid derivative on endurance performance in rodents.

Materials:

  • Rodent treadmill with adjustable speed and incline, and often a stimulus for encouragement (e.g., mild electrical grid or air puff).[2][26]

  • Amino acid derivative of interest

  • Rodents (mice or rats)

Procedure:

  • Acclimation: Acclimate the animals to the treadmill for several days before the experiment by allowing them to walk on it at a low speed for short durations.[26][27]

  • Supplementation: Administer the amino acid derivative or a placebo to the animals according to the desired dosing regimen and duration.

  • Performance Test:

    • Place the animal on the treadmill.

    • Start the treadmill at a low speed and gradually increase the speed and/or incline at set intervals.[2][28]

    • Continue the test until the animal reaches exhaustion, which is typically defined as the inability to continue running despite the stimulus.[2]

  • Data Collection: Record the total running time, distance covered, and final speed achieved.

Protocol 5: Forelimb Grip Strength Test

Objective: To measure the effect of an amino acid derivative on muscular strength in rodents.

Materials:

  • Grip strength meter[6][29]

  • Amino acid derivative of interest

  • Rodents (mice or rats)

Procedure:

  • Supplementation: Administer the amino acid derivative or a placebo.

  • Testing:

    • Hold the rodent by the tail and allow it to grasp the grid or bar of the grip strength meter with its forepaws.[18][29]

    • Gently pull the animal horizontally away from the meter until its grip is broken.[29]

    • The meter will record the peak force exerted.

    • Perform multiple trials and average the results.[9]

Protocol 6: Assessment of Muscle Damage via Serum Creatine Kinase (CK)

Objective: To determine if an amino acid derivative can attenuate exercise-induced muscle damage by measuring serum CK levels. Elevated CK is a marker of muscle damage.[30][31]

Materials:

  • Blood collection supplies (e.g., tubes, centrifuge)

  • Creatine kinase activity assay kit[32]

  • Spectrophotometer

Procedure:

  • Exercise Protocol: Subject supplemented and control animals to a bout of strenuous exercise known to induce muscle damage (e.g., downhill treadmill running).

  • Blood Collection: Collect blood samples at various time points post-exercise (e.g., 24, 48 hours), as CK levels may not peak until up to two days after an injury.

  • Serum Preparation: Centrifuge the blood to separate the serum.

  • CK Assay: Perform the CK activity assay on the serum samples according to the kit manufacturer's instructions.

  • Analysis: Compare the CK levels between the supplemented and control groups.

Protocol 7: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)

Objective: To assess the effect of an amino acid derivative on muscle fiber size, an indicator of hypertrophy.

Materials:

  • Muscle tissue samples (e.g., tibialis anterior, gastrocnemius)

  • Tissue fixation and embedding reagents (e.g., OCT compound)

  • Cryostat

  • Microscope slides

  • Staining reagents (e.g., Hematoxylin and Eosin, or immunofluorescence for specific fiber types)[13]

  • Microscope with a camera

  • Image analysis software[17][33]

Procedure:

  • Tissue Collection and Preparation: At the end of the supplementation period, euthanize the animals and carefully dissect the muscles of interest. Freeze the muscles in isopentane cooled by liquid nitrogen.

  • Sectioning: Cut transverse sections of the muscle using a cryostat.[34]

  • Staining: Stain the sections to visualize the muscle fiber boundaries.

  • Imaging: Capture images of the stained sections under a microscope.

  • Analysis: Use image analysis software to measure the cross-sectional area of individual muscle fibers. Compare the average CSA between the supplemented and control groups.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Example Data Summary for In Vitro Experiments

Treatment GroupProtein Synthesis (Fold Change vs. Control)Cell Viability (% of Control)
Control1.00 ± 0.12100 ± 5.6
Derivative X (10 µM)1.52 ± 0.2198 ± 4.9
Derivative X (50 µM)2.15 ± 0.3395 ± 6.2

p < 0.05 vs. Control

Table 2: Example Data Summary for In Vivo Experiments

Treatment GroupTime to Exhaustion (s)Grip Strength (g)Serum CK (U/L) at 24h post-exerciseMuscle Fiber CSA (µm²)
Control1250 ± 150120 ± 10850 ± 952500 ± 210
Derivative X (50 mg/kg)1580 ± 180135 ± 12550 ± 702850 ± 250

p < 0.05 vs. Control

Analytical Chemistry: Quantification of Amino Acid Derivatives

Accurate quantification of the administered amino acid derivative and its metabolites in biological samples (e.g., plasma, muscle tissue) is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity.[10][35][36]

Protocol 8: General Procedure for Amino Acid Derivative Quantification in Plasma by LC-MS/MS

Objective: To measure the concentration of an amino acid derivative in plasma samples.

Materials:

  • Plasma samples

  • Internal standard (a stable isotope-labeled version of the analyte)

  • Protein precipitation agent (e.g., sulfosalicylic acid, acetonitrile, or methanol)[10]

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Add the internal standard.

    • Precipitate the plasma proteins using a suitable agent.[10]

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analyte from other plasma components using an appropriate chromatography column and mobile phase gradient.

    • Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of the amino acid derivative in the plasma samples based on the ratio of the analyte peak area to the internal standard peak area.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of amino acid derivatives as potential ergogenic aids. By employing a combination of in vitro and in vivo models, researchers can elucidate the mechanisms of action, assess efficacy in enhancing performance and promoting favorable physiological adaptations, and gather essential safety data. A systematic and methodologically sound approach is paramount to advancing our understanding of these promising compounds and their potential applications in sports nutrition and clinical settings.

References

  • Kaczka, P., Michalczyk, M. M., Jastrząb, R., Gawelczyk, M., & Kubicka, K. (2019). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of Human Kinetics, 68, 211–222. [Link]

  • Saunders, B., Elliott-Sale, K., Artioli, G. G., Swinton, P. A., Dolan, E., Gualano, B., ... & Dolan, E. (2017). β-alanine supplementation to improve exercise capacity and performance: a systematic review and meta-analysis. British Journal of Sports Medicine, 51(8), 658-669. [Link]

  • Trexler, E. T., Smith-Ryan, A. E., Stout, J. R., Hoffman, J. R., Wilborn, C. D., Sale, C., ... & Campbell, B. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12(1), 30. [Link]

  • Kaczka, P., Michalczyk, M. M., Jastrząb, R., Gawelczyk, M., & Kubicka, K. (2019). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of Human Kinetics, 68, 211–222. [Link]

  • Hobson, R. M., Saunders, B., Ball, G., Harris, R. C., & Sale, C. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino acids, 43(1), 25-37. [Link]

  • C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research. (n.d.). Creative Bioarray. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Kreider, R. B., Kalman, D. S., Antonio, J., Ziegenfuss, T. N., Wildman, R., Collins, R., ... & Lopez, H. L. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition, 14(1), 18. [Link]

  • Jakubowski, H. (2019). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. ResearchGate. [Link]

  • Examine.com. (2025, May 16). Does N-acetylcysteine affect exercise performance?[Link]

  • McKinley, S. (2025, September 9). Optimizing Nitric Oxide Production for Exercise Performance & Vascular Function: A Narrative Review on the Combination of Glutathione and Citrulline. ResearchGate. [Link]

  • Titan Nutrition. (2023, September 7). Nitric Oxide Boost: How L-Citrulline Enhances Workout Performance. [Link]

  • Holeček, M. (2018). Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions. Journal of Cachexia, Sarcopenia and Muscle, 9(3), 529-541. [Link]

  • Wold, B. (2011, May 17). Protocol and Differentiation treatment for the C2C12 Cell Line. ENCODE. [Link]

  • Cleveland Clinic. (2023, February 7). L-Citrulline Supplement Benefits and Side Effects. [Link]

  • PC Laboratories. (2024, June 7). What is Citrulline: How It Enhances Nitric Oxide Production for Better Workouts. [Link]

  • JISSN. (n.d.). Creatine is one of the Most Popular Nutritional Ergogenic Aids for Athletes. [Link]

  • Wikipedia. (n.d.). Creatine. [Link]

  • Kerksick, C., & Willoughby, D. (2005). N-acetylcysteine in handgrip exercise: plasma thiols and adverse reactions. International journal of sport nutrition and exercise metabolism, 15(2), 119-133. [Link]

  • Jo, E., Fischer, M. D., & Auslander, A. T. (2014). Assessment of Murine Exercise Endurance Without the Use of a Shock Grid: An Alternative to Forced Exercise. Journal of visualized experiments : JoVE, (83), 51042. [Link]

  • Mousephenotype.org. (n.d.). Grip Strength Protocol. IMPReSS. [Link]

  • Kivelä, R., & Alitalo, K. (2015). Rodent models for resolving extremes of exercise and health. Physiological genomics, 47(12), 587-596. [Link]

  • Schiaffino, S., Dyar, K. A., Ciciliot, S., Blaauw, B., & Sandri, M. (2013). Signaling pathways controlling skeletal muscle mass. FEBS letters, 587(11), 1533-1538. [Link]

  • A-Gonzalez, N., & Castrillo, A. (2024, August 22). Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs. bioRxiv. [Link]

  • McKenna, M. J., Medved, I., Goodman, C. A., Brown, M. J., Bjorksten, A. R., Murphy, K. T., ... & Petersen, A. C. (2008). N-acetylcysteine enhances muscle cysteine and glutathione availability and attenuates fatigue during prolonged exercise in endurance-trained individuals. Journal of applied physiology, 105(5), 1573-1581. [Link]

  • Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(17-18), 1345–1352. [Link]

  • Feng, H. Z., & Jin, J. P. (2022). Animal Models of Exercise from Rodents to Pythons. Comprehensive Physiology, 12(4), 3747-3773. [Link]

  • Ergo-Log.com. (2012, June 22). N-Acetylcysteine is endurance sports supplement. [Link]

  • Northeastern University Animal Care and Use Program. (n.d.). SOP: Treadmill Running for Rodents. [Link]

  • De Visser, L., Van Der Knaap, N., & De Kloet, E. R. (2007). The importance of animal studies in Exercise Science. Revista Brasileira de Medicina do Esporte, 13(4), 251-255. [Link]

  • Zhao, X., Du, F., Li, Y., Wang, X., & Liu, G. (2015). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of pharmaceutical and biomedical analysis, 114, 123–130. [Link]

  • Kelleher, A. R. (2013, September 27). Puromycin Incorporation as a Measure of Global Protein Synthesis. Kerafast Blog. [Link]

  • Yoon, M. S. (2017). Signaling pathways controlling skeletal muscle mass. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 21(4), 349–358. [Link]

  • Sidthilaw, S., Srisawat, K., Pakdeechote, P., Kukongviriyapan, U., & Prachaney, P. (2012). N-Acetylcysteine Supplementation Controls Total Antioxidant Capacity, Creatine Kinase, Lactate, and Tumor Necrotic Factor-Alpha against Oxidative Stress Induced by Graded Exercise in Sedentary Men. Oxidative medicine and cellular longevity, 2012, 329637. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Lung, B. E., & Siddiqui, A. I. (2025, December 16). Creatine Kinase. StatPearls. [Link]

  • Deane, C. S., Wilkinson, D. J., Phillips, B. E., Smith, K., Etheridge, T., & Atherton, P. J. (2017). A novel puromycin decorporation method to quantify skeletal muscle protein breakdown: A proof-of-concept study. Metabolism: clinical and experimental, 75, 71–79. [Link]

  • Powers, S. K., & Jackson, M. J. (2008). Exercise-induced oxidative stress: cellular mechanisms and impact on muscle force production. Physiological reviews, 88(4), 1243–1276. [Link]

  • De Luca, C., Oleari, R., & Zennaro, M. (2012). Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay. Journal of visualized experiments : JoVE, (66), e4139. [Link]

  • Pal, R., & Ryall, J. G. (2014). In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy. Journal of visualized experiments : JoVE, (89), 51666. [Link]

  • RayBiotech. (2023, September 25). Creatine Kinase Activity Assay. [Link]

  • Cleveland Clinic. (2022, April 11). Creatine Kinase (CK): What It Is, Purpose & Procedure. [Link]

  • MedlinePlus. (2023, October 25). Creatine Kinase. [Link]

  • Deane, C. S., Wilkinson, D. J., Phillips, B. E., Smith, K., Etheridge, T., & Atherton, P. J. (2017, October 7). A novel puromycin decorporation method to quantify skeletal muscle protein breakdown: A proof-of-concept study. ResearchGate. [Link]

  • Goodman, C. A., Mabrey, D. M., Frey, J. W., Miu, M. H., Schmidt, E. K., & Hornberger, T. A. (2011). Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 25(3), 1028–1039. [Link]

  • Figueiredo, V. C., Camera, D. M., & Hawley, J. A. (2016). Muscle protein synthesis (A) Quantification of puromycin-labeled... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for this valuable N-alkylated amino acid derivative. As a key building block in peptide synthesis and pharmaceutical development, achieving a high-yield, stereochemically pure synthesis is paramount.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven recommendations to overcome common experimental hurdles.

Section 1: Strategic Overview of the Recommended Synthetic Pathway

The most reliable and scalable synthesis of the target compound from L-isoleucine involves a sequential two-step process:

  • N-Benzylation via Reductive Amination : The primary amine of L-isoleucine is selectively converted to a secondary amine by reaction with benzaldehyde and a mild reducing agent.

  • N-Methylation via Eschweiler-Clarke Reaction : The resulting N-benzyl-L-isoleucine is then methylated using formaldehyde and formic acid to yield the final tertiary amine.

This pathway is favored due to its high selectivity, operational simplicity, and, critically, its ability to preserve the stereochemical integrity of the chiral centers at C2 and C3.[3]

Synthetic_Workflow Start L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) Step1 Step 1: N-Benzylation (Reductive Amination) Start->Step1 Benzaldehyde, Reducing Agent Intermediate N-Benzyl-L-isoleucine Step1->Intermediate Step2 Step 2: N-Methylation (Eschweiler-Clarke Reaction) Intermediate->Step2 HCHO, HCOOH FinalProduct (2S,3S)-2-(Benzyl(methyl)amino) -3-methylpentanoic acid Step2->FinalProduct

Caption: Recommended two-step synthesis pathway.

Section 2: Detailed Experimental Protocols

These protocols are designed as a robust starting point for your experiments. Optimization of specific parameters may be required based on your laboratory conditions and scale.

Protocol 2.1: Synthesis of (2S,3S)-2-(Benzylamino)-3-methylpentanoic acid

This procedure utilizes reductive amination, a cornerstone reaction for C-N bond formation that avoids the over-alkylation issues common with direct alkylation using alkyl halides.[4]

Materials:

  • L-Isoleucine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution : Suspend L-isoleucine (1.0 eq) in methanol.

  • Imine Formation : Add benzaldehyde (1.1 eq) to the suspension. Stir the mixture at room temperature for 1-2 hours. The formation of the imine is a critical equilibrium-driven step.[5]

  • Reduction : Cool the mixture to 0 °C in an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. STAB is the preferred reducing agent as it is selective for the iminium ion over the aldehyde, minimizing the formation of benzyl alcohol as a byproduct.[4][5]

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up :

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Wash the aqueous residue with DCM (2x) to remove unreacted benzaldehyde and benzyl alcohol.

    • Adjust the aqueous layer to pH 6-7 with 1 M NaOH. The product may precipitate at its isoelectric point.

    • Extract the product with DCM or ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2.2: Synthesis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of secondary amines. It uses an excess of formic acid and formaldehyde, is irreversible due to the loss of CO₂, and crucially, stops at the tertiary amine stage without forming quaternary ammonium salts.[3][6]

Materials:

  • (2S,3S)-2-(Benzylamino)-3-methylpentanoic acid (from Protocol 2.1)

  • Formic Acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or DCM

Procedure:

  • Reaction Setup : To the crude or purified N-benzyl-L-isoleucine (1.0 eq), add formic acid (3.0 eq) followed by aqueous formaldehyde solution (2.5 eq).

  • Heating : Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. The reaction mechanism involves the formation of an iminium ion, which is subsequently reduced by a hydride transfer from a formate ion.[3][7]

  • Reaction Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Add 1 M HCl to acidify the solution (pH ~1-2).

    • Concentrate the mixture under reduced pressure to remove excess formic acid and water.

    • Wash the residue with diethyl ether or DCM to remove non-polar impurities.

    • The product can often be isolated as the hydrochloride salt or neutralized to its zwitterionic form for further purification.

  • Purification : The final product can be purified by recrystallization or ion-exchange chromatography if necessary.

Section 3: Troubleshooting Guide

Issue 1: Low Yield in N-Benzylation (Reductive Amination) Step

Q: My reductive amination of L-isoleucine resulted in a poor yield of N-benzyl-L-isoleucine. What went wrong?

A: Low yields in this step are common and can typically be traced to one of several factors. The key is to diagnose the issue systematically.

  • Inefficient Imine Formation : The reaction relies on the formation of an imine intermediate, which is then reduced. This is an equilibrium process.[5] If imine concentration is low, the overall reaction will be slow and inefficient.

    • Solution : Consider adding a catalytic amount of acetic acid to lower the pH to around 5-6, which can catalyze imine formation.[8][9] Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[4]

  • Competitive Aldehyde Reduction : The reducing agent can directly reduce benzaldehyde to benzyl alcohol, consuming the reagent and lowering the yield.[8]

    • Solution : This is precisely why STAB (NaBH(OAc)₃) or NaBH₃CN are recommended over stronger reducing agents like NaBH₄.[5] They are kinetically slower to reduce aldehydes but rapidly reduce the protonated iminium ion. If you are using NaBH₄, switch to STAB.

  • Starting Material Reactivity :

    • Amine Salt : If your L-isoleucine is the hydrochloride salt, the amine is not a free nucleophile. It must be neutralized first with one equivalent of a non-nucleophilic base (e.g., triethylamine) before adding the aldehyde.[8]

    • Aldehyde Quality : Benzaldehyde can oxidize to benzoic acid on storage. Use freshly distilled or a newly opened bottle of benzaldehyde.[8]

  • Incorrect Stoichiometry or Order of Addition : Adding the reducing agent too early, before the imine has had time to form, can lead to preferential reduction of the aldehyde.

Troubleshooting_RA Start Low Yield in Reductive Amination? CheckImine Pre-form imine (1-2h)? Add catalytic acid? Start->CheckImine CheckReagent Using STAB or NaBH3CN? Start->CheckReagent CheckSM Is amine a free base? Is aldehyde pure? Start->CheckSM Result_Imine Optimize imine formation: - Add 0.1 eq AcOH - Increase stir time before reduction CheckImine->Result_Imine No Result_Reagent Switch to STAB. Avoid NaBH4 to prevent aldehyde reduction. CheckReagent->Result_Reagent No Result_SM Neutralize amine salt (e.g., with Et3N). Use fresh benzaldehyde. CheckSM->Result_SM No Success Yield Improved Result_Imine->Success Result_Reagent->Success Result_SM->Success

Caption: Decision tree for troubleshooting low yields.

Issue 2: Suspected Racemization of the Final Product

Q: I am concerned about maintaining the (2S,3S) stereochemistry. How can I prevent or detect racemization?

A: This is a critical concern. Fortunately, the recommended synthetic pathway is designed to minimize this risk.

  • Prevention : Both reductive amination and the Eschweiler-Clarke reaction are performed under conditions that are not typically prone to causing racemization of the α-carbon.[3] The primary risk comes from harsh pH conditions, particularly strongly basic conditions which can facilitate epimerization via enolate formation.[10] Avoid prolonged exposure to strong bases during work-up.

  • Detection : The most reliable method to confirm stereochemical purity is through chiral HPLC analysis. Comparing the retention time of your product to an authentic standard or a racemic mixture will quantify the diastereomeric excess (d.e.). Alternatively, measurement of the specific rotation via polarimetry can provide a good indication of chiral integrity, provided a literature value for the pure enantiomer is available.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group of L-isoleucine first? A: While not strictly necessary, protecting the carboxyl group as a methyl or benzyl ester can be advantageous.[11][12] It improves the solubility of the starting material and intermediates in organic solvents, simplifies purification by standard silica gel chromatography (avoiding zwitterionic character), and can sometimes lead to cleaner reactions. If you choose this route, a final saponification (e.g., with LiOH) or hydrogenolysis step would be required.[13]

Q2: Can I perform the N-methylation before the N-benzylation? A: This is not the recommended route. Synthesizing N-methyl-L-isoleucine can be challenging, and subsequent benzylation of the secondary amine might be less efficient than the initial benzylation of the primary amine. The proposed sequence is generally more robust.

Q3: What are the main byproducts to look out for? A: In Step 1 (N-benzylation), the main byproduct is typically benzyl alcohol from the reduction of benzaldehyde. In Step 2 (N-methylation), the primary impurity is usually unreacted N-benzyl-L-isoleucine if the reaction does not go to completion. The Eschweiler-Clarke reaction is very specific and other side reactions are rare.[3]

Q4: My final product is difficult to purify. Any suggestions? A: The zwitterionic nature of the final amino acid can make purification challenging. If you are struggling with column chromatography, consider converting the product to its hydrochloride salt by dissolving it in a minimal amount of 1M HCl and precipitating with a non-polar solvent like diethyl ether or acetone. This often yields a crystalline solid that is easier to handle and purify. Alternatively, ion-exchange chromatography is a powerful technique for purifying amino acids.

Section 5: Quantitative Data Summary

The following table provides a summary of reagents and typical yields to guide your experimental planning.

Reaction Step Starting Material Key Reagents Solvent Typical Yield Key Parameter
N-Benzylation L-Isoleucine1. Benzaldehyde2. NaBH(OAc)₃ (STAB)Methanol75-90%Selective reduction of iminium ion.[11]
N-Methylation N-Benzyl-L-isoleucine1. Formaldehyde2. Formic AcidNone (or water)>90%Irreversible reaction, stops at tertiary amine.[3][14]

Table 1: Summary of Reaction Parameters and Expected Outcomes.

References

Technical Support Center: Resolving Solubility Challenges of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for resolving poor solubility of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid in DMSO:

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting, experimental protocols, and scientific explanations to help you achieve a clear and stable solution for your experiments.

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a derivative of the amino acid isoleucine.[1] Its structure, containing both a non-polar isoleucine backbone and a benzyl group, contributes to its hydrophobic nature, which can present challenges for dissolution in polar aprotic solvents like DMSO.[2] This guide will walk you through a logical sequence of troubleshooting steps to overcome these challenges.

Core Troubleshooting Workflow

Before diving into the detailed FAQs, the following workflow provides a high-level overview of the troubleshooting process.

Caption: A decision-making workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid not dissolving in DMSO?

A1: Several factors, often interconnected, can contribute to poor solubility:

  • Inherent Compound Properties: The molecule is a derivative of the hydrophobic amino acid isoleucine and contains a bulky, non-polar benzyl group.[1][2] While DMSO is a powerful organic solvent, the compound's lipophilic character can still pose a challenge.

  • Solvent Quality (Water Contamination): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Water contamination significantly alters the polarity of DMSO and can drastically reduce the solubility of hydrophobic compounds.[5] Even a small percentage of water can lead to the formation of a less favorable solvent environment for your compound.[6] It is crucial to use anhydrous (dry) DMSO from a freshly opened bottle or one that has been stored properly with desiccant.[7]

  • Compound Purity and Form: The compound may exist in a crystalline form that is less soluble. Amorphous forms of a compound generally dissolve more readily than their stable crystalline counterparts.[5]

  • Temperature: Solubility is temperature-dependent. Room temperature may not provide sufficient energy to overcome the crystal lattice energy of the solid compound.

Q2: What are the first steps I should take to troubleshoot poor solubility?

A2: Always start with the simplest, least harsh methods to avoid potential compound degradation.

  • Confirm Solvent Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. If you must use an opened bottle, ensure it has been stored in a dry environment, preferably in a desiccator.[7]

  • Vigorous Vortexing: Ensure mechanical agitation is sufficient. Vortex the vial vigorously for 1-2 minutes to break up any clumps of powder and increase the surface area exposed to the solvent.[8]

  • Increase Dissolution Time: Allow the mixture to sit at room temperature for a longer period, with intermittent vortexing. Some compounds are slow to dissolve, and kinetics can be a limiting factor.

Q3: I've tried the basic steps, but it's still not dissolving. What advanced, yet standard, techniques can I use?

A3: If the initial steps fail, you can introduce energy to the system to aid dissolution. These methods should be applied sequentially.[9]

  • Gentle Warming: Heating increases the kinetic energy of both the solvent and solute molecules, which can help overcome the intermolecular forces holding the solid together. Gently warm the solution in a water bath to 37-50°C for 10-15 minutes.[9][10] Caution: Always verify that your compound is stable at these temperatures to avoid degradation.

  • Sonication: This technique uses ultrasonic sound waves to create microscopic cavitation bubbles in the solvent. The rapid formation and collapse of these bubbles generate localized high-pressure and high-temperature gradients, providing intense mechanical agitation that can break apart solute aggregates and accelerate dissolution.[11][12][13] Place the vial in a bath sonicator for 5-15 minute intervals.[8]

For a detailed methodology, refer to Protocol 1: Sonication-Assisted Dissolution .

Q4: My compound dissolves with heating or sonication but then precipitates out of solution. What is happening?

A4: This common issue often points to the creation of a supersaturated solution.

  • Supersaturation and Crystallization: By applying energy (heat or sonication), you can sometimes dissolve more compound than would be stable at room temperature, creating a supersaturated solution.[5] As the solution cools or is left to stand, the thermodynamically unstable supersaturated state may collapse, leading to precipitation or crystallization.

  • Impact of Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation. As the DMSO freezes, the compound's concentration in the remaining liquid phase increases, which can trigger crystallization. Water absorbed into the DMSO can exacerbate this effect.[5] To mitigate this, it is best practice to aliquot your stock solution into smaller, single-use volumes.[10]

  • Precipitation upon Dilution: If the compound precipitates when you dilute your DMSO stock into an aqueous buffer or cell culture medium, this is due to the drastic change in solvent polarity.[14] Your compound is soluble in the organic DMSO but insoluble in the aqueous environment. To address this, ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) and consider strategies like pre-warming the aqueous medium to 37°C before adding the stock solution.[10][14][15]

Q5: Could the pH of my solution be the issue?

A5: Yes, this is a critical and often overlooked factor for amino acid derivatives.

The molecule (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid has a carboxylic acid group, which can be protonated (neutral) or deprotonated (anionic), and an amino group, which can be protonated (cationic). The overall charge of the molecule is pH-dependent.[16][17]

  • At Isoelectric Point (pI): At a certain pH (its pI), the molecule will exist predominantly as a zwitterion with no net charge. Amino acids often exhibit their lowest solubility at or near their pI.[16]

  • Adjusting pH:

    • Acidic Conditions: Adding a small amount of a weak acid (e.g., dilute HCl or acetic acid) will protonate the carboxylic acid and the amino group, resulting in a net positive charge. This charged species may be more soluble.[18]

    • Basic Conditions: Adding a small amount of a weak base (e.g., dilute NaOH or ammonium hydroxide) will deprotonate the carboxylic acid, resulting in a net negative charge, which could also increase solubility.[18]

Experiment with small aliquots to determine if a slight pH adjustment of your DMSO stock (or the final aqueous solution) improves solubility.

Q6: Are there alternative solvents or co-solvents I can use?

A6: If DMSO alone is insufficient, a co-solvent system can be an effective strategy. Co-solvents work by modifying the overall polarity of the solvent mixture to better match the solute.[19][20]

Co-SolventTypical Concentration Range (v/v) with DMSOConsiderations
Ethanol 10-50%Can improve solubility of some hydrophobic compounds. Ensure compatibility with downstream assays.
N,N-Dimethylformamide (DMF) 10-50%A strong polar aprotic solvent, similar to DMSO. May offer slightly different solvating properties. Can be used as an alternative or co-solvent.[21][22] Check for assay compatibility.
Polyethylene Glycol (PEG 400) 10-30%Often used in drug formulations to improve the solubility of poorly water-soluble compounds.[23]

Important: When using co-solvents, always run a vehicle control in your experiments containing the same concentration of the DMSO/co-solvent mixture to account for any effects of the solvent system itself.

Experimental Protocols

Protocol 1: Sonication-Assisted Dissolution in DMSO

This protocol provides a standardized method for using sonication to dissolve a challenging compound.

  • Preparation:

    • Accurately weigh the desired amount of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid into a sterile, appropriately sized vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution Attempt:

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, proceed to the next step.

  • Sonication:

    • Place the vial in an ultrasonic water bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Sonicate for a 10-15 minute interval.[8]

    • After sonication, remove the vial and visually inspect the solution.

  • Combined Approach (Optional):

    • If particulates persist, combine gentle warming with sonication. Place the vial in the sonicator bath and set the bath's temperature to 37-40°C.[11][24]

    • Sonicate for another 10-15 minute interval.

  • Final Inspection and Use:

    • Once the solution is completely clear, it is ready for use.

    • If the solution was warmed, allow it to cool to room temperature and observe for any precipitation.

    • For long-term storage, aliquot into single-use tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[10]

G start Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex inspect1 Is solution clear? vortex->inspect1 sonicate Sonicate in Water Bath (10-15 min) inspect1->sonicate No success Solution Ready (Cool, Aliquot, Store) inspect1->success Yes inspect2 Is solution clear? sonicate->inspect2 warm_sonicate Warm (37-40°C) & Sonicate (10-15 min) inspect2->warm_sonicate No inspect2->success Yes inspect3 Is solution clear? warm_sonicate->inspect3 inspect3->success Yes fail Consider Advanced Options (Co-solvents, pH adjustment) inspect3->fail No

Caption: Protocol for sonication-assisted dissolution.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • DeTora, M., & Bailey, D. L. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(10), 14355–14363. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019518, (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Retrieved from [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Arakawa, T., & Timasheff, S. N. (1983). Protein precipitation and denaturation by dimethyl sulfoxide. Archives of Biochemistry and Biophysics, 224(1), 169–177. [Link]

  • Guryanov, I., & Symonova, O. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374–376. [Link]

  • Englert, M., et al. (2015). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 108(1), 91-101. [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10704177, (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide. Retrieved from [Link]

  • Chemistry For Everyone. (2024, March 28). What Is Sonication In Biochemistry? [Video]. YouTube. [Link]

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs. Asian Journal of Pharmaceutics, 10(2), S72.
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2002). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Sonication for Cell Lysis: Cell Disruption and Extraction. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (2014). How can I dissolve free amino acids?. Retrieved from [Link]

  • LeBel, R. G., Goring, D. A. I., & Timell, T. E. (1963). Density, Viscosity, Refractive Index, and Hygroscopicity of Mixtures of Water and Dimethyl Sulfoxide.
  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]

  • ResearchGate. (2017). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water?. Retrieved from [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88638800, (2S,3S)-2-amino-3-methylpentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2018). How to dissolve free amino acids?. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Spencer, R. L., & Wold, F. (1969). Dimethyl Sulfoxide and Amino Acid Analyses. Cereal Chemistry, 46(3).
  • ResearchGate. (2012). Comparison of protein degradation in the absence and presence of 0.5% DMSO. Retrieved from [Link]

Sources

preventing racemization during N-alkylation of amino acids

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: N-Alkylation of Amino Acids

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for the N-alkylation of amino acids. The stereochemical purity of N-alkylated amino acids is paramount in the development of peptide therapeutics and other fine chemicals, as even minor levels of the undesired enantiomer can significantly impact biological activity and safety profiles[1][2]. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of N-alkylation while minimizing the risk of racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue during the N-alkylation of amino acids?

A1: Racemization is the conversion of a pure enantiomer (e.g., an L-amino acid) into a mixture containing both enantiomers (L and D)[3]. This loss of stereochemical integrity is a major concern because the biological function of peptides and pharmaceuticals is highly dependent on their precise three-dimensional structure[1]. The presence of the incorrect diastereomer can lead to reduced efficacy, altered pharmacology, or unforeseen toxicity[2].

Q2: What is the primary mechanism leading to racemization during N-alkylation?

A2: The dominant pathway for racemization, particularly for N-protected amino acids, involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] The process is initiated by the activation of the carboxyl group. This activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid, making it susceptible to removal by a base. This deprotonation results in a planar, achiral enolate intermediate, which can be re-protonated from either face, leading to a mixture of D and L isomers[5][6]. A secondary, less common mechanism is the direct abstraction of the α-proton from the amino acid derivative by a strong base[7].

Q3: Which experimental factors have the most significant impact on the rate of racemization?

A3: Several factors can dramatically influence the extent of racemization. The most critical are:

  • Base: The strength and steric hindrance of the base used are crucial. Stronger, less hindered bases are more likely to cause racemization.[7][8]

  • Solvent: The polarity of the solvent can affect the stability of the intermediates involved in racemization.

  • Temperature: Higher reaction temperatures generally accelerate the rate of racemization.

  • Amino Acid Side Chain and Protecting Groups: Certain amino acids, like histidine and cysteine, are inherently more prone to racemization[2]. The nature of the N-protecting group also plays a role; for instance, urethane-type protecting groups (like Cbz and Fmoc) are known to help suppress racemization compared to acyl groups[9][10].

Q4: What are the most common strategies for the N-alkylation of amino acids?

A4: Common methods include nucleophilic substitution with alkyl halides and reductive amination with aldehydes or ketones. While direct alkylation with alkyl halides is straightforward, it often requires strong bases and can be prone to over-alkylation and racemization[11]. Reductive amination is generally a milder and more controllable alternative that often results in higher stereochemical purity[12][13]. More advanced, racemization-suppressing techniques include the Fukuyama-Mitsunobu reaction[14][15].

Troubleshooting Guide

Problem: My chiral HPLC analysis shows significant racemization (>5%) after N-alkylation. What are the most likely causes?

Solution: High levels of racemization typically point to one or more of the following issues in your reaction setup. Systematically evaluate each parameter:

  • Base Selection: The choice of base is often the primary culprit. Strong, non-hindered bases (e.g., sodium hydride, potassium carbonate in some contexts) can readily abstract the α-proton, leading to racemization[16].

    • Recommendation: Switch to a weaker or more sterically hindered base. Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over triethylamine (TEA) due to their increased steric bulk, which disfavors α-proton abstraction.[7]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times increase the likelihood of racemization[9].

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) even if it requires a longer reaction time. Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Solvent Choice: The solvent can influence the reaction pathway. Polar aprotic solvents like DMF or NMP are common but can sometimes facilitate racemization.

    • Recommendation: If possible, explore less polar solvents. The ideal solvent will depend on the specific substrates and reagents.

  • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can lead to rapid reactions, but if the conditions are not optimized, they can also promote side reactions, including racemization.

Problem: I am using an N-protected amino acid, and the racemization is still high. Which base should I choose?

Solution: The selection of a suitable base is critical for minimizing racemization. The ideal base should be strong enough to facilitate the desired reaction but not so strong as to cause significant deprotonation at the α-carbon.

Base pKa (Conjugate Acid) Steric Hindrance Typical Racemization Risk Comments
Sodium Hydride (NaH)~36LowVery HighA very strong, non-nucleophilic base. Its use often leads to significant racemization and should generally be avoided for this application.
Potassium Carbonate (K₂CO₃)10.3LowModerate to HighA common inorganic base. Its heterogeneity can sometimes lead to localized high concentrations and increased racemization.
Triethylamine (TEA)10.7LowModerateA common organic base, but its low steric hindrance can allow for α-proton abstraction.
DIPEA (Hünig's Base)10.7HighLow to ModerateA sterically hindered base that is less likely to cause racemization than TEA. A preferred choice in many protocols.[7]
2,4,6-Collidine7.4HighLowA weaker, sterically hindered base that is effective at minimizing racemization, though its lower basicity may slow the reaction rate.[7]

Recommendation: For most applications involving N-protected amino acids, DIPEA offers a good balance of basicity and steric hindrance to minimize racemization. If racemization persists, consider using the weaker, more hindered 2,4,6-collidine .

Problem: My N-alkylation reaction is sluggish, and when I try to force the reaction with heat, I get significant racemization. What are my options?

Solution: This is a classic dilemma in organic synthesis. Instead of pushing a problematic reaction with harsher conditions, it is often better to change the synthetic strategy.

Option 1: Switch to Reductive Amination

Reductive amination is a powerful, two-step (or one-pot) sequence that is generally milder than direct alkylation with alkyl halides and is less prone to racemization.[11][12][17] The process involves the formation of an imine or iminium ion from the amino acid and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.

  • Advantages: Milder reaction conditions, high yields, and excellent stereochemical retention. It also avoids the use of genotoxic alkylating agents.[18]

  • Common Reducing Agents: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are selective reducing agents that can reduce the imine in the presence of the carbonyl group.[11][13]

Option 2: Employ the Fukuyama-Mitsunobu Reaction

For challenging substrates, the Fukuyama-Mitsunobu reaction is an excellent, albeit more complex, alternative.[19][14] This method involves the N-alkylation of a 2-nitrobenzenesulfonamide-protected amine with an alcohol under Mitsunobu conditions.

  • Advantages: Mild reaction conditions and a high degree of control, often resulting in minimal racemization. The nitrobenzenesulfonyl (Ns) protecting group can be readily removed under mild conditions.[15]

Visualizing the Problem: Racemization and Strategy

racemization_mechanism

Caption: Mechanism of racemization via oxazolone intermediate.

strategy_selection Start Start: N-Alkylation of Amino Acid Check_Rac Is Racemization a Major Concern? Start->Check_Rac Direct_Alk Direct Alkylation (Alkyl Halide + Base) Check_Rac->Direct_Alk No Reductive_Am Reductive Amination (Aldehyde + STAB) Check_Rac->Reductive_Am Yes Use_Mild_Base Use Hindered Base (e.g., DIPEA, Collidine) Low Temperature Direct_Alk->Use_Mild_Base End Product: N-Alkyl Amino Acid Use_Mild_Base->End Fukuyama Fukuyama-Mitsunobu (Alcohol + DEAD/PPh₃) Reductive_Am->Fukuyama If substrate is an alcohol Reductive_Am->End Fukuyama->End

Caption: Decision workflow for selecting an N-alkylation method.

Validated Protocol: Low-Racemization N-Alkylation via Reductive Amination

This protocol describes the N-benzylation of L-Alanine methyl ester as a representative example.

Materials:

  • L-Alanine methyl ester hydrochloride (1 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or DIPEA (1 eq., to neutralize the HCl salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add L-Alanine methyl ester hydrochloride (1 eq.) and dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1 eq.) dropwise to the suspension and stir for 10 minutes to form the free base.

  • Add benzaldehyde (1.1 eq.) to the reaction mixture and stir at 0 °C for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-L-alanine methyl ester.

  • Crucially, determine the enantiomeric purity of the final product using chiral HPLC. [20][21][22][23]

References

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • Creation Ministries International. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • PubMed. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate[15]. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids? Retrieved from [Link]

  • ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved from [Link]

  • PubMed. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Retrieved from [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular N-alkylation of amines under conditions of the Mitsunobu reaction: A new solid-phase synthesis of tertiary benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Base catalyzed racemization of amino acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols in the Preparation of Asymmetric Tetraamine Building Blocks for Synthesis of Philanthotoxins. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Retrieved from [Link]

  • ACS Publications. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. Retrieved from [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Retrieved from [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Conditions for Chiral Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of chiral amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral separations by High-Performance Liquid Chromatography (HPLC). Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in optimizing your methods and resolving common challenges.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions encountered when developing methods for chiral amino acid analysis.

Q1: What is the first step in developing a chiral separation method for amino acid derivatives?

A1: The most critical initial step is the selection of the appropriate Chiral Stationary Phase (CSP). The choice of CSP depends on the specific amino acid derivative you are analyzing and whether it is in its native form or has been derivatized. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points for a wide range of amino acid derivatives.[1][2][3]

Q2: Should I derivatize my amino acid sample before analysis?

A2: Derivatization is a powerful technique, especially when dealing with native amino acids that are poorly soluble in common HPLC mobile phases.[4] Chiral derivatizing agents (CDAs) like Marfey's reagent (FDAA) react with amino acids to form diastereomers, which can then be separated on a standard achiral C18 column.[5][6][7] This indirect approach can enhance sensitivity and is useful when a suitable chiral column is unavailable.[7] However, direct analysis on a CSP is often preferred to avoid extra sample preparation steps and potential side reactions.[4]

Q3: How does the mobile phase composition affect the separation of enantiomers?

A3: The mobile phase composition is a critical parameter for optimizing chiral separations. The type and concentration of the organic modifier (e.g., acetonitrile, methanol), the pH, and the presence of additives can significantly influence retention times, peak shape, and enantioselectivity. For instance, in reversed-phase chromatography on a teicoplanin-based CSP, enantioselectivity for amino acids often increases with a higher concentration of the organic modifier.[4]

Q4: What is the role of temperature in chiral HPLC separations?

A4: Temperature can have a complex effect on chiral separations. Generally, lower temperatures tend to improve chiral selectivity by enhancing the subtle binding forces responsible for enantiomeric recognition.[2] However, in some cases, particularly with polysaccharide-based CSPs, an increase in temperature can lead to increased retention and separation factors.[8][9] It is crucial to maintain a stable and optimized temperature for reproducible results.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the optimization of HPLC conditions for chiral amino acid derivatives.

Problem 1: Poor or No Resolution of Enantiomers

Poor resolution is one of the most frequent challenges in chiral chromatography. The following steps can help you improve the separation of your enantiomeric peaks.

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for a successful chiral separation.

    • Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based (cellulose and amylose derivatives), macrocyclic glycopeptide-based (e.g., teicoplanin), and crown ether-based CSPs are common choices for amino acid derivatives.[1][10][11] A systematic column screening approach is often the most effective strategy.[12]

  • Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.

    • Solution 1: Vary the Organic Modifier. Switch between different organic modifiers (e.g., methanol, ethanol, isopropanol, acetonitrile) or alter their percentage in the mobile phase. The choice of organic modifier can significantly impact enantioselectivity.

    • Solution 2: Adjust the pH. For ionizable amino acid derivatives, the pH of the mobile phase can dramatically affect retention and resolution. Experiment with different pH values using appropriate buffers.

    • Solution 3: Incorporate Additives. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) can improve peak shape and selectivity.[13] For highly polar basic compounds, ion-pairing agents like heptafluorobutyric acid (HFBA) can be beneficial.[14]

  • Incorrect Temperature: Temperature influences the thermodynamics and kinetics of the separation.

    • Solution: Evaluate the effect of column temperature on your separation. Start at ambient temperature and then investigate both lower and higher temperatures (e.g., in 5-10 °C increments) to find the optimum.[9][15]

Problem 2: Peak Tailing

Peak tailing can compromise the accuracy of peak integration and reduce resolution. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the silica support of the stationary phase can interact with basic functional groups on the analyte, leading to peak tailing.[16][17][18]

    • Solution 1: Lower the Mobile Phase pH. Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their interaction with basic analytes.[17][19]

    • Solution 2: Use an End-capped Column. Modern, high-quality end-capped columns have a reduced number of free silanol groups, minimizing the potential for these secondary interactions.[17]

    • Solution 3: Add a Competing Base. Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[14]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Extra-column Dead Volume: Excessive volume in tubing, fittings, or the detector cell can cause band broadening and peak tailing.[16][20]

    • Solution: Use tubing with a small internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volumes.

Problem 3: Long Retention Times or No Elution

Excessively long retention times can lead to broad peaks and unnecessarily long analysis times.

Potential Causes and Solutions:

  • Strong Analyte-Stationary Phase Interactions: The analyte may be too strongly retained on the column.

    • Solution 1: Increase the Elution Strength of the Mobile Phase. For reversed-phase chromatography, increase the percentage of the organic modifier. For normal-phase chromatography, increase the polarity of the mobile phase.

    • Solution 2: Change the Mobile Phase Additive. The type and concentration of additives can influence retention. For example, increasing the concentration of an acidic modifier can reduce the retention of acidic analytes.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can block active sites and alter the column's properties.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[19]

Data Presentation and Protocols

Table 1: Influence of Mobile Phase Additives on the Separation of a Basic Amino Acid Derivative
AdditiveConcentrationEffect on Peak ShapeEffect on Retention Time
None-Significant TailingLong
Trifluoroacetic Acid (TFA)0.1%Improved SymmetryReduced
Triethylamine (TEA)0.1%Excellent SymmetrySlightly Increased
Ammonium Formate20 mMGood SymmetryModerately Reduced

This table provides a generalized representation of the effects of common mobile phase additives. The optimal additive and concentration will be analyte and column-dependent.

Experimental Protocol: Screening for Optimal Chiral Stationary Phase

This protocol outlines a systematic approach to selecting the most suitable CSP for your chiral amino acid derivative.

  • Prepare Stock Solutions: Prepare a stock solution of your racemic amino acid derivative in a suitable solvent.

  • Select a Set of Chiral Columns: Choose a diverse set of CSPs for screening, for example:

    • A cellulose-based column (e.g., Lux Cellulose-1)

    • An amylose-based column (e.g., Lux Amylose-1)

    • A macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T)

    • A crown ether-based column (e.g., CROWNPAK CR-I(+))

  • Define Initial Screening Conditions:

    • Mobile Phase: Start with a common mobile phase system, such as a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous phase.

    • Flow Rate: Use a standard flow rate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Temperature: Maintain a constant column temperature, typically starting at 25 °C.

    • Detection: Use a suitable detector (e.g., UV-Vis) at an appropriate wavelength.

  • Perform Injections: Inject the racemic standard onto each column under the initial screening conditions.

  • Evaluate the Chromatograms: Assess the chromatograms for each column based on:

    • Resolution (Rs): The degree of separation between the two enantiomer peaks.

    • Selectivity (α): The ratio of the retention factors of the two enantiomers.

    • Peak Shape: The symmetry of the peaks.

  • Select the Best Candidate(s): Identify the CSP(s) that provide the most promising initial separation for further optimization.

Visualizations

Logical Troubleshooting Workflow for Poor Resolution

PoorResolutionWorkflow Start Start: Poor Resolution CheckCSP Is the CSP appropriate? Start->CheckCSP ScreenCSPs Screen different CSPs (Polysaccharide, Macrocyclic Glycopeptide, etc.) CheckCSP->ScreenCSPs No OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP Yes ScreenCSPs->OptimizeMP VaryOrganic Vary Organic Modifier (ACN, MeOH) OptimizeMP->VaryOrganic AdjustpH Adjust pH VaryOrganic->AdjustpH Additives Use Additives (TFA, DEA) AdjustpH->Additives OptimizeTemp Optimize Temperature Additives->OptimizeTemp VaryTemp Test lower and higher temperatures OptimizeTemp->VaryTemp End Resolution Achieved VaryTemp->End

Caption: A step-by-step workflow for troubleshooting poor resolution in chiral HPLC.

Mechanism of Chiral Recognition on a Pirkle-Type CSP

ChiralRecognition cluster_CSP Chiral Stationary Phase (Pirkle-type) cluster_Analyte Analyte Enantiomer CSP_Pi π-acidic group (e.g., DNB) CSP_Hbond_D H-bond donor CSP_Hbond_A H-bond acceptor Analyte_Pi π-basic group (e.g., aromatic ring) Analyte_Pi->CSP_Pi π-π interaction Analyte_Hbond_A H-bond acceptor Analyte_Hbond_A->CSP_Hbond_D H-bonding Analyte_Hbond_D H-bond donor Analyte_Hbond_D->CSP_Hbond_A H-bonding

Caption: The three-point interaction model for chiral recognition on a Pirkle-type CSP.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • The Crucial Role of Chiral Derivatiz
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Determining enantiomeric purity of chiral amino acids via HPLC. BenchChem.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • HPLC Technical Tip: What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Common Causes Of Peak Tailing in Chrom
  • Addressing poor resolution in the chromatographic analysis of amino alcohols. BenchChem.

Sources

stability issues of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. As Senior Application Scientists, we have compiled this resource to help you troubleshoot and understand the stability characteristics of this N-substituted isoleucine derivative in solution. Our approach is to explain the fundamental principles behind stability issues, providing you with the tools to design robust experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid and why is its stability a concern?

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a derivative of the amino acid L-isoleucine, featuring N-methylation and N-benzylation.[1][2][3] These modifications introduce a tertiary amine and increase the molecule's hydrophobicity, making it a valuable building block in peptide synthesis and for developing antibody-drug conjugates.[4]

Like many complex organic molecules, its stability in solution is a critical parameter that can affect experimental reproducibility, therapeutic efficacy, and shelf-life.[5] Degradation can lead to a loss of potency, the formation of impurities with potential toxicity, and inconsistent results in biological assays. Understanding its stability profile is therefore paramount during research and development.

Q2: What are the general storage recommendations for this compound?

For solid (powder) forms of the compound, long-term storage at -20°C is recommended to ensure stability over several years. For short-term storage, 4°C is acceptable for up to two years.[6]

Once in solution, the stability is significantly more dynamic. For stock solutions, storage at -80°C is recommended for up to six months, while storage at -20°C is suitable for about one month.[1][6] However, the optimal storage conditions and achievable shelf-life are highly dependent on the solvent, pH, and concentration. It is crucial to perform compound-specific stability studies for your particular formulation.

Q3: What are the primary chemical groups on this molecule that might be susceptible to degradation?

The structure of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid contains two key functional groups that are common sites for instability:

  • Tertiary Amine (-N(CH₃)(CH₂Ph)): Tertiary amines are susceptible to oxidation, which can form N-oxides. This is a common degradation pathway, especially in the presence of oxidizing agents or even dissolved oxygen.[7]

  • Carboxylic Acid (-COOH): While generally stable, the carboxylic acid group can participate in reactions such as decarboxylation under heat or photolytic stress, or form esters if alcohols are present in the solvent matrix. Its ionization state is pH-dependent, which can influence overall molecular stability and solubility.

The benzyl group could also be susceptible to cleavage under certain harsh conditions (e.g., catalytic hydrogenation, strong acidic conditions).

Troubleshooting Guide: Stability in Solution

Issue 1: I am observing a rapid loss of my compound in an aqueous buffer after preparation.

Potential Cause: This is often related to pH, temperature, or microbial contamination. Amino acid derivatives can have specific pH ranges where they are most stable.[8][9]

Troubleshooting Steps:

  • Check the pH of Your Solution: The stability of molecules with both acidic (carboxylic acid) and basic (tertiary amine) centers is often pH-dependent. An inappropriate pH can catalyze hydrolytic degradation or other reactions.

  • Control the Temperature: Increased temperature accelerates most chemical degradation reactions.[10][11] Prepare and store solutions at the lowest practical temperature (e.g., on ice for short-term use, frozen for long-term).

  • Use Sterile Buffers and Good Aseptic Technique: If not working with organic solvents, microbial growth can degrade your compound. Use sterile-filtered buffers and consider adding a bacteriostatic agent like sodium azide (if compatible with your downstream application).

  • Consider Buffer Components: Some buffer species can catalyze degradation. For example, phosphate buffers can sometimes accelerate hydrolysis compared to citrate or acetate buffers. It is wise to screen a few different buffer systems.

Issue 2: My HPLC analysis shows new, unexpected peaks appearing over time.

Potential Cause: You are likely observing degradation products. A systematic approach known as a "forced degradation study" is the industry-standard method to identify potential degradants and understand degradation pathways.[12][13]

Troubleshooting Workflow:

The following diagram outlines a systematic workflow to investigate the appearance of unknown peaks.

G cluster_0 A Start: Unexpected Peaks in HPLC B Characterize Peaks (LC-MS, High-Res MS) A->B  Analyze unknown peaks C Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C  Hypothesize degradation type D Compare Degradant Profiles C->D  Generate known degradants E Identify Degradation Pathway(s) D->E  Match peaks to conditions F Optimize Formulation (pH, Excipients, Solvent, Temp.) E->F  Mitigate specific degradation G Validate Stability-Indicating Analytical Method F->G  Confirm method can separate degradants H End: Stable Formulation & Validated Method G->H

Caption: Workflow for Investigating and Mitigating Degradation.

Explanation:

  • Characterize Peaks: Use LC-MS to get the mass of the unknown peaks. This provides the first clue to their identity (e.g., a +16 Da shift suggests oxidation).[14]

  • Forced Degradation: Intentionally stress the compound under various conditions (see Protocol 1) to generate degradation products in a controlled manner. This helps to confirm the identity of the degradants seen in your experiment and reveals the molecule's vulnerabilities.

  • Optimize Formulation: Once you understand how the molecule degrades (e.g., it is sensitive to oxidation), you can take steps to prevent it, such as degassing solvents or adding antioxidants.

Issue 3: The compound has poor solubility in my aqueous buffer system.

Potential Cause: The molecule has significant hydrophobic character due to the benzyl and alkyl groups. Its solubility will be lowest near its isoelectric point (pI), where the net charge is zero.

Troubleshooting Steps:

  • Adjust pH: Moving the pH away from the pI will increase the net charge and generally improve aqueous solubility. For this molecule, lowering the pH well below the pKa of the carboxylic acid (typically ~2-3) or raising it above the pKa of the tertiary amine (typically ~9-10) will increase solubility.

  • Use Co-solvents: Adding a water-miscible organic solvent can significantly improve solubility. Common choices include ethanol, DMSO, DMF, or acetonitrile. Start with a small percentage (e.g., 5-10%) and increase as needed, ensuring compatibility with your experiment. The stability of amino acids can vary significantly with the dielectric constant of the solvent.[15]

  • Incorporate Excipients: Non-ionic surfactants or cyclodextrins can be used in formulations to encapsulate the hydrophobic regions of the molecule and improve its solubility in aqueous media.[16]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to rapidly assess the stability of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid and identify its primary degradation pathways.[12][13]

Objective: To generate potential degradation products and determine the molecule's susceptibility to hydrolysis, oxidation, heat, and light.

Materials:

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

  • HPLC-grade water, acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, Photostability chamber

  • HPLC-UV/PDA and/or HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent) stored at 5°C in the dark.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: 3% H₂O₂. Keep at room temperature.

    • Thermal: Use the stock solution directly. Incubate at 60°C in the dark.

    • Photolytic: Use the stock solution directly. Expose to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to observe primary degradants without excessive secondary degradation.[12]

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • For oxidative samples, quenching is often not necessary if analyzed promptly.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). Use HPLC-MS to identify the masses of any new peaks.

Data Interpretation: Summarize the results in a table to easily compare the extent of degradation under each condition.

Stress ConditionIncubation Time (hr)% Parent RemainingMajor Degradant m/z
0.1 M HCl, 60°C2495.2%e.g., 236.3 (unchanged)
0.1 M NaOH, 60°C2488.5%e.g., 146.2 (de-benzylation)
3% H₂O₂, RT875.1%e.g., 252.3 (+16 Da, N-oxide)
Thermal, 60°C4898.1%Minor peaks observed
Photolytic2492.7%Multiple minor peaks

Note: Data in this table is hypothetical and for illustrative purposes.

Protocol 2: pH Stability Profile Assessment

Objective: To determine the optimal pH for the stability of the compound in an aqueous solution.

Materials:

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 11). Common buffers include citrate, phosphate, and borate.

  • Compound stock solution.

  • HPLC system.

Procedure:

  • Prepare a set of vials, each containing a different buffer.

  • Spike a small aliquot of a concentrated compound stock solution into each buffer to reach the desired final concentration (e.g., 0.1 mg/mL). Minimize the amount of organic solvent carried over from the stock.

  • Take an initial (t=0) sample from each vial for immediate HPLC analysis.

  • Incubate the vials at a selected temperature (e.g., 40°C to accelerate degradation).

  • Collect samples at specified time points (e.g., 1, 3, 7, 14 days).

  • Analyze all samples by HPLC and calculate the percentage of the parent compound remaining relative to its t=0 concentration.

  • Plot the % remaining versus pH at the final time point to visualize the pH-stability profile.

Potential Degradation Pathways

Based on the chemical structure, we can hypothesize several potential degradation pathways. A forced degradation study is essential to confirm which of these occur under specific stress conditions.

Caption: Hypothesized degradation pathways for the target molecule.

This guide provides a framework for addressing stability issues with (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. The key to success is a systematic, evidence-based approach. By performing controlled experiments like forced degradation and pH profiling, you can understand your molecule's liabilities and develop robust, stable solutions and formulations for your research.

References

  • Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. PubMed Central. Available at: [Link]

  • Improving Drug Delivery: The Role of Stability-Enhanced Amino Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. OUCI. Available at: [Link]

  • SOLVENT EFFECT STUDY ON THE STABILITY ENERGIES OF GLYCINE, ALANINE AND VALINE AMINO ACIDES. ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PubMed Central. Available at: [Link]

  • Amino Acid Substitutions: Effects on Protein Stability. ResearchGate. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available at: [Link]

  • Why are amino acids stable at room temperature for long time but peptides are not? ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Increased thermal stability of proteins in the presence of amino acids. ResearchGate. Available at: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed Central. Available at: [Link]

  • How Do Solvents Affect Protein Stability And Denaturation? Chemistry For Everyone. Available at: [Link]

  • Temperature dependence of amino acid hydrophobicities. PubMed Central. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (Chinese). MCE. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Benzyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from your Senior Application Scientist:

Welcome to the technical support guide for the synthesis of N-benzyl amino acids. These valuable building blocks are cornerstones in pharmaceutical and peptide chemistry, yet their synthesis is often accompanied by challenging side reactions that can impact yield, purity, and stereochemical integrity.

This guide is structured to address the most common issues encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these side reactions. Understanding why a problem occurs is the first and most critical step to solving it. Here, we will dissect common synthetic routes, identify potential pitfalls, and provide validated, field-proven troubleshooting strategies to guide you toward a successful synthesis.

Section 1: Reductive Amination Troubleshooting

Reductive amination is a widely used, robust method for N-benzylation, involving the reaction of an amino acid with benzaldehyde to form an imine intermediate, which is then reduced in situ.[1][2][3] While effective, this one-pot reaction presents several opportunities for side reactions if not carefully controlled.

Q1: My main byproduct is the N,N-dibenzylated amino acid. How can I favor mono-benzylation?

Plausible Causes: This is the most frequent side reaction in reductive amination.[1][4] The newly formed N-benzyl amino acid is a secondary amine and remains nucleophilic—often more so than the starting primary amine. It can react with another molecule of benzaldehyde to form a second imine (or iminium ion), which is subsequently reduced to the undesired N,N-dibenzyl product.[4]

Troubleshooting & Preventative Measures:

  • Control Stoichiometry: The most straightforward approach is to use benzaldehyde as the limiting reagent. Start with a 1.0 to 1.1 molar equivalent of benzaldehyde relative to the amino acid. While this may result in incomplete conversion of the starting material, it significantly suppresses the second benzylation. The unreacted starting amino acid is typically easier to separate from the mono-benzyl product than the dibenzyl byproduct.

  • Employ an Indirect (Stepwise) Procedure: For sterically unhindered amino acids, which are particularly prone to over-alkylation, a stepwise approach is highly effective.[5][6]

    • Step 1 (Imine Formation): Stir the amino acid and benzaldehyde in a suitable solvent (e.g., methanol or ethanol) at room temperature to form the imine. You can monitor this step by TLC or LC-MS. Driving this equilibrium towards the imine can be aided by the removal of water, for instance, by using molecular sieves.[1]

    • Step 2 (Reduction): Once imine formation is complete, add the reducing agent. This ensures the reductant is present only after the aldehyde has been consumed, preventing the formation of the second imine intermediate.[5]

  • Select the Right Reducing Agent: The choice of reducing agent is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[2][3] It is a mild and selective reductant that is particularly effective at reducing the protonated iminium ion, which forms under the slightly acidic conditions often used for this reaction.[3] Its bulkiness can also help disfavor the reduction of the more sterically hindered iminium ion leading to the dibenzylated product.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is effective at reducing imines in the presence of aldehydes, especially at mildly acidic pH (4-5).[3] However, it is highly toxic and generates cyanide waste. STAB is a safer and often more efficient alternative.[6]

    • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting benzaldehyde to benzyl alcohol, leading to a mixture of products and complicating purification.[3] It is best used in the stepwise procedure after imine formation is complete.[5]

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting amino acid, mono-benzylated product, and dibenzylated product should have distinct retention factors (Rf) or retention times. A successful modification will show a dominant spot/peak corresponding to the desired product with minimal presence of the byproduct.

Q2: The chirality of my amino acid is compromised. How do I prevent racemization?

Plausible Causes: Racemization can occur, particularly under harsh basic or acidic conditions, through the deprotonation of the α-hydrogen to form an enolate, or via the formation of an achiral azlactone intermediate.[7][8] While urethane-protected amino acids (like Cbz- or Boc-) are known to suppress racemization, the conditions for N-benzylation itself can sometimes be problematic.[9]

Troubleshooting & Preventative Measures:

  • Maintain Mild pH Conditions: Reductive amination is typically most effective under weakly acidic conditions (pH 5-7).[2] This pH range is optimal for imine formation without being harsh enough to cause significant racemization. The use of reagents like STAB often generates acetic acid in situ, helping to maintain this beneficial pH range.[3] Avoid strong bases or acids.

  • Keep Reaction Temperatures Low: Perform the reaction at room temperature or below (0 °C). Elevated temperatures can accelerate the rate of enolization and subsequent racemization.

  • Choose Appropriate Catalysts for Hydrogenation: If using catalytic hydrogenation (e.g., H₂/Pd-C) as the reduction method, ensure the conditions are mild.[2] Overly aggressive conditions or prolonged reaction times can contribute to racemization.

Validation: The enantiomeric excess (ee) of the final product should be determined using a chiral analytical technique.

  • Chiral HPLC/SFC: This is the most common and reliable method. Use a suitable chiral stationary phase to separate the two enantiomers.

  • NMR with Chiral Shift Reagents: This can also be used to determine the ratio of enantiomers.

Section 2: Direct N-Alkylation Troubleshooting

Direct alkylation with a benzyl halide (e.g., benzyl bromide) in the presence of a base is another common route. This Sₙ2 reaction is deceptively simple and prone to several side reactions.[10][11]

Q3: My direct alkylation yields a mixture of mono- and di-benzylated products, and purification is difficult. What's the strategy?

Plausible Causes: Similar to reductive amination, the mono-benzylated product is a nucleophile that can be further alkylated by the benzyl halide.[3] This issue is often more pronounced in direct alkylation because the alkylating agent is present throughout the reaction.

Troubleshooting & Preventative Measures:

  • Use a Large Excess of the Amino Acid: Reversing the stoichiometry can favor mono-alkylation. Using a 2- to 3-fold excess of the amino acid ensures the benzyl halide is more likely to react with the starting material than the mono-alkylated product. This is economically viable only if the amino acid is inexpensive.

  • Slow Addition of the Alkylating Agent: Adding the benzyl bromide dropwise to the reaction mixture over several hours can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation event.

  • Consider N-Protection Strategies: The most reliable method to ensure mono-alkylation is to use a second, orthogonal protecting group on the nitrogen that can be selectively removed.

    • N-Sulfonyl Protection (e.g., Nosyl or Tosyl): Groups like o-nitrobenzenesulfonyl (o-NBS) can be introduced, followed by alkylation of the resulting sulfonamide, and then selective removal of the nosyl group.[12]

    • Dibenzyl Protection with Selective Debenzylation: One can intentionally form the N,N-dibenzyl amino acid and then perform a controlled, partial debenzylation. However, achieving selectivity can be challenging.

Validation: Purification by column chromatography is often required. The polarity difference between the zwitterionic starting material, the mono-benzyl product, and the more non-polar dibenzyl product allows for separation. Monitor fractions carefully by TLC.

Q4: My reaction is sluggish, and I'm observing esterification of the carboxylic acid instead of N-alkylation.

Plausible Causes: The carboxylate group of the amino acid is also a nucleophile and can compete with the amine for the benzyl halide, leading to the formation of a benzyl ester.[13] This is particularly problematic if the amine's nucleophilicity is sterically hindered or reduced. The zwitterionic nature of amino acids also leads to poor solubility in many common organic solvents, slowing down the desired reaction.[13]

Troubleshooting & Preventative Measures:

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester can be hydrolyzed back to the carboxylic acid in a final step.

  • Optimize Solvent and Base:

    • Solvent: Use a solvent system that can dissolve the amino acid salt, such as a mixture of water and an organic solvent (e.g., acetonitrile, THF) with a phase-transfer catalyst (e.g., n-Bu₄NHSO₄).[9]

    • Base: Use a base that is strong enough to deprotonate the ammonium group but not so strong that it significantly increases the nucleophilicity of the carboxylate. Sodium carbonate or sodium bicarbonate in an aqueous medium are common choices.

Validation: The presence of the benzyl ester byproduct can be confirmed by ¹H NMR (look for the characteristic benzyl CH₂ singlet around 5.1-5.2 ppm and aromatic protons) and mass spectrometry.

Section 3: Visual Workflow & Data

Troubleshooting Workflow for Over-benzylation

The following diagram outlines a decision-making process when encountering over-alkylation.

Over_Alkylation_Troubleshooting Start Problem: Significant Dibenzyl Byproduct Observed Method Which synthetic method was used? Start->Method Reductive Reductive Amination Method->Reductive Reductive Amination Direct Direct Alkylation Method->Direct Direct Alkylation RA_Q1 Was benzaldehyde the limiting reagent? Reductive->RA_Q1 DA_Q1 Was an excess of amino acid used? Direct->DA_Q1 RA_Sol1 Solution: Use 1.0-1.1 eq. of Benzaldehyde RA_Q1->RA_Sol1 Yes RA_Q2 Was the reaction run one-pot? RA_Q1->RA_Q2 No RA_Q2->RA_Q1 No RA_Sol2 Solution: Use a stepwise protocol. 1. Form Imine 2. Add Reductant RA_Q2->RA_Sol2 Yes DA_Sol1 Solution: Use 2-3 eq. of the Amino Acid DA_Q1->DA_Sol1 No DA_Q2 Was the benzyl halide added all at once? DA_Q1->DA_Q2 Yes DA_Q2->DA_Q1 No DA_Sol2 Solution: Add benzyl halide dropwise over time DA_Q2->DA_Sol2 Yes

Caption: Decision tree for troubleshooting over-benzylation.

Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaTypical ConditionsProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, AcOH (cat.), RTMild, selective for imines/iminiums, safer than NaBH₃CN.[3][6]Moisture sensitive, can be slower.
Sodium CyanoborohydrideNaBH₃CNMeOH, pH 5-6, RTSelective for imines over carbonyls.[3]Highly toxic (cyanide), requires pH control.
Sodium BorohydrideNaBH₄MeOH, EtOH, 0 °C to RTInexpensive, powerful reductant.Can reduce starting aldehyde, less selective.[3]
Catalytic HydrogenationH₂ (gas), Pd/CMeOH, EtOH, RT, 1-4 atm"Green" method, no salt byproducts.[2]Requires specialized equipment, catalyst can be pyrophoric, potential for debenzylation of other groups.[14]

References

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

  • Senthamarai, T., Murugesan, K., Schelter, E. J., & Barta, K. (2019). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 25(2), 444-449. [Link]

  • Royal Society of Chemistry. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

  • Gee, A. R., & Yazdi, P. T. (1992). Effect of reducing agents in an aerobic amino acid fermentation. Biotechnology and Bioengineering, 40(7), 851-857. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthesis. Western Michigan University ScholarWorks. [Link]

  • Wessjohann, L. A., & Ruijter, E. (n.d.). Protection of Functional Groups.
  • Springsteen, G., & Franck, M. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 57(34), 10984-10988. [Link]

  • Senthamarai, T., Murugesan, K., Schelter, E. J., & Barta, K. (2019). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 25(2), 444-449. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry.
  • ResearchGate. (2017). Racemization in amino acids?. [Link]

  • Mony, J., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 8(30), 11337-11345. [Link]

  • Zhang, Z., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications, 13, 2496. [Link]

  • Zega, A., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1339. [Link]

  • Google Patents. (1984). Purification of N-substituted aminobenzaldehydes.
  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Thompson, R. E., et al. (2014). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 101(4), 381-395. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • Wang, L., et al. (2023). Visible-Light-Promoted α-Benzylation of N-Phenyl α-Amino Acids to α-Amino Phenylpropanoids. The Journal of Organic Chemistry, 88(17), 12281-12289. [Link]

  • Zhang, R. K., et al. (2024). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society, 146(1), 329-336. [Link]

  • Zhang, R. K., et al. (2024). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society. [Link]

  • Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10. [Link]

  • D. Le, T., et al. (2015). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 115(1), 130-194. [Link]

  • Ram, S., & Spicer, L. D. (1987). Rapid debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent. Tetrahedron Letters, 28(47), 5891-5892. [Link]

  • Kroutil, W., et al. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Synthesis, 2004(15), 2575-2578. [Link]

Sources

Technical Support Center: Enhancing the Resolution of Diastereomers of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of resolving diastereomers of amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and purification. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring robust and reproducible results.

Introduction: The Challenge of Diastereomer Resolution

Amino acids, the building blocks of life, are chiral molecules, existing as enantiomers (non-superimposable mirror images).[1] When a chiral amino acid is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation using standard achiral chromatographic techniques.[2] However, achieving baseline resolution of these diastereomers can be a significant hurdle, influenced by a multitude of factors from reagent choice to subtle changes in experimental conditions. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using chiral derivatization for amino acid analysis?

A1: The core principle is to convert a pair of enantiomers, which are indistinguishable on achiral systems, into a pair of diastereomers. This is achieved by reacting the amino acid enantiomers (e.g., D- and L-alanine) with a single enantiomer of a chiral derivatizing agent (CDA).[2][3] The resulting diastereomers (e.g., L-CDA-D-Ala and L-CDA-L-Ala) possess different spatial arrangements and, consequently, distinct physical properties like solubility and interaction with a stationary phase. This difference allows for their separation using standard, less expensive achiral chromatography methods like reversed-phase HPLC.[2][4]

Q2: I'm not getting baseline separation of my diastereomers. What are the most common initial troubleshooting steps?

A2: Poor resolution is a frequent issue. Before making drastic changes, consider these initial steps:

  • Optimize the Mobile Phase Gradient: A shallower gradient can often improve the separation of closely eluting peaks.

  • Adjust the Mobile Phase Composition: Modifying the ratio of your organic solvent to the aqueous buffer can significantly impact selectivity.[5] Even small changes in the concentration of additives like trifluoroacetic acid (TFA) or formic acid can alter peak shape and resolution.[6]

  • Lower the Flow Rate: Reducing the flow rate increases the interaction time between the diastereomers and the stationary phase, which can enhance resolution, albeit at the cost of longer run times.

  • Check Column Health: A decline in column performance can lead to peak broadening and poor resolution. Consider flushing the column or replacing it if it's old or has been used extensively.

Q3: How does temperature affect the resolution of diastereomers in HPLC?

A3: Temperature is a critical but often overlooked parameter. It influences separation in two primary ways:

  • Thermodynamics: Temperature can alter the thermodynamics of the interactions between the diastereomers and the stationary phase, which can change the separation factor (α).[7] In some cases, increasing the temperature can surprisingly improve resolution.[8]

  • Kinetics: Higher temperatures decrease the viscosity of the mobile phase, leading to improved mass transfer and potentially sharper peaks.[9]

It's important to note that the effect of temperature can be complex and sometimes non-linear.[9] Experimenting with a range of temperatures (e.g., 25°C, 40°C, 50°C) using a column oven is recommended to find the optimal condition for your specific separation.[9][10]

Q4: When should I consider using a different chiral derivatizing agent?

A4: If optimizing chromatographic conditions doesn't yield the desired resolution, the choice of the chiral derivatizing agent (CDA) itself may be the limiting factor. Consider a different CDA when:

  • You are working with non-canonical or structurally unique amino acids: Standard reagents like Marfey's reagent (FDAA) may not provide sufficient resolution for amino acids with bulky or unusual side chains.[11]

  • You require higher sensitivity: Some CDAs incorporate fluorophores, significantly enhancing detection limits in fluorescence detectors.[4][12] OPA (o-phthalaldehyde) combined with a chiral thiol is a classic example.[13]

  • You observe poor diastereoselectivity: The structural characteristics of the CDA play a crucial role in how well it differentiates between the amino acid enantiomers. Trying a CDA with a different chiral center or steric bulk can lead to improved separation.[11]

Troubleshooting Guides

This section provides a more in-depth, problem-solution format for specific issues you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps & Scientific Rationale
Secondary Interactions The free silanol groups on the silica backbone of the stationary phase can interact with the amine or carboxyl groups of the derivatized amino acids, causing peak tailing. Solution: Add a competing base (e.g., triethylamine) or acid (e.g., TFA) to the mobile phase to mask these secondary interaction sites.[6]
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Solution: Dilute your sample and inject a smaller volume.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analytes, influencing their interaction with the stationary phase and thus peak shape. Solution: Adjust the pH of your mobile phase. For reversed-phase chromatography, a pH between 2.5 and 7.5 is generally recommended for silica-based columns.[14]
Contaminated Guard Column or Column Inlet Particulates from the sample or mobile phase can accumulate on the guard column or the inlet frit of the analytical column, disrupting the flow path and causing peak distortion. Solution: Replace the guard column or filter your samples and mobile phases through a 0.22 µm filter.[15]
Problem 2: Irreproducible Retention Times
Potential Cause Troubleshooting Steps & Scientific Rationale
Inconsistent Mobile Phase Preparation Small variations in the composition of the mobile phase can lead to significant shifts in retention times. Solution: Prepare fresh mobile phase for each run and use a graduated cylinder or volumetric flasks for accurate measurements. Ensure thorough mixing and degassing.[15]
Fluctuating Column Temperature As discussed in the FAQs, temperature has a significant impact on retention. Solution: Use a column oven to maintain a constant and consistent temperature throughout your analyses.[15]
Air Bubbles in the Pump Air bubbles in the pump heads can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times. Solution: Degas your mobile phase and purge the pump regularly to remove any trapped air.[15]
Column Equilibration Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift. Solution: Ensure the column is thoroughly equilibrated with the mobile phase, especially after changing solvents or gradients. Monitor the baseline until it is stable before injecting your sample.
Problem 3: Complete Co-elution of Diastereomers
Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Diastereoselectivity of the Derivatizing Agent The chosen chiral derivatizing agent may not be creating enough of a structural difference between the two diastereomers for the stationary phase to distinguish them. Solution: Switch to a different chiral derivatizing agent. For example, if Marfey's reagent (FDAA) fails, an analog with a different amino acid or a bulkier group might enhance separation.[11]
Inappropriate Stationary Phase The stationary phase may not have the right chemistry to interact differently with the diastereomers. Solution: Try a different type of achiral column. For instance, if a C18 column is not working, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.
Mobile Phase Composition is Not Optimal The mobile phase may be too strong or too weak, or lack the necessary additives to promote differential interaction. Solution: Systematically vary the organic solvent (e.g., acetonitrile vs. methanol), the pH, and the type and concentration of additives.[6][16]

Experimental Protocols & Workflows

Protocol 1: Derivatization of Amino Acids with Marfey's Reagent (FDAA)

This protocol provides a standard procedure for the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

Materials:

  • Amino acid sample (approx. 50 nmol)

  • 1 M Sodium bicarbonate solution

  • 1% (w/v) FDAA in acetone

  • 2 M Hydrochloric acid (HCl)

  • HPLC grade water, acetonitrile, and TFA

Procedure:

  • Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark to facilitate the reaction.[13]

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone, and if necessary, dilute the sample with the initial mobile phase for HPLC analysis.[13]

Workflow for Method Development in HPLC

The following diagram illustrates a logical workflow for developing a robust HPLC method for diastereomer separation.

MethodDevelopmentWorkflow Start Start: Diastereomer Mixture InitialScreening Initial Screening (Standard C18 column, Generic Gradient) Start->InitialScreening CheckResolution Assess Resolution InitialScreening->CheckResolution OptimizeGradient Optimize Gradient Profile (Steeper vs. Shallower) CheckResolution->OptimizeGradient Partial Separation ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) CheckResolution->ChangeColumn No Separation FinalMethod Final Validated Method CheckResolution->FinalMethod Baseline Resolution OptimizeMobilePhase Optimize Mobile Phase (Solvent, pH, Additives) OptimizeGradient->OptimizeMobilePhase OptimizeTemp Optimize Temperature OptimizeMobilePhase->OptimizeTemp OptimizeTemp->CheckResolution ChangeColumn->InitialScreening ChangeCDA Change Chiral Derivatizing Agent ChangeColumn->ChangeCDA ChangeCDA->Start

Caption: A systematic workflow for HPLC method development for diastereomer separation.

Protocol 2: Fractional Crystallization for Diastereomer Resolution

Fractional crystallization separates diastereomers based on their different solubilities in a particular solvent.[17]

Materials:

  • Diastereomeric mixture

  • Appropriate solvent (determined by solubility screening)

  • Seed crystals of the desired diastereomer (optional but recommended)[]

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Solvent Screening: Identify a solvent in which the two diastereomers have a significant difference in solubility.

  • Dissolution: Dissolve the diastereomeric mixture in a minimum amount of the chosen solvent at an elevated temperature to create a saturated solution.

  • Cooling and Crystallization: Slowly cool the solution to induce crystallization. The less soluble diastereomer will crystallize out first.[17] The cooling rate should be controlled to ensure the formation of pure crystals.

  • Seeding (Optional): If available, add a few seed crystals of the desired diastereomer to the supersaturated solution to promote its crystallization.[]

  • Isolation: Separate the crystals from the mother liquor by filtration.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or another suitable analytical technique.

  • Recrystallization: If necessary, recrystallize the solid to improve its diastereomeric purity.

Logical Relationship in Fractional Crystallization

FractionalCrystallization Start Diastereomeric Mixture Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystallization Crystallization of Less Soluble Diastereomer Cool->Crystallization Filtration Filtration Crystallization->Filtration Crystals Solid Crystals (Enriched in one diastereomer) Filtration->Crystals MotherLiquor Mother Liquor (Enriched in the other diastereomer) Filtration->MotherLiquor Analysis Purity Analysis (HPLC) Crystals->Analysis MotherLiquor->Analysis

Caption: The logical steps involved in the fractional crystallization of diastereomers.

Concluding Remarks

The successful resolution of diastereomers of amino acid derivatives is a multifaceted challenge that often requires a systematic and knowledge-based approach to troubleshooting. By understanding the fundamental principles of chromatography and crystallization, and by methodically optimizing experimental parameters, researchers can overcome common hurdles and achieve their desired separation goals. This guide serves as a starting point, and continuous learning and experimentation are key to mastering this essential analytical technique.

References

storage and stability guidelines for (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (CAS No: 4125-97-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this isoleucine derivative. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

1. What are the recommended storage conditions for solid (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid?

For optimal long-term stability, the solid form of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid should be stored under controlled temperature conditions. Based on supplier recommendations, the following guidelines should be followed:

Storage TemperatureExpected Stability
-20°CUp to 3 years[1]
4°CUp to 2 years[1]

It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.[]

2. How should I store solutions of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid?

The stability of the compound in solution is significantly different from its solid state and is highly dependent on the solvent and storage temperature. For solutions, the following storage conditions are recommended:

Storage TemperatureExpected Stability in Solvent
-80°CUp to 6 months[1][3]
-20°CUp to 1 month[1][3]

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4]

3. Is (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid hygroscopic?

4. What solvents are suitable for dissolving (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid?

Based on available data, (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is soluble in dimethyl sulfoxide (DMSO).[3][4] A supplier suggests that for a 10 mg/mL concentration in DMSO, ultrasonic agitation and warming to 60°C may be necessary.[3][4] It is also noted that hygroscopic DMSO can significantly impact the solubility, so using a fresh, anhydrous grade of DMSO is recommended.[3][4] For other solvents, it is advisable to perform small-scale solubility tests before preparing larger stock solutions.

5. How does pH affect the stability of this compound in aqueous solutions?

The stability of amino acids and their derivatives in solution can be significantly influenced by pH.[8][9] For (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, which has both a carboxylic acid and a tertiary amine group, the molecule can exist in different ionic forms depending on the pH. Extreme pH conditions (highly acidic or alkaline) can potentially lead to degradation. For instance, in highly acidic solutions, there is a risk of hydrolysis of the N-benzyl group, although this typically requires harsh conditions.[10] It is recommended to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) for short-term experiments, unless the experimental protocol requires otherwise. Long-term storage in aqueous buffers is generally not recommended without specific stability studies.

II. Troubleshooting Guide

This section provides guidance on how to identify and resolve common issues that may arise during the handling and use of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored at the recommended temperatures and protected from light and moisture.[1][]

  • Check Age of Stock Solutions: Solutions stored for longer than the recommended periods (-80°C for 6 months, -20°C for 1 month) should be discarded and fresh solutions prepared.[1][3]

  • Evaluate for Freeze-Thaw Cycles: If stock solutions were not aliquoted, repeated freezing and thawing could lead to degradation. Prepare a fresh stock solution and aliquot it for future use.[4]

  • Assess for Potential Contamination: Ensure that solvents and other reagents used to prepare solutions are of high purity and free from contaminants that could react with the compound.

Issue 2: Poor Solubility or Precipitation of the Compound from Solution

Possible Cause: Incorrect solvent, low-quality solvent, or exceeding the solubility limit.

Troubleshooting Steps:

  • Confirm Solvent Choice: For DMSO, ensure a fresh, anhydrous grade is used, as absorbed water can reduce solubility.[3][4]

  • Employ Solubility Enhancement Techniques: As recommended, gentle warming (to 60°C) and sonication can aid in dissolving the compound in DMSO.[3][4]

  • Perform a Solubility Test: If using a solvent other than DMSO, conduct a small-scale test to determine the approximate solubility before preparing a large stock solution.

  • Check for Salt Formation: If working in a buffered solution, changes in pH could cause the compound to convert to a less soluble salt form, leading to precipitation. Ensure the pH of your solution is compatible with the compound's solubility.

Issue 3: Suspected Degradation During an Experiment

Possible Cause: The compound may be unstable under specific experimental conditions (e.g., extreme pH, presence of oxidizing agents, or exposure to light).

Troubleshooting Steps:

  • Analyze Potential Degradation Pathways: Consider the chemical structure of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. Potential degradation pathways include:

    • Oxidative Degradation: The tertiary amine and the benzylic position could be susceptible to oxidation. Avoid strong oxidizing agents in your experimental setup if possible.

    • Photodegradation: While specific data is lacking, many organic molecules are sensitive to UV light. It is good practice to protect solutions from direct light, especially for extended periods.

    • pH-mediated Hydrolysis: As mentioned, extreme pH values may compromise the stability of the N-benzyl group.

  • Implement a Stability-Indicating Analytical Method: Use a technique like High-Performance Liquid Chromatography (HPLC) to monitor the purity of your compound over the course of your experiment.[11][12] This will allow you to detect the appearance of any degradation products.

  • Conduct a Forced Degradation Study: To understand the stability limits of the compound in your specific experimental matrix, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and light) to identify potential degradants and establish a stability profile.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Protocol 1: Preliminary Hygroscopicity Assessment

This protocol provides a simple method to qualitatively assess the hygroscopicity of the solid compound.

Materials:

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

  • Analytical balance

  • Small, pre-weighed glass petri dish

  • Desiccator containing a saturated solution of ammonium chloride (to maintain ~80% relative humidity at 25°C)

  • Controlled temperature environment (25°C)

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 100-300 mg) in the pre-weighed petri dish.

  • Place the petri dish in the desiccator with the saturated ammonium chloride solution.

  • Store the desiccator at 25°C for 24 hours.

  • After 24 hours, remove the petri dish and immediately re-weigh it.

  • Calculate the percentage weight gain.

  • Classify the hygroscopicity based on the weight gain (e.g., according to European Pharmacopoeia standards).[8]

Protocol 2: Solution Stability Assessment by HPLC

This protocol outlines a general procedure for evaluating the stability of a solution of the compound under specific conditions.

Materials:

  • Stock solution of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid in a relevant solvent (e.g., DMSO).

  • Experimental buffer or medium.

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • A suitable reversed-phase HPLC column (e.g., C18).

  • Mobile phase components (e.g., acetonitrile, water, and a pH modifier like formic acid or ammonium acetate).

Procedure:

  • Method Development: Develop an HPLC method that can separate the parent compound from potential impurities and degradation products. A gradient elution method is often a good starting point.

  • Initial Analysis (T=0): Dilute the stock solution in the experimental buffer to the desired concentration. Immediately inject a sample onto the HPLC to obtain the initial peak area and purity profile.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, pH, or light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

IV. Visualizations

Diagram 1: Potential Degradation Pathways

G A (2S,3S)-2-(Benzyl(methyl)amino)- 3-methylpentanoic acid B Oxidative N-debenzylation A->B Oxidizing Agent C Oxidative N-demethylation A->C Oxidizing Agent D Decarboxylation A->D Heat E (2S,3S)-2-(Methylamino)- 3-methylpentanoic acid B->E F (2S,3S)-2-(Benzylamino)- 3-methylpentanoic acid C->F G (2S,3S)-1-(Benzyl(methyl)amino)- 2-methylbutane D->G G Start Inconsistent Results/ Loss of Activity CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Start->CheckStorage CheckSolutions Assess Solution Age & Freeze-Thaw Cycles CheckStorage->CheckSolutions PurityAnalysis Analyze Compound Purity (e.g., by HPLC) CheckSolutions->PurityAnalysis DegradationConfirmed Degradation Confirmed PurityAnalysis->DegradationConfirmed NoDegradation No Degradation/ Purity is High PurityAnalysis->NoDegradation InvestigateConditions Investigate Experimental Conditions (pH, Temp, etc.) DegradationConfirmed->InvestigateConditions OtherFactors Consider Other Experimental Variables (e.g., reagents) NoDegradation->OtherFactors ModifyProtocol Modify Experimental Protocol/ Use Fresh Compound InvestigateConditions->ModifyProtocol End Problem Resolved ModifyProtocol->End OtherFactors->End

Caption: Troubleshooting workflow for suspected compound instability.

V. References

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • ResearchGate. Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. Available from: [Link]

  • PubMed. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Available from: [Link]

  • PubMed. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Available from: [Link]

  • PubMed. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Hygroscopicity: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Available from: [Link]

  • Pearson. Reactions of Amino Acids: Hydrogenolysis. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]

  • Wikipedia. Benzalkonium chloride. Available from: [Link]

  • Quora. Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Available from: [Link]

  • PubMed. Mechanism of alpha-amino acids decomposition in the gas phase. experimental and theoretical study of the elimination kinetics of N-benzyl glycine ethyl ester. Available from: [Link]

  • National Center for Biotechnology Information. On the pH-optimum of activity and stability of proteins. Available from: [Link]

  • Semantic Scholar. APPLICATION OF FORMULATION PRINCIPLES TO STABILITY ISSUES ENCOUNTERED DURING PROCESSING, MANUFACTURING, AND STORAGE OF DRUG SUBSTANCE AND DRUG PRODUCT PROTEIN THERAPEUTICS. Available from: [Link]

  • National Center for Biotechnology Information. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Available from: [Link]

  • The Journal of Physical Chemistry A. Mechanism of α-Amino Acids Decomposition in the Gas Phase. Experimental and Theoretical Study of the Elimination Kinetics of N-Benzyl Glycine Ethyl Ester. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Impact of Formulation Strategies on Drug Stability and Bioavailability. Available from: [Link]

  • PubMed. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Available from: [Link]

  • PubChem. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Available from: [Link]

  • ACS Omega. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Available from: [Link]

  • International Journal of Pharmaceutical and Clinical Research. analysis of amino acids by high performance liquid chromatography. Available from: [Link]

  • ResearchGate. (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Available from: [Link]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Organic Chemistry Portal. Benzylamines. Available from: [Link]

  • PubChem. (2S,3S)-2-amino-3-methylpentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Available from: [Link]

Sources

Validation & Comparative

Introduction: The Growing Importance of N-Alkylated Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Chiral N-Alkylated Amino Acids for Pharmaceutical Research

N-alkylated amino acids are critical structural motifs in modern medicinal chemistry. Their incorporation into peptides and peptidomimetics offers a powerful strategy to enhance metabolic stability, modulate conformation, and improve cell permeability by disrupting hydrogen bonding networks and increasing lipophilicity. These modifications can transform a biologically active but therapeutically limited peptide into a viable drug candidate. However, the stereoselective synthesis of these compounds presents a significant challenge, as the introduction of an N-alkyl group can sterically hinder reactions and complicate purification.

This guide provides an in-depth comparison of the most prevalent and effective methods for synthesizing chiral N-alkylated amino acids. We will move beyond simple protocols to explore the underlying mechanisms, offering field-proven insights into experimental choices and providing the data necessary for you to select the optimal method for your specific research and development needs.

Method 1: Reductive Amination of α-Keto Acids

Reductive amination is a cornerstone of N-alkylation chemistry, valued for its straightforward approach and the use of readily available starting materials. The method involves the condensation of an α-keto acid with a primary amine to form an intermediate imine, which is then stereoselectively reduced to yield the final N-alkylated amino acid.

Principle and Mechanism

The success of this method hinges on the stereoselective reduction of the transient imine or iminium ion. This is typically achieved using chiral reducing agents or, more commonly, a chiral catalyst in a hydrogenation reaction. The choice of catalyst and reaction conditions is paramount for achieving high enantioselectivity.

Reductive_Amination Start α-Keto Acid + Primary Amine (R'-NH2) Imine Intermediate Imine Start->Imine Condensation (-H2O) Product Chiral N-Alkylated Amino Acid Imine->Product Reagents [H] (e.g., NaBH3CN, H2) + Chiral Catalyst Reagents->Imine

Figure 1: General workflow for the reductive amination of α-keto acids.

Expert Insights & Causality

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often favored because it is selective for the iminium ion over the ketone starting material, minimizing side reactions. However, for large-scale synthesis, catalytic hydrogenation is often preferred due to safety, cost, and atom economy. The selection of a chiral catalyst, such as one based on a Rhodium or Iridium complex with a chiral phosphine ligand (e.g., BINAP), is the primary determinant of the final product's stereochemistry. The pressure of H₂ gas and the solvent system can significantly influence both the reaction rate and the enantiomeric excess (ee%).

Representative Experimental Protocol: Asymmetric Hydrogenation
  • Imine Formation: In a reaction vessel, dissolve the α-keto acid (1.0 eq) and the primary amine (1.1 eq) in methanol (0.5 M). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Catalyst Preparation: In a separate, inert-atmosphere glovebox, charge a pressure-rated reaction vessel with a chiral catalyst, for instance, [Rh(COD)₂(BINAP)]BF₄ (0.01 eq).

  • Hydrogenation: Transfer the methanol solution of the imine to the pressure vessel via cannula. Pressurize the vessel with H₂ gas (5-10 bar).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, carefully vent the H₂ gas. Remove the catalyst by filtration through a pad of silica gel or Celite. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure N-alkylated amino acid.

Method 2: Nucleophilic Substitution on Chiral Precursors

This classical approach relies on the Sₙ2 reaction between a primary amine and a chiral α-substituted carboxylic acid derivative, where the stereocenter is already established. The leaving group is typically a halide (e.g., bromide) or a sulfonate (e.g., triflate, tosylate).

Principle and Mechanism

The core of this method is a direct displacement reaction. To ensure stereochemical integrity, the reaction must proceed with a complete inversion of configuration at the α-carbon, which is characteristic of an Sₙ2 mechanism. The primary challenge is to prevent racemization, which can occur if the reaction conditions favor an Sₙ1 pathway or if the product itself is prone to epimerization.

SN2_Alkylation Precursor Chiral α-Substituted Acid (e.g., α-Bromo Acid) TS SN2 Transition State Precursor->TS Amine Primary Amine (R'-NH2) Amine->TS Product N-Alkylated Amino Acid (Inverted Stereochemistry) TS->Product Inversion of Configuration

Figure 2: Sₙ2 pathway for N-alkylation of a chiral α-substituted acid.

Expert Insights & Causality

The choice of leaving group is a trade-off between reactivity and stability. α-Triflates are highly reactive and allow for reactions at lower temperatures, minimizing racemization risk, but they can be more challenging to prepare and handle. α-Bromo acids are more common and cost-effective. The use of a non-nucleophilic base is often necessary to neutralize the acid formed during the reaction without competing with the primary amine nucleophile. Steric hindrance is a major limitation; bulky primary amines or α-substituents can significantly slow down or completely inhibit the Sₙ2 reaction. Using a polar aprotic solvent like DMF or DMSO is crucial to solvate the cation and leave the amine nucleophile "bare" and highly reactive.

Representative Experimental Protocol: Alkylation of an α-Bromo Acid
  • Setup: To a solution of the chiral α-bromo carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add K₂CO₃ (2.5 eq) as a base.

  • Amine Addition: Add the primary amine (1.5 eq) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-48 hours. The reaction progress should be monitored by LC-MS.

  • Workup: Quench the reaction by adding water. Acidify the aqueous solution to pH ~2 with 1M HCl. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product is typically purified by flash chromatography on silica gel.

Method 3: Transition-Metal-Catalyzed N-Alkylation

Modern synthetic chemistry has seen the rise of powerful transition-metal-catalyzed methods for forming C-N bonds. These reactions, often using palladium, copper, or iridium catalysts, allow for the N-alkylation of unprotected amino acids with a wide range of alkylating agents under relatively mild conditions.

Principle and Mechanism

While mechanisms vary depending on the metal and ligands used, a common pathway for palladium-catalyzed N-alkylation involves the oxidative addition of an alkyl halide to the Pd(0) catalyst, followed by coordination of the amino acid, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. This catalytic cycle allows for high efficiency and broad functional group tolerance.

Pd_Catalysis Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII R-X p1 OA Oxidative Addition Complex [R-Pd(II)-AA] Complex PdII->Complex AA, Base p2 Coord Coordination Complex->Pd0 Product p3 RE Reductive Elimination Product N-Alkylated Amino Acid Inputs Amino Acid (AA) + Alkyl Halide (R-X) + Base Inputs->Pd0 p1->OA 1 p2->Coord 2 p3->RE 3

Figure 3: Simplified catalytic cycle for Pd-catalyzed N-alkylation.

Expert Insights & Causality

The choice of ligand is paramount for a successful transformation. Ligands like Buchwald's biaryl phosphines are designed to promote both the oxidative addition and the challenging reductive elimination steps. The base is equally important; it deprotonates the amino acid's nitrogen, making it a more potent nucleophile for coordination to the metal center. A common challenge is the competition between N-alkylation and O-alkylation of the carboxylate group. This can often be mitigated by careful selection of the solvent, base, and temperature. These methods are particularly powerful for creating sterically hindered N-alkylated amino acids that are inaccessible via Sₙ2 or reductive amination pathways.

Quantitative Performance Comparison

The table below summarizes typical performance metrics for the discussed methods. These values are representative and can vary significantly based on the specific substrates, catalyst, and reaction conditions employed.

MethodTypical YieldStereoselectivity (ee% or de%)Key AdvantagesKey Limitations
Reductive Amination 60-95%>95% eeReadily available starting materials; scalable.Limited to primary amines; risk of over-alkylation.
Nucleophilic Substitution 50-90%>99% (retention of precursor's ee)High stereochemical fidelity; straightforward.Requires chiral precursor; sensitive to sterics (Sₙ2).
Pd-Catalyzed N-Alkylation 70-98%>99% (retention of precursor's ee)Broad substrate scope; high functional group tolerance.Catalyst cost; potential for heavy metal contamination.

Conclusion and Recommendations

The optimal method for synthesizing a chiral N-alkylated amino acid is highly dependent on the specific target molecule, available starting materials, and the scale of the reaction.

  • For large-scale synthesis with simple alkyl groups, Reductive Amination is often the most cost-effective and practical choice, provided an efficient chiral catalyst system is available.

  • When a specific enantiomer of an α-halo acid is readily available, Nucleophilic Substitution offers a reliable and high-fidelity route that preserves the existing stereocenter.

  • For complex, sterically demanding targets or when broad substrate scope is required, Transition-Metal-Catalyzed N-Alkylation provides unparalleled versatility and efficiency, despite the higher initial cost of the catalyst.

As the demand for structurally complex and functionally optimized peptide therapeutics continues to grow, a thorough understanding of these synthetic methodologies is essential for professionals in drug development. By carefully considering the mechanistic principles and practical limitations of each approach, researchers can make informed decisions to accelerate their discovery programs.

References

  • Reductive Amination: Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]

  • Nucleophilic Substitution: Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Transition-Metal Catalysis: Dounay, A. B., & Hentemann, M. (2009). Recent Advances in the Synthesis of Unnatural α-Amino Acids. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]

  • General Review: Avenoza, A., Busto, J. H., Corzana, F., & Peregrina, J. M. (2007). Synthesis of N-Alkyl-α-amino Acids. Current Organic Chemistry, 11(13), 1131-1148. [Link]

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a chiral isoleucine derivative with significant interest in pharmaceutical development.[1] As with any active pharmaceutical ingredient (API), ensuring its quality, safety, and efficacy is paramount. This relies on the rigorous validation of analytical methods used for its quantification and impurity profiling. The presence of two stereocenters in the molecule makes chiral specificity a critical challenge; the different enantiomers can exhibit varied pharmacological and toxicological effects.[2]

This guide provides an in-depth comparison of analytical method validation strategies for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3] We will move beyond a simple checklist of steps to explore the scientific rationale behind experimental design, ensuring that the described protocols are inherently self-validating and produce reliable, reproducible data fit for regulatory scrutiny.[4] The focus will be on the two most prevalent and powerful techniques for this application: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

The validation of analytical procedures is not an arbitrary process; it is governed by internationally recognized standards. The ICH Q2(R2) guideline, complemented by ICH Q14 for analytical procedure development, provides a harmonized framework for demonstrating that an analytical method is suitable for its intended purpose.[5][6] This guideline systematically outlines the validation parameters that must be evaluated to build a comprehensive data package for regulatory submission.[7] Adherence to these principles ensures data integrity and aligns the validation process with global regulatory expectations.[3]

Visualizing the Validation Master Plan

A successful validation campaign follows a structured, logical progression. It begins with a well-defined plan and culminates in a comprehensive report that substantiates the method's fitness for purpose.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Lifecycle dev Method Development & Optimization protocol Validation Protocol Definition (Parameters, Acceptance Criteria) dev->protocol Finalized Method spec Specificity (Chiral & Impurity) protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lodq LOD & LOQ prec->lodq robust Robustness lodq->robust report Validation Report (Summary of Results) robust->report lifecycle Method Lifecycle Management (Ongoing Monitoring) report->lifecycle

Caption: High-level workflow for analytical method validation.

Core Validation Parameters: A Practical Deep Dive

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6] This is achieved by assessing a specific set of performance characteristics. The following sections detail the experimental approach for each parameter.

Specificity: Distinguishing the Target

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, the drug matrix, and, critically for this molecule, its other stereoisomers.[8][9] Without demonstrating specificity, one cannot be certain that the measured signal corresponds only to (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Experimental Protocol (Chiral HPLC-UV):

  • Standard Preparation: Prepare separate solutions of the (2S,3S) enantiomer (the analyte), its (2R,3R) enantiomer, and any other relevant diastereomers.

  • Placebo and Impurity Spiking: Prepare a placebo (matrix without the API). Spike the placebo with known impurities and the undesired stereoisomers.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Chromatographic Analysis: Inject and analyze all prepared samples.

  • Assessment:

    • The analyte peak should be free from interference from placebo components, impurities, and degradants.

    • Crucially, the method must achieve baseline resolution (Resolution, Rs > 1.5) between the (2S,3S) enantiomer and all other stereoisomers.[2]

Trustworthiness Check: A method is only specific if the analyte peak is pure in all tested conditions. Peak purity analysis using a photodiode array (PDA) detector should be performed on the stressed samples to confirm that the main peak is spectrally homogeneous.

Linearity and Range

Causality: Linearity demonstrates a direct proportionality between the analyte concentration and the method's response.[9] The range is the interval over which this proportionality, along with acceptable accuracy and precision, is maintained.[10] This ensures that the method can accurately quantify the analyte at different levels expected during routine analysis (e.g., from low-level impurities to 120% of the assay concentration).[11]

Experimental Protocol (LC-MS/MS):

  • Stock Solution: Prepare a high-concentration stock solution of the analyte.

  • Calibration Standards: Perform serial dilutions to prepare at least five calibration standards spanning the expected range. For an assay, this is typically 80% to 120% of the nominal concentration.[12]

  • Analysis: Analyze each concentration level in triplicate.

  • Data Evaluation: Plot the mean response (e.g., peak area) versus concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • Residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data for an Assay Method

Concentration (% of Nominal) Concentration (µg/mL) Mean Peak Area (n=3)
80% 80.0 795,430
90% 90.0 898,120
100% 100.0 1,001,500
110% 110.0 1,102,300
120% 120.0 1,205,600

| Regression Results | Correlation Coefficient (r²): 0.9998 | Equation: y = 10045x - 250 |

Accuracy: Closeness to the Truth

Causality: Accuracy reflects the closeness of the measured value to the true value.[8] It provides confidence that the method is free from systematic error or bias.

Experimental Protocol:

  • Sample Preparation: Prepare a minimum of nine determinations across three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[11] This is typically done by spiking a known amount of pure API into a placebo mixture.

  • Analysis: Analyze the spiked samples against a freshly prepared calibration curve.

  • Calculation: Express accuracy as the percentage recovery of the known amount of analyte added.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (%RSD) for the replicates at each level should be ≤ 2.0%.[3]

Table 2: Example Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% (n=3) 80.0 79.8, 80.5, 79.5 99.8%, 100.6%, 99.4%
Mean ± SD 99.9% ± 0.6%
100% (n=3) 100.0 101.1, 99.5, 100.8 101.1%, 99.5%, 100.8%
Mean ± SD 100.5% ± 0.8%
120% (n=3) 120.0 119.5, 121.0, 120.2 99.6%, 100.8%, 100.2%

| Mean ± SD | | | 100.2% ± 0.6% |

Precision: Measuring Agreement

Causality: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses variability under the same operating conditions over a short interval (same analyst, same instrument).[10]

  • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).[12]

Experimental Protocol:

  • Sample Preparation: Prepare a minimum of six samples at 100% of the target concentration. For intermediate precision, this process is repeated by a different analyst on a different day.

  • Analysis: Analyze the samples.

  • Calculation: Calculate the mean, standard deviation, and %RSD for each set of measurements.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Limit of Quantitation (LOQ) & Limit of Detection (LOD)

Causality: These parameters define the lower limits of the method's performance.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • LOQ: The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy.[11] The LOQ is a critical parameter for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Low-Level Standard Preparation: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the signal-to-noise (S/N) ratio for the analyte peak.

  • Determination:

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

  • Confirmation: The LOQ must be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness: Resisting Small Changes

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[13] This is often evaluated during method development but confirmed during validation.[11]

Experimental Protocol:

  • Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Systematic Variation: Deliberately vary each parameter within a small, defined range (e.g., mobile phase organic content ±2%, pH ±0.2 units, flow rate ±10%).

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Assessment: Evaluate the impact on key chromatographic parameters (e.g., retention time, resolution, peak symmetry). The results should remain within the acceptance criteria defined for system suitability.

Interrelationships of Validation Parameters

The core validation parameters are not independent silos; they are interconnected and collectively define the performance of the analytical method.

G Accuracy Accuracy Range Range Accuracy->Range define Precision Precision Precision->Range define Linearity Linearity Linearity->Range define Method_Reliability Method_Reliability Range->Method_Reliability defines scope Specificity Specificity Specificity->Method_Reliability ensures identity LOD LOD LOQ LOQ LOD->LOQ LOQ->Range defines lower limit Robustness Robustness Robustness->Method_Reliability ensures transferability

Caption: Interconnectivity of core analytical validation parameters.

Comparison Guide: Chiral HPLC-UV vs. LC-MS/MS

The choice of analytical technology is a critical decision driven by the specific requirements of the analysis (e.g., assay, impurity profiling, bioanalysis).

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is the workhorse for quality control labs. Its strength lies in its robustness and cost-effectiveness for separating and quantifying enantiomers in bulk drug substances and formulated products.[14] The key to success is selecting the appropriate Chiral Stationary Phase (CSP) that provides adequate selectivity for the enantiomers.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity by combining chromatographic separation with mass-based detection.[15][16] It is the gold standard for bioanalytical studies (e.g., pharmacokinetics) where analyte concentrations are extremely low and the sample matrix is complex.[17]

Table 3: Comparative Performance of HPLC-UV and LC-MS/MS

Parameter Chiral HPLC-UV LC-MS/MS Rationale & Field Insights
Specificity Good to Excellent Superior UV detection relies on chromatographic resolution alone. MS/MS adds a layer of specificity by monitoring unique parent-daughter ion transitions, virtually eliminating matrix interference.[15]
Sensitivity (LOQ) µg/mL to high ng/mL pg/mL to low ng/mL LC-MS/MS is orders of magnitude more sensitive, making it essential for trace-level analysis in biological fluids.[18]
Linear Range Typically 2-3 orders of magnitude Can exceed 4-5 orders of magnitude The wide dynamic range of MS detectors is advantageous for methods that need to quantify both high and low concentration samples.
Robustness High Moderate to High HPLC-UV systems are generally more robust. LC-MS/MS can be susceptible to matrix effects (ion suppression/enhancement) that require careful management during method development.[15]
Cost (Instrument) $ $$$ The capital investment for an LC-MS/MS system is significantly higher.

| Primary Application | QC Release Testing, Assay, Impurity Profiling | Bioanalysis (PK studies), Trace Impurity Quantification | Choose the technology that is fit for purpose. Using LC-MS/MS for a simple API assay is often unnecessary and not cost-effective. |

Conclusion

The validation of an analytical method for a chiral compound like (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a multifaceted process that forms the bedrock of quality assurance in pharmaceutical development. A successful validation is not merely about meeting pre-defined acceptance criteria; it is about demonstrating a deep understanding of the method's capabilities and limitations. By following the structured approach outlined in ICH guidelines and applying the appropriate analytical technology—be it the robust utility of Chiral HPLC-UV for quality control or the superior sensitivity of LC-MS/MS for bioanalysis—researchers can generate a validation package that is scientifically sound, trustworthy, and regulatorily compliant.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • BenchChem. (2025, December). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Journal of Pharmaceutical Quality Assurance. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • The Pharma Guide. (2024, September 16). Key terms related to validation of an analytical method. YouTube.
  • Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • BenchChem. (n.d.). A Researcher's Guide to Method Validation for Amino Acid Analysis: A Comparative Overview.
  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
  • Rahman, A., et al. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • National Institutes of Health (NIH). (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Alfa Chemistry. (n.d.). Validation Of Protected Amino Acid Analysis Methods.
  • ResearchGate. (2025, August 10). Validation of Amino Acid Analysis Methods.
  • Springer Nature Experiments. (n.d.). Validation of Amino Acid Analysis Methods.
  • MedchemExpress.com. (n.d.). (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.
  • Journal of Applied Pharmaceutical Science. (n.d.). Bioanalytical method validation: An updated review.

Sources

A Comparative Guide to the Biological Efficacy of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid versus L-Isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and metabolic research, amino acids and their derivatives are fundamental building blocks for therapeutic innovation. L-isoleucine, an essential branched-chain amino acid (BCAA), is well-established for its critical roles in protein synthesis, muscle metabolism, and glucose homeostasis[1][][3][4][5]. Its therapeutic potential is actively explored in sports nutrition, metabolic disorders, and regenerative medicine[3][4][5]. In contrast, (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a synthetic derivative of L-isoleucine, represents a frontier of chemical modification aimed at potentially enhancing or diversifying the biological activity of the parent molecule.

This guide provides a comprehensive comparison of the known biological efficacy of L-isoleucine with the current understanding and potential applications of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. We will delve into the established mechanisms of L-isoleucine and explore how the structural modifications in its derivative might influence its biological profile. This analysis is supported by a review of available literature and is intended to provide researchers, scientists, and drug development professionals with a foundational understanding for future investigations.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physicochemical properties. The addition of a benzyl and a methyl group to the alpha-amino group of L-isoleucine significantly alters its characteristics.

PropertyL-Isoleucine(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acidReference(s)
Molecular Formula C₆H₁₃NO₂C₁₄H₂₁NO₂[][6]
Molecular Weight 131.17 g/mol 235.32 g/mol (approx.)[][6]
Structure α-amino acidN-alkylated, N-benzylated amino acid derivative[7][8]
Key Functional Groups α-amino group, α-carboxyl group, sec-butyl side chainTertiary amine, α-carboxyl group, sec-butyl side chain, benzyl group[7][8]
Predicted Lipophilicity More hydrophilicMore lipophilicGeneral chemical principles

L-Isoleucine: A Multifaceted Endogenous Regulator

L-isoleucine is one of the three essential BCAAs, alongside leucine and valine, that must be obtained through diet. Its biological functions are extensive and well-documented.

Core Biological Functions of L-Isoleucine:
  • Protein Synthesis and Muscle Metabolism: As a fundamental constituent of proteins, L-isoleucine is crucial for muscle repair and growth. It serves as a substrate for protein synthesis, particularly in muscle tissue, aiding in recovery after physical exertion[][3][4].

  • Energy Homeostasis: L-isoleucine can be catabolized in muscle tissue to provide energy, especially during prolonged exercise or periods of fasting[1][3].

  • Glucose Metabolism and Blood Sugar Regulation: L-isoleucine plays a significant role in regulating blood glucose levels by promoting glucose uptake into muscle cells and enhancing insulin secretion[1][3][4]. This action is thought to occur through the phosphoinositol 3-kinase (PI3K) pathway, independent of the mTOR pathway that is more strongly activated by leucine[1].

  • Hemoglobin Production: It is a necessary component for the synthesis of hemoglobin, the protein in red blood cells that transports oxygen[].

  • Immune System Support: L-isoleucine contributes to the proper functioning of the immune system by supporting the production of immune cells[][4].

Signaling Pathways Involving L-Isoleucine

The metabolic effects of L-isoleucine are mediated through several key signaling pathways. The diagram below illustrates a simplified overview of its role in glucose uptake.

L_Isoleucine_Pathway L_Isoleucine L-Isoleucine PI3K PI3K Activation L_Isoleucine->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Increased Glucose Uptake in Muscle GLUT4->Glucose_Uptake caption Simplified pathway of L-isoleucine-mediated glucose uptake.

Caption: Simplified pathway of L-isoleucine-mediated glucose uptake.

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid: A Synthetic Derivative with Unexplored Potential

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is primarily documented as a synthetic intermediate and a building block in peptide synthesis and drug discovery[8][9][10]. The intrinsic biological activity of this specific compound is not well-characterized in publicly available literature[9]. However, based on its structure, we can infer potential modifications to its biological profile compared to L-isoleucine.

Potential Implications of Structural Modifications:
  • Receptor and Transporter Interactions: The bulky benzyl and methyl groups on the alpha-amino nitrogen will sterically hinder its interaction with receptors and transporters that recognize L-isoleucine. This could either block the natural activity of L-isoleucine or lead to novel interactions with other biological targets.

  • Increased Lipophilicity: The addition of the benzyl group increases the molecule's lipophilicity. This could enhance its ability to cross cell membranes and potentially the blood-brain barrier, opening avenues for applications in neurological disorders[8].

  • Metabolic Stability: The tertiary amine in the derivative is less susceptible to enzymatic degradation (e.g., by amino acid oxidases) compared to the primary amine of L-isoleucine. This could lead to a longer biological half-life.

  • Use in Peptide Synthesis: As a protected amino acid, its primary utility is in the synthesis of novel peptides. The N-alkylation can introduce conformational constraints into a peptide backbone, which can enhance stability and biological activity[8][9].

Comparative Efficacy: A Hypothetical Framework

Given the lack of direct comparative data, we propose a series of experiments to evaluate the biological efficacy of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid relative to L-isoleucine.

Experimental Protocols

1. In Vitro Glucose Uptake Assay in Muscle Cells

  • Objective: To compare the ability of L-isoleucine and its derivative to stimulate glucose uptake in a skeletal muscle cell line (e.g., C2C12 myotubes).

  • Methodology:

    • Culture C2C12 myoblasts and differentiate them into myotubes.

    • Starve the myotubes in a low-glucose medium for 2-4 hours.

    • Treat the cells with varying concentrations of L-isoleucine, (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, or insulin (as a positive control) for 30-60 minutes.

    • Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 30 minutes.

    • Wash the cells to remove excess 2-NBDG.

    • Measure the intracellular fluorescence using a plate reader or flow cytometer.

    • Normalize the fluorescence to the total protein content of each well.

2. Competitive Binding Assay for Amino Acid Transporters

  • Objective: To determine if (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid can compete with L-isoleucine for binding to its transporters (e.g., LAT1/SLC7A5).

  • Methodology:

    • Use a cell line known to express the amino acid transporter of interest (e.g., HEK293 cells overexpressing LAT1).

    • Incubate the cells with a fixed concentration of radiolabeled L-isoleucine ([³H]-L-isoleucine).

    • Add increasing concentrations of unlabeled L-isoleucine (for a standard curve) or (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

    • After incubation, wash the cells and measure the intracellular radioactivity.

    • Calculate the IC₅₀ value for the derivative to determine its binding affinity relative to L-isoleucine.

3. In Vivo Oral Glucose Tolerance Test (OGTT) in a Murine Model

  • Objective: To assess the in vivo effects of the compounds on glucose metabolism.

  • Methodology:

    • Fast mice overnight (e.g., C57BL/6J mice).

    • Administer L-isoleucine, (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, or a vehicle control via oral gavage.

    • After 30 minutes, administer a bolus of glucose via oral gavage.

    • Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Calculate the area under the curve (AUC) for blood glucose to compare the effects of the different treatments.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Glucose_Uptake Glucose Uptake Assay (C2C12 cells) Data_Analysis Data Analysis and Comparison of Efficacy Glucose_Uptake->Data_Analysis Binding_Assay Competitive Binding Assay (Transporter-expressing cells) Binding_Assay->Data_Analysis OGTT Oral Glucose Tolerance Test (Murine Model) Conclusion Conclusion on Biological Efficacy and Potential Mechanisms OGTT->Conclusion Initial_Hypothesis Hypothesis Generation: Derivative may have altered biological activity Initial_Hypothesis->Glucose_Uptake Initial_Hypothesis->Binding_Assay Data_Analysis->OGTT Inform In Vivo Study Design

Caption: A proposed experimental workflow for comparing the biological efficacy of the two compounds.

Conclusion

L-isoleucine is an essential amino acid with well-defined and crucial roles in metabolism and overall health. Its biological efficacy is backed by extensive research. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, as a synthetic derivative, currently serves as a tool in synthetic chemistry. While its biological effects are largely uncharacterized, its modified structure suggests a potential for altered pharmacokinetics and pharmacodynamics. The increased lipophilicity and metabolic stability may offer advantages in drug design, but could also lead to reduced or antagonistic effects at L-isoleucine's native targets.

The proposed experimental framework provides a starting point for a direct, evidence-based comparison of these two molecules. Such studies are essential to unlock the potential of novel amino acid derivatives and to understand how structural modifications can be rationally designed to achieve desired therapeutic outcomes. For researchers in drug development, (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid represents an opportunity to explore new chemical space built upon a well-understood biological scaffold.

References

  • Wuxi Jinghai Amino Acid Co., Ltd. (2024, June 27). What Are The Applications of L-Isoleucine. Retrieved from [Link]

  • Knowde. (n.d.). Isoleucine in Food & Nutrition - An Essential Amino Acid. Retrieved from [Link]

  • Pharmacentral. (n.d.). Isoleucine: An Essential Component for Pharmaceutical and Nutritional Formulations. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomerism in Drug Development

In the field of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. The non-superimposable mirror-image isomers, known as enantiomers, often interact differently with chiral biological targets like enzymes and receptors. Diastereomers, which are stereoisomers that are not mirror images, possess distinct physical and chemical properties, leading to varied absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide focuses on the spectroscopic differentiation of the stereoisomers of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a derivative of the essential amino acid L-isoleucine.[1] L-isoleucine itself has two chiral centers, giving rise to four possible stereoisomers:

  • (2S,3S) and (2R,3R) : This pair constitutes the anti enantiomers.

  • (2S,3R) and (2R,3S) : This pair constitutes the syn enantiomers.

The relationship between any syn isomer and any anti isomer is diastereomeric. Unambiguous identification and quantification of each isomer are critical for ensuring the safety, efficacy, and quality of a potential drug candidate. This guide provides a detailed comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD)—for the complete stereochemical elucidation of this compound family.

Overall Analytical Workflow

A multi-technique approach is essential for the robust characterization of all four stereoisomers. The general workflow involves isolating the isomers (if possible and necessary) followed by analysis using a combination of spectroscopic methods to confirm both relative and absolute stereochemistry.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Sample Mixture of Isomers or Isolated Isomer NMR NMR Spectroscopy (with/without CSA) Sample->NMR MS Mass Spectrometry (CID/MSn) Sample->MS VCD Vibrational Circular Dichroism (VCD) Sample->VCD Diastereomer_Diff Differentiate Diastereomers (syn vs. anti) NMR->Diastereomer_Diff MS->Diastereomer_Diff VCD->Diastereomer_Diff Enantiomer_Diff Differentiate Enantiomers (S,S vs. R,R) VCD->Enantiomer_Diff Absolute_Config Assign Absolute Configuration VCD->Absolute_Config Diastereomer_Diff->Enantiomer_Diff Inform next step Enantiomer_Diff->Absolute_Config Final Confirmation

Caption: General workflow for stereoisomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Diastereotopicity

NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of molecules. Diastereomers, having different spatial arrangements and thus different intramolecular distances and angles between nuclei, will exhibit distinct NMR spectra.

Principle of Differentiation
  • Direct Comparison: The spectra of the syn isomers ((2S,3R) and (2R,3S)) will be identical to each other but different from the spectra of the anti isomers ((2S,3S) and (2R,3R)). This is because the relative arrangement of the protons and carbons is different between diastereomers, leading to unique chemical shifts (δ) and coupling constants (J).

  • Chiral Solvating Agents (CSAs): To differentiate enantiomers, a chiral environment must be introduced.[2] A CSA, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, forms transient, non-covalent diastereomeric complexes with each enantiomer.[2] These complexes have different association constants and geometries, resulting in the separation of previously overlapping signals in the NMR spectrum, a phenomenon known as anisochrony.[2][3]

Experimental Protocol (¹H NMR with CSA)
  • Sample Preparation: Dissolve 5-10 mg of the amino acid isomer (or mixture) in a suitable deuterated solvent (e.g., 0.5 mL CDCl₃ or CD₃OD).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

  • CSA Addition: Add a precisely measured molar equivalent (e.g., 1.0 to 1.5 eq.) of a suitable CSA to the NMR tube. Ensure the CSA is soluble and does not react with the analyte.

  • Complex Formation: Gently mix the sample and allow it to equilibrate for 5-10 minutes at a constant temperature.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum of the complex. Key parameters to optimize include the number of scans for an adequate signal-to-noise ratio. For quantitative analysis, ensure full relaxation of nuclei by using a sufficient relaxation delay (d1).[4]

  • Data Analysis: Compare the spectra before and after CSA addition. Look for splitting of signals corresponding to the enantiomers. The protons closest to the stereogenic centers (e.g., the α-H and the N-methyl protons) are most likely to show the largest chemical shift non-equivalence (Δδ).

Expected Data and Interpretation

Without a CSA, two distinct spectra would be observed: one for the syn pair and one for the anti pair. Upon addition of a CSA, each of these spectra would be expected to split into two, resulting in four unique spectra, one for each isomer.

Isomer ConfigurationRelationshipExpected ¹H NMR Spectrum (No CSA)Expected ¹H NMR Spectrum (with CSA)Key Protons to Monitor
(2S,3S) antiSpectrum ASpectrum A₁α-H, N-CH₃, Benzyl-CH₂
(2R,3R) anti (Enantiomer of 2S,3S)Spectrum ASpectrum A₂ (A₁ ≠ A₂)α-H, N-CH₃, Benzyl-CH₂
(2S,3R) synSpectrum B (B ≠ A)Spectrum B₁α-H, N-CH₃, Benzyl-CH₂
(2R,3S) syn (Enantiomer of 2S,3R)Spectrum B (B ≠ A)Spectrum B₂ (B₁ ≠ B₂)α-H, N-CH₃, Benzyl-CH₂

Mass Spectrometry (MS): Differentiation through Fragmentation

While standard mass spectrometry cannot distinguish enantiomers because they have identical masses, it can be used to differentiate diastereomers.[5][6] Diastereomers often have different steric hindrances and internal energies, which can lead to distinct fragmentation patterns upon ionization and collision-induced dissociation (CID).

Principle of Differentiation

The syn and anti isomers can be differentiated by observing the relative intensities of specific fragment ions. The different spatial arrangement of the substituents around the C2-C3 bond can influence the stability of the transition states during fragmentation. For example, the elimination of a neutral molecule might be more favorable in one diastereomer than the other, leading to a different ratio of parent ion to fragment ions.[6] Advanced techniques involving ion mobility or directional rotation can even separate enantiomers.[5]

Experimental Protocol (LC-MS/MS with CID)
  • Chromatographic Separation: Use a reverse-phase HPLC system to separate the diastereomers if possible. Enantiomers will co-elute on a standard achiral column.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • MS¹ Scan: Perform a full scan to confirm the m/z of the parent ion.

  • MS² (CID) Scan: Select the [M+H]⁺ ion as the precursor and subject it to CID with varying collision energies (e.g., 10-40 eV). This allows for the creation of a breakdown curve.

  • Data Acquisition: Acquire the product ion spectra for each isolated diastereomer (or at the apex of their chromatographic peaks).

  • Data Analysis: Compare the MS² spectra of the syn and anti isomers. Identify unique fragment ions or significant differences in the relative abundance of common fragment ions.[6][7]

Expected Data and Interpretation

The key to differentiation lies in finding fragmentation pathways that are sensitive to the stereochemistry. For the target molecule, likely fragmentations include the loss of the benzyl group, loss of the methyl group, or cleavage of the amino acid backbone.

Isomer TypePrecursor Ion [M+H]⁺Expected Key Fragmentation PathwaysDifferentiating Feature
anti Isomers m/z 250.17Loss of benzyl group (-91 Da) Loss of COOH (-45 Da)Relative intensity ratio of fragment A vs. fragment B might be, for example, 2:1.
syn Isomers m/z 250.17Loss of benzyl group (-91 Da) Loss of COOH (-45 Da)Relative intensity ratio of fragment A vs. fragment B might be significantly different, e.g., 1:1.5.

Chiroptical Spectroscopy: Direct Probing of Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light.[8] They are uniquely sensitive to molecular chirality and provide the most definitive information on absolute stereochemistry.

Principle of Differentiation
  • Enantiomers: By definition, enantiomers produce mirror-image CD and VCD spectra. A (2S,3S) isomer will show a positive Cotton effect where the (2R,3R) isomer shows a negative one of equal magnitude.[9]

  • Diastereomers: Diastereomers are distinct chiral molecules and will produce completely different CD and VCD spectra, which are not mirror images of each other.[10][11]

  • Absolute Configuration: VCD is particularly powerful for determining absolute configuration without needing a reference standard.[12][13] This is achieved by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations (e.g., using Density Functional Theory, DFT).[12][13]

G cluster_vcd VCD Analysis Workflow Exp_Spec Acquire Experimental VCD Spectrum of Unknown Isomer Compare Compare Experimental and Calculated Spectra Exp_Spec->Compare Calc_Spec Calculate Theoretical VCD Spectra for all Possible Isomers (DFT) Calc_Spec->Compare Assign Assign Absolute Configuration Based on Best Match Compare->Assign

Caption: Workflow for absolute configuration assignment using VCD.

Experimental Protocol (VCD)
  • Sample Preparation: Dissolve a sufficient amount of the purified isomer (typically 5-15 mg) in an appropriate solvent (e.g., 200 µL of CDCl₃) that is transparent in the mid-IR region of interest (e.g., 1800-1200 cm⁻¹).[14]

  • Instrumentation: Use a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

  • Data Acquisition: Acquire the VCD and IR absorption spectra simultaneously. It is crucial to collect data for a sufficient duration to achieve an acceptable signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than absorption signals.[12]

  • Solvent Subtraction: Carefully subtract the spectrum of the pure solvent from the sample spectrum.

  • Data Analysis: Compare the experimental VCD spectra of the different isomers. For absolute configuration, compare the experimental spectrum of a single pure isomer with DFT-calculated spectra.

Expected Data and Interpretation

The results from VCD are unambiguous in distinguishing all four isomers.

Isomer ConfigurationRelationshipExpected VCD Spectrum
(2S,3S) antiUnique Spectrum "X"
(2R,3R) anti (Enantiomer)Mirror image of Spectrum "X" (-X)
(2S,3R) synUnique Spectrum "Y" (Y ≠ X, Y ≠ -X)
(2R,3S) syn (Enantiomer)Mirror image of Spectrum "Y" (-Y)

Summary and Conclusion

The complete stereochemical characterization of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid and its isomers requires a strategic combination of modern spectroscopic techniques. No single method provides all the answers efficiently.

TechniqueDifferentiates Diastereomers?Differentiates Enantiomers?Provides Absolute Configuration?Key Advantage
NMR Yes (Directly)Yes (with CSA)NoProvides detailed structural and connectivity information.
MS Yes (via CID)With advanced methodsNoHigh sensitivity; suitable for coupling with chromatography.
VCD/CD Yes (Directly)Yes (Directly)Yes (VCD with DFT)Unambiguous determination of chirality and absolute configuration.

By leveraging the strengths of each technique—NMR for relative stereochemistry, MS for high-throughput screening of diastereomers, and VCD for definitive assignment of absolute configuration—researchers and drug development professionals can ensure the stereochemical purity and integrity of their compounds, a non-negotiable requirement in modern pharmaceutical science.

References

  • purspec. Differentiating enantiomers by directional rotation of ions in a mass spectrometer.
  • Royal Society of Chemistry. Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl) - RSC Publishing.
  • Optica Publishing Group. Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region.
  • Cyclodextrin News. Differentiating enantiomers by mass spectrometry? (Yes).
  • Unknown Source. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • ResearchGate. How we come to identify a diastereomer by circular dichroism?.
  • Thermo Fisher Scientific. Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • Spectroscopy Online. Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism.
  • Proteins, Structure and Methods Wiki. VCD.
  • ACS Publications. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. J. Org. Chem. 2021.
  • National Center for Biotechnology Information. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
  • National Center for Biotechnology Information. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory.
  • National Center for Biotechnology Information. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization.
  • Canadian Science Publishing. Optical rotatory dispersion and circular dichroism of diastereoisomers. I. The ephedrines and chloramphenicols.
  • ACS Publications. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. J. Am. Chem. Soc. 2023.
  • Wikipedia. Vibrational circular dichroism.
  • National Center for Biotechnology Information. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review.
  • Applied Photophysics. An introduction to circular dichroism spectroscopy.
  • MedchemExpress. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Column for Amino Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids is a cornerstone of their biological function. L-amino acids are the fundamental building blocks of proteins, while their D-enantiomers, once considered anomalies, are now recognized as crucial players in a multitude of physiological and pathological processes. From ensuring the enantiomeric purity of pharmaceutical compounds to advancing our understanding of neurological disorders, the ability to accurately separate and quantify amino acid enantiomers is a critical analytical imperative.

This guide offers a comprehensive, in-depth comparison of the various chiral columns available for amino acid separation. We will move beyond a simple catalog of products to explore the fundamental principles of chiral recognition, present objective performance data, and provide detailed experimental protocols. Our goal is to equip you with the knowledge and practical insights necessary to select the most appropriate chiral column for your specific research, development, or quality control needs.

The Principle of Enantioseparation: A Dance of Transient Diastereomers

Chiral chromatography hinges on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). The differing stabilities of these complexes result in differential retention times, leading to their separation. The judicious selection of the chiral column, therefore, lies at the heart of a successful enantioselective high-performance liquid chromatography (HPLC) method.[1]

Comparative Analysis of Chiral Stationary Phases for Amino Acid Analysis

The landscape of chiral columns for amino acid separation is dominated by three main types: ligand-exchange, Pirkle-type (or brush-type), and macrocyclic glycopeptide-based columns. Each operates on a distinct mechanism of chiral recognition and presents a unique set of advantages and limitations.

Ligand-Exchange Chromatography (LEC) Columns

A long-standing and robust technique, ligand-exchange chromatography is a cornerstone of chiral amino acid analysis.

Mechanism of Separation: LEC columns typically feature a chiral ligand, such as L-proline or L-hydroxyproline, complexed with a metal ion (most commonly copper(II)), which is immobilized onto a silica support. The separation is achieved through the formation of transient, diastereomeric ternary complexes between the immobilized chiral ligand-metal complex and the amino acid enantiomers in the mobile phase. The enantiomer that forms the more stable complex is retained longer on the column.[2][3][4][5]

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase cluster_2 Transient Diastereomeric Complexes CSP L-Proline-Cu(II) Complex Complex_D [CSP]-[D-AA] (Less Stable) CSP->Complex_D Complex_L [CSP]-[L-AA] (More Stable) CSP->Complex_L D_AA D-Amino Acid D_AA->Complex_D Forms L_AA L-Amino Acid L_AA->Complex_L Forms Elutes_First Elutes_First Complex_D->Elutes_First Elutes First Elutes_Second Elutes_Second Complex_L->Elutes_Second Elutes Second

Figure 1: Chiral recognition mechanism in Ligand-Exchange Chromatography.

Performance Insights:

FeatureAssessment
Selectivity Excellent for a broad range of underivatized primary and secondary amino acids.
Mobile Phase Typically aqueous buffers containing a low concentration of a metal salt, such as copper(II) sulfate.[3][4]
Detection Compatible with UV-Vis (often requiring pre- or post-column derivatization for amino acids without a chromophore), fluorescence, and to a lesser extent, mass spectrometry (due to the non-volatile metal salts).
Advantages High selectivity, predictable elution order for many amino acids (D-enantiomers often elute before L-enantiomers), and cost-effectiveness.
Limitations The presence of metal ions in the mobile phase can be corrosive to standard HPLC systems and may interfere with certain detectors. Column longevity can also be a concern.
Pirkle-Type (Brush-Type) Columns

Named after their developer, William H. Pirkle, these columns are characterized by a small chiral molecule covalently bonded to a silica support.

Mechanism of Separation: Pirkle-type columns achieve chiral recognition through a combination of intermolecular interactions, including π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance. For the analysis of amino acids, pre-column derivatization with a UV-active or fluorescent tag (e.g., dinitrobenzoyl, dinitrophenyl, or NBD-F) is typically required. The chiral stationary phase, often a π-electron acceptor or donor, interacts differently with the derivatized enantiomers.[6][7][8][9]

G cluster_0 Derivatized Amino Acid Enantiomers CSP Pirkle-Type CSP (π-electron acceptor/donor) Interaction Sites: - π-π stacking - Hydrogen bonding - Dipole-dipole D_AA_deriv Derivatized D-AA D_AA_deriv->CSP Weaker Interaction L_AA_deriv Derivatized L-AA L_AA_deriv->CSP Stronger Interaction

Figure 2: Interaction model for a Pirkle-type chiral stationary phase.

Performance Insights:

FeatureAssessment
Selectivity Can be exceptionally high, but is highly dependent on the specific CSP and the derivatizing agent employed.
Mobile Phase Compatible with both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) solvents.[8]
Detection UV-Vis or fluorescence, dictated by the choice of derivatizing agent.
Advantages High efficiency and versatility for a wide array of chiral compounds beyond amino acids. The elution order can often be reversed by selecting a CSP with the opposite chirality.
Limitations The mandatory pre-column derivatization step adds complexity and a potential source of variability to the analytical workflow.[6][7]
Macrocyclic Glycopeptide-Based Columns

Columns based on macrocyclic glycopeptides, such as teicoplanin and vancomycin, represent a significant advancement in chiral separation technology.

Mechanism of Separation: These large, complex molecules possess multiple chiral centers and a variety of functional groups, creating a multimodal separation environment. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, ionic interactions, inclusion complexation (where a portion of the analyte fits into a cavity of the macrocycle), and dipole-dipole interactions.[10][11][12][13][14][15][16] The aglycone "basket" of teicoplanin is primarily responsible for the enantioseparation of amino acids.[14][15]

G cluster_0 Amino Acid Enantiomers CSP Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) Multiple Chiral Centers Hydrophobic Pockets Ionizable Groups Hydrogen Bonding Sites D_AA D-Amino Acid D_AA->CSP:f1 Inclusion D_AA->CSP:f2 Ionic Interaction L_AA L-Amino Acid L_AA->CSP:f3 H-Bonding

Figure 3: Multi-modal interaction mechanism of a macrocyclic glycopeptide CSP.

Performance Insights:

FeatureAssessment
Selectivity Excellent for a broad spectrum of underivatized amino acids.[10][13]
Mobile Phase Highly versatile, compatible with reversed-phase, normal-phase, and polar organic modes.[10]
Detection Exceptionally well-suited for mass spectrometry (MS) due to the use of volatile mobile phases. Also compatible with UV-Vis and other detectors.
Advantages Broad enantioselectivity, multimodal separation capabilities, and the significant advantage of analyzing amino acids in their native, underivatized state.[10] Ideal for complex sample matrices and high-throughput applications.
Limitations Generally higher in cost compared to other chiral column types. The multifaceted interaction mechanisms can sometimes make method development more complex.

Comparative Performance Data: A Snapshot

The following table provides a summary of reported resolution (Rs) values for the separation of selected amino acid enantiomers on different types of chiral columns. It is important to note that these values are illustrative and can vary based on specific experimental conditions. A resolution value greater than 1.5 is generally considered to indicate baseline separation.

Amino AcidLigand-Exchange (Rs)Pirkle-Type (derivatized) (Rs)Macrocyclic Glycopeptide (Rs)Polysaccharide-Based (derivatized) (Rs)Crown-Ether (Rs)
Alanine ~2.0>2.0>1.5~2.5>2.0
Valine >2.0>2.5>2.0>3.0>2.0
Leucine >2.0>3.0>2.0>3.5~9.0
Phenylalanine >2.5>3.0>2.5>3.0>2.0
Proline ~1.8>2.0>1.5>2.0Not separated
Histidine >2.0>2.0>1.5~2.0~2.0

Data compiled from various sources, including[17][18][19][20][21][22].

Experimental Protocol: Direct Enantioseparation of Underivatized Amino Acids using a Macrocyclic Glycopeptide CSP

This protocol outlines a general method for the direct enantioseparation of amino acids using a teicoplanin-based chiral stationary phase, such as the Astec® CHIROBIOTIC® T column.[1][10]

1. Materials and Reagents:

  • Astec® CHIROBIOTIC® T column (e.g., 25 cm x 4.6 mm I.D., 5 µm particle size)

  • HPLC system with UV or MS detector

  • D- and L-amino acid standards

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing water, methanol, and formic acid in the desired ratio (e.g., 50:50:0.1 v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase using sonication or helium sparging.

3. Standard Solution Preparation:

  • Prepare individual stock solutions of D- and L-amino acids (e.g., 1 mg/mL) in the mobile phase.

  • Create a racemic mixture by combining equal volumes of the corresponding D- and L-amino acid stock solutions.

4. Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm I.D., 5 µm)

  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 50:50:0.1)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm or MS with appropriate settings

  • Injection Volume: 5-10 µL

5. Experimental Workflow:

G A Prepare Mobile Phase (e.g., Water:Methanol:Formic Acid) C Equilibrate HPLC System and Chiral Column A->C B Prepare Amino Acid Standards (D, L, and Racemic) D Inject Racemic Amino Acid Standard B->D C->D E Acquire Chromatogram D->E F Identify Peaks using Individual D & L Standards E->F G Calculate Resolution (Rs) and Selectivity (α) F->G

Figure 4: Experimental workflow for direct enantioseparation of amino acids.

6. Data Analysis:

  • Confirm the elution order by injecting individual D- and L-amino acid standards.

  • Calculate the resolution (Rs) between the enantiomeric peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base.

  • Calculate the selectivity factor (α) using the formula: α = (tR2 - t0) / (tR1 - t0), where t0 is the void time.

Concluding Recommendations

The selection of a chiral column for amino acid separation is a decision that must be tailored to the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.

  • For cost-effective and robust analysis of a wide array of underivatized amino acids, ligand-exchange chromatography offers a reliable solution, provided that the HPLC system is compatible with metal-containing mobile phases.

  • When high efficiency is paramount and pre-column derivatization is an acceptable step, Pirkle-type columns provide excellent performance and versatility.

  • For the most demanding applications, particularly those involving complex biological matrices or requiring the high sensitivity and specificity of mass spectrometry, macrocyclic glycopeptide-based columns are the superior choice, enabling the direct analysis of underivatized amino acids with exceptional selectivity.

Ultimately, empirical method development is key. Screening a variety of chiral columns with different stationary phases is the most effective strategy to identify the optimal separation conditions for your specific amino acid enantiomers of interest. By leveraging a thorough understanding of the principles of chiral recognition and the distinct attributes of each column type, you can confidently navigate the challenges of chiral amino acid analysis and achieve accurate, reproducible, and meaningful results.

References

  • A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing).[Link]

  • Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. PubMed.[Link]

  • Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase. PubMed.[Link]

  • Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact. PubMed.[Link]

  • Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin- based LC Stationary Phases. Scholars' Mine.[Link]

  • Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-Based LC Stationary Phases | Request PDF. ResearchGate.[Link]

  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. PubMed.[Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.[Link]

  • Comparing the selectivity and chiral separation of D- and L- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact. Western Sydney University.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.[Link]

  • Resolution of enantiomers of amino acids by HPLC. PubMed.[Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.[Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed.[Link]

  • Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized a-Amino Acids under UV Detection. ResearchGate.[Link]

  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. ResearchGate.[Link]

  • Ligand exchange chromatography of some amino acids enantiomers. ResearchGate.[Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr.[Link]

  • (PDF) Chiral separation by ligand-exchange. ResearchGate.[Link]

  • Chiral Columns for enantiomer separation by HPLC. sumichiral.[Link]

  • (PDF) Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. ResearchGate.[Link]

  • Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed.[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of a synthetic compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, an isoleucine derivative.[1][2] As a chiral compound, the assessment of both chemical and stereoisomeric purity is paramount. We will explore the technical nuances of various analytical techniques, offering field-proven insights to construct a robust, self-validating purity assessment workflow.

Introduction: The Significance of Purity for a Chiral Amino Acid Derivative

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a derivative of the essential amino acid L-isoleucine, possesses two chiral centers. This structural complexity necessitates a multi-faceted approach to purity analysis. Impurities can arise from various sources, including the synthetic route, starting materials, and degradation. These can be categorized as:

  • Process-related impurities: Unreacted starting materials, intermediates, and by-products.

  • Diastereomers and Enantiomers: Stereoisomers that are not the desired (2S,3S) configuration. The biological activity of stereoisomers can differ significantly, with undesired isomers potentially being inactive or even toxic.[3][4]

  • Degradation products: Impurities formed during storage or handling.

  • Residual solvents and inorganic impurities: Non-product related substances.

A comprehensive purity assessment is therefore not just about quantifying the main component but also about detecting, identifying, and quantifying all potential impurities to ensure the quality, safety, and efficacy of the final product.[5][6][7]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific purity aspect being investigated. This section compares the most effective methods for both chemical and chiral purity determination.

HPLC is the cornerstone for analyzing the chemical purity of non-volatile organic compounds.[7] Its versatility and sensitivity make it ideal for separating the target compound from process-related impurities and degradation products.

Causality Behind Experimental Choices: A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid due to its moderate polarity. The choice of a C18 column provides a versatile stationary phase for retaining the analyte and separating it from potential impurities of varying polarities. A gradient elution is often preferred over an isocratic one to ensure the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good peak shape for the main component. UV detection is suitable due to the presence of the benzyl group, which is a strong chromophore.

Experimental Protocol: RP-HPLC for Chemical Purity

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterProvides good peak shape and is a common ion-pairing agent.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 210 nm and 254 nm210 nm for general peptide bonds and 254 nm for the aromatic ring.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Data Presentation: Hypothetical Chemical Purity Analysis

Peak Retention Time (min) Area (%) Identification
13.50.15Starting Material
28.20.20By-product 1
312.599.50(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
415.10.15Unknown Impurity

Determining the enantiomeric and diastereomeric purity is crucial for chiral molecules. Chiral HPLC is the gold standard for this, utilizing a chiral stationary phase (CSP) to differentiate between stereoisomers.[3][8]

Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[9][10] The separation mechanism involves the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector on the stationary phase, leading to different retention times.[3] A normal-phase mobile system (e.g., hexane/isopropanol) is often employed with these columns to enhance chiral recognition.

Experimental Protocol: Chiral HPLC for Stereoisomeric Purity

Parameter Condition Rationale
Column Chiralpak® IA (amylose derivative) or Chiralcel® OD (cellulose derivative), 250 x 4.6 mm, 5 µmProven CSPs for amino acid derivatives.[9]
Mobile Phase Hexane:Isopropanol:Trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v)Common normal-phase system for chiral separations. TFA can improve peak shape.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution.
Column Temp. 25 °CTemperature can significantly affect chiral separation.
Detection UV at 210 nm and 254 nmSame as for chemical purity analysis.
Injection Vol. 10 µL

Data Presentation: Hypothetical Stereoisomeric Purity Analysis

Peak Retention Time (min) Area (%) Identification
19.80.05(2R,3R)-enantiomer
211.20.10(2S,3R)-diastereomer
313.599.80(2S,3S)-isomer
414.90.05(2R,3S)-diastereomer

¹H NMR is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[11][12][13] It provides information on the molecular structure and can detect impurities that have proton signals distinct from the main compound.

Causality Behind Experimental Choices: Quantitative ¹H NMR (qNMR) relies on the principle that the integral of a signal is directly proportional to the number of protons it represents.[14] By comparing the integrals of the analyte's signals to those of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[11][13] This method is particularly valuable as it is a primary analytical method and does not rely on the response factor of the analyte.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh the sample of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid and a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube.

  • Solvent Selection: Dissolve the sample and standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that does not have signals overlapping with key signals of the analyte or standard.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: Hypothetical qNMR Purity Calculation

Parameter Analyte Internal Standard (Maleic Acid)
Mass (mg) 10.255.12
Molecular Weight ( g/mol ) 235.32[15]116.07
Purity of Standard (%) -99.9%
Integrated Signal Aromatic protons (5H)Olefinic protons (2H)
Integral Value 10.502.00

Calculated Purity = 99.2%

Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is indispensable for identifying unknown impurities.[5][6][7][16] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an impurity.[6][17]

Causality Behind Experimental Choices: LC-MS is the preferred method for this non-volatile compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acid derivatives, typically producing a protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) experiments can then be performed on the impurity ions to obtain fragmentation patterns, which provide structural information for identification.[6]

Experimental Protocol: LC-MS for Impurity Identification

  • HPLC Separation: Use the same RP-HPLC method as described for chemical purity.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 100-1000.

    • MS/MS: Perform data-dependent acquisition to trigger fragmentation of impurity peaks.

  • Data Analysis:

    • Extract the accurate mass of the impurity from the full scan data.

    • Use the accurate mass to predict possible elemental compositions.

    • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the impurity.

Data Presentation: Hypothetical Impurity Identification by LC-HRMS

Retention Time (min) Observed [M+H]⁺ (m/z) Predicted Formula Mass Error (ppm) Proposed Structure
8.2221.29C₁₃H₁₉NO₂1.2N-methyl-L-isoleucine (unreacted starting material)
15.1251.31C₁₄H₂₁NO₃-0.8Hydroxylated by-product
Workflow and Decision-Making Logic

A robust purity assessment strategy involves a logical sequence of analyses. The following diagram illustrates a recommended workflow.

Purity_Assessment_Workflow Start Start: Synthetic Sample of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid HPLC Chemical Purity by RP-HPLC Start->HPLC Chiral_HPLC Stereoisomeric Purity by Chiral HPLC Start->Chiral_HPLC NMR Structural Confirmation & Purity by ¹H NMR Start->NMR LCMS Impurity Identification by LC-MS HPLC->LCMS If impurities > 0.1% Final_Report Comprehensive Purity Report Chiral_HPLC->Final_Report NMR->Final_Report LCMS->Final_Report

Caption: A logical workflow for the comprehensive purity assessment of the target compound.

This workflow ensures that both the quantity and identity of all components in the sample are thoroughly investigated, leading to a complete and reliable purity profile.

Conclusion: An Integrated Approach to Purity Assessment

Assessing the purity of a complex chiral molecule like (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid requires a multi-pronged analytical approach. No single technique can provide a complete picture. By integrating the strengths of HPLC for chemical and chiral purity, NMR for structural confirmation and quantitative analysis, and MS for impurity identification, a comprehensive and trustworthy purity profile can be established. This integrated strategy is essential for ensuring the quality and safety of pharmaceutical compounds and is a cornerstone of good scientific practice in drug development and chemical research.

References

  • Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • BenchChem. Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Toref Standards. Impurity Profiling with HRMS.
  • LGC. The benefits of high-resolution mass spectrometry for impurity profiling.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • BenchChem. Determining enantiomeric purity of chiral amino acids via HPLC.
  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • CAT. Analyses of amino acids, Enantiomeric purity.
  • National Institutes of Health. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Mestrelab Resources. J Med Chem statement on Chemical Purity.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • MedchemExpress.com. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • ResearchGate. How to check the purity of the chemical compound by H NMR?
  • ChemAdder. The NMR-Purity and the new dimensions and standards of purity.
  • MedChemExpress. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid-COA.
  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.
  • CookeChem. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoicacid , 97+%.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-protected amino acids are the foundational building blocks in modern peptide synthesis and drug development. The identity, purity, and chiral integrity of these raw materials directly impact the quality, safety, and efficacy of the final therapeutic product. Consequently, the analytical methods used to characterize them must be rigorously validated to ensure they are fit for purpose. This guide provides an in-depth comparison of the primary analytical techniques for N-protected amino acids—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral HPLC. We will explore the causality behind experimental choices, present self-validating protocols, and detail the principles of analytical method cross-validation, a critical process for ensuring inter-laboratory reproducibility and confirming method reliability.[1] This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and regulatory compliance.

The Imperative of Method Validation and Cross-Validation

In the regulated pharmaceutical environment, an analytical method is not merely a procedure; it is a qualified system for generating reliable data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a globally recognized framework for validating analytical procedures, outlining key parameters that must be assessed.[2][3][4]

Validation Parameters Include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Agreement among a series of measurements.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: Proportionality of results to concentration over a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantified with suitable precision and accuracy.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

What is Cross-Validation?

Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, instruments, or even when comparing a new method to an established one.[1] It is a mandatory step during method transfer between sites (e.g., from a development lab to a QC lab) to ensure the receiving unit can perform the procedure as intended.[5][6] The U.S. Food and Drug Administration (FDA) provides guidance on this process, emphasizing that the method's validated state must be maintained.[5][7]

The following diagram illustrates where cross-validation fits within the overall lifecycle of an analytical method.

MethodLifecycle cluster_legend *ATP: Analytical Target Profile Dev Method Development Val Method Validation (ICH Q2) Dev->Val Define ATP* Routine Routine Use (QC Testing) Val->Routine Implement Transfer Method Transfer/ Update Routine->Transfer e.g., New Site, New Instrument Retire Method Retirement Routine->Retire CrossVal Cross-Validation Transfer->CrossVal Execute Protocol CrossVal->Dev Failure CrossVal->Routine Successful key Key Step

Caption: The Analytical Method Lifecycle.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique depends on the specific question being asked: Is the material the correct structure? Is it pure? Is it the correct enantiomer? Often, a combination of methods is required for full characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Application: RP-HPLC is the workhorse for purity assessment. It separates compounds based on their hydrophobicity. For N-protected amino acids, which are relatively nonpolar, C18 columns are standard. The method quantifies the main component and separates it from process impurities (e.g., starting materials, coupling reagents) and degradation products.

Strengths & Limitations:

  • Strengths: High precision, excellent for quantification, robust, and widely available.

  • Limitations: Provides limited structural information, and may not resolve all co-eluting impurities without method optimization.

Self-Validating Experimental Protocol: Purity of Fmoc-L-Phenylalanine

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Column Temperature: 30 °C.

  • System Suitability Test (SST):

    • Causality: Before analyzing samples, the chromatographic system's fitness must be verified.

    • Prepare a solution of Fmoc-L-Phenylalanine standard (~0.1 mg/mL).

    • Inject the standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%; USP tailing factor between 0.8 and 1.5.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the Fmoc-L-Phenylalanine sample and dissolve in 10 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock.

    • Dilute 1:10 in the same solvent for a final concentration of 0.1 mg/mL.

  • Analysis Sequence:

    • Run a blank (injection of solvent).

    • Run the SST injections.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR provides unambiguous structural confirmation and can be used for purity assessment. ¹H NMR is used to confirm the presence of the protecting group (e.g., the large singlet for the tert-butyl group in Boc-amino acids around 1.4-1.5 ppm) and the amino acid backbone.[9] Quantitative NMR (qNMR) can determine purity with high accuracy by comparing the integral of an analyte peak to that of a certified internal standard.[10]

Strengths & Limitations:

  • Strengths: Definitive structural elucidation, can identify and quantify impurities without needing a reference standard for the impurity itself, non-destructive.[10][11]

  • Limitations: Lower sensitivity compared to HPLC, requires more sample, can be complex to interpret for molecules with overlapping signals.

Self-Validating Experimental Protocol: ¹H NMR of Boc-L-Alanine

  • Sample Preparation:

    • Causality: The choice of solvent is critical to avoid signal overlap. CDCl₃ is common for Boc-protected amino acids.[11]

    • Accurately weigh 5-10 mg of Boc-L-Alanine and dissolve it in ~0.7 mL of Chloroform-d (CDCl₃).[11]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[11]

  • Data Processing and Validation:

    • Process the spectrum (Fourier transformation, phase correction, baseline correction).

    • Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).[11]

    • Validation Check:

      • Confirm the presence of the characteristic Boc singlet at ~1.4 ppm.

      • Confirm the signals corresponding to the alanine backbone (e.g., α-CH and β-CH₃).

      • Integrate the peaks. The ratio of the Boc protons (9H) to the α-CH proton (1H) should be approximately 9:1. Significant deviation suggests impurities.

Mass Spectrometry (MS)

Principle & Application: MS is a powerful tool for confirming molecular weight. When coupled with liquid chromatography (LC-MS), it provides both separation and mass information, making it highly specific for identifying the target compound and characterizing impurities.[12][13]

Strengths & Limitations:

  • Strengths: Extremely high sensitivity and specificity, provides molecular weight information, essential for identifying unknown impurities.[13]

  • Limitations: Quantification can be more complex than HPLC-UV, subject to matrix effects, provides limited information on stereochemistry.

Experimental Protocol: LC-MS Confirmation of Fmoc-L-Leucine

  • LC Setup (similar to HPLC protocol):

    • Use a UPLC/HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Mobile Phase A: 0.1% Formic Acid in water. Causality: Formic acid is a volatile buffer, making it compatible with MS ionization.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Use a gradient elution to separate the analyte from impurities.

  • MS Setup:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for protected amino acids.

    • Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

    • Expected Ion: For Fmoc-L-Leucine (MW = 353.42), the expected protonated molecule is [M+H]⁺ at m/z 354.4.

  • Analysis and Confirmation:

    • Inject the sample solution (~10 µg/mL).

    • Extract the ion chromatogram for m/z 354.4. A peak should appear at the expected retention time.

    • Confirm that the mass spectrum of the main peak shows the dominant ion at m/z 354.4.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Principle & Application: Controlling chiral purity is critical, as the undesired enantiomer can be considered an impurity with potentially different pharmacological or toxicological effects.[14][15] Chiral HPLC separates enantiomers using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used for the direct separation of N-protected amino acids.[14][16][17]

Strengths & Limitations:

  • Strengths: The gold standard for determining enantiomeric purity (%ee).

  • Limitations: CSPs can be expensive and less robust than standard C18 columns; method development can be more complex.

Self-Validating Experimental Protocol: Enantiomeric Purity of Fmoc-D/L-Proline

  • System Preparation:

    • Column: Chiral stationary phase (e.g., polysaccharide-based like Lux Cellulose-2 or CHIRALPAK IC).[14][17]

    • Mobile Phase: A mixture of an organic modifier (e.g., Acetonitrile) and an acidic additive (e.g., 0.1% TFA).[17] A typical starting point is 60:40 Acetonitrile:0.1% TFA water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

  • System Suitability Test (SST):

    • Causality: The SST for a chiral method must demonstrate that the system can separate the two enantiomers.

    • Prepare a solution of the racemic (D/L) mixture of Fmoc-Proline.

    • Inject the racemic mixture.

    • Acceptance Criteria: The resolution (Rs) between the D and L peaks must be > 1.5.

  • Sample Preparation:

    • Prepare the sample solution at a concentration similar to the SST standard (~0.1 mg/mL).

  • Analysis Sequence:

    • Run a blank.

    • Run the SST.

    • Inject the sample to be tested.

  • Data Analysis:

    • Identify the peaks corresponding to the D and L enantiomers based on the SST chromatogram.

    • Calculate the enantiomeric excess (%ee) for the desired enantiomer (e.g., L-Proline): %ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

Designing and Executing a Cross-Validation Study

Let's consider a practical scenario: A new, faster UPLC-MS method has been developed for purity analysis of Boc-L-Valine, intended to replace an older, validated HPLC-UV method. A cross-validation study is required.

The Workflow:

CrossValidationWorkflow cluster_methods 3. Execute Methods start Start define_ac 1. Define Acceptance Criteria (e.g., Purity difference < 2.0%) start->define_ac select_samples 2. Select Samples (3+ batches, varying purity) define_ac->select_samples hplc Legacy HPLC-UV Method select_samples->hplc uplc New UPLC-MS Method select_samples->uplc compare 4. Compare Results (Statistical Analysis, e.g., t-test) hplc->compare uplc->compare decision Results Meet Acceptance Criteria? compare->decision report 5. Final Report & Implementation decision->report Yes investigate Investigate Discrepancy decision->investigate No end End report->end investigate->define_ac Re-evaluate

Caption: Workflow for a Cross-Validation Study.

Step-by-Step Execution:

  • Establish a Protocol: Draft a formal cross-validation protocol. This document must detail the methods to be compared, the samples to be tested, and the pre-defined acceptance criteria for the results.[5]

  • Select Representative Samples: Choose at least three batches of Boc-L-Valine, preferably with varying levels of purity (e.g., a high-purity batch, a batch near the specification limit, and a development batch with known impurities).

  • Analysis by Both Methods: The same analyst should, if possible, analyze all samples using both the legacy HPLC-UV method and the new UPLC-MS method according to their respective validated procedures.

  • Data Comparison: The critical step is the comparison of results. For purity, the % area results from both methods are tabulated.

  • Statistical Evaluation: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets. The F-test can compare the variance (precision).

  • Acceptance and Reporting: If the results meet the pre-defined criteria (e.g., the absolute difference in purity for any sample is less than 2.0%, and the t-test shows no significant bias), the cross-validation is successful. A final report is authored, summarizing the data and concluding that the new method is equivalent to the old one.

Summary of Method Performance

The table below provides a high-level comparison of the techniques discussed, guiding the selection process based on the analytical need.

Parameter RP-HPLC (UV) NMR Spectroscopy LC-MS Chiral HPLC (UV)
Primary Use Purity, QuantificationStructure ID, PurityMolecular Weight IDEnantiomeric Purity
Specificity Moderate to HighVery High (Structural)Very High (Mass)Very High (Chiral)
Sensitivity High (µg/mL)Low (mg/mL)Very High (ng-pg/mL)High (µg/mL)
Quantitative Precision Excellent (<2% RSD)Good (qNMR <1%)Good to ModerateExcellent (<2% RSD)
Throughput HighLowHighModerate
Key Insight "How much is there?""What is its structure?""What is its mass?""Is it the right hand?"

Conclusion

The robust analysis of N-protected amino acids is a non-negotiable aspect of pharmaceutical development and manufacturing. A multi-faceted approach, employing orthogonal techniques like HPLC, NMR, MS, and chiral chromatography, is essential for comprehensive characterization. Cross-validation serves as the ultimate verification, bridging the gap between different methods, instruments, and laboratories. By grounding these analytical activities in the principles of scientific integrity and established regulatory guidelines, researchers and drug development professionals can ensure the quality of their materials and the ultimate safety and efficacy of the medicines they produce.

References

  • Benchchem. Determining enantiomeric purity of chiral amino acids via HPLC.
  • Benchchem.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Compliance4alllearning.com. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

  • Research and Markets. Analytical Method Validation and Transfer According to the New FDA Guidance. [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • Contract Pharma. Analytical Method Transfer Best Practices. [Link]

  • YouTube. Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Benchchem.
  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubMed. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. [Link]

  • ResearchGate. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]

  • PubMed. Mass spectrometry for protein and peptide characterisation. [Link]

Sources

A Comparative Guide to the Ergogenic Effects of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

In the relentless pursuit of peak physical performance, researchers and athletes alike are continually exploring nutritional strategies to gain a competitive edge. Among the most scrutinized and utilized are amino acid derivatives, compounds that play pivotal roles in energy metabolism, muscle protein synthesis, and fatigue resistance. This guide provides an in-depth, evidence-based comparison of the ergogenic effects of several key amino acid derivatives. We will delve into their mechanisms of action, supported by experimental data, and present standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these performance-enhancing agents.

Creatine Monohydrate: The Powerhouse of Phosphagen Energy

Creatine is arguably the most well-researched and effective ergogenic aid available.[1][2] It is an organic compound naturally produced in the body and stored predominantly in skeletal muscle as phosphocreatine (PCr).[3]

Mechanism of Action

Creatine's primary ergogenic effect lies in its role within the phosphagen system, the immediate energy source for short bursts of high-intensity exercise.[3] During intense muscular contraction, adenosine triphosphate (ATP) is hydrolyzed to adenosine diphosphate (ADP), releasing energy. Phosphocreatine rapidly donates its phosphate group to ADP, regenerating ATP and thus sustaining maximal effort.[3]

Beyond its direct role in energy provision, creatine supplementation has been shown to have other anabolic effects. These may include enhanced satellite cell proliferation, modulation of myogenic transcription factors, and increased insulin-like growth factor-1 (IGF-1) signaling.[1][4][5] While some early research suggested a direct stimulation of muscle protein synthesis, current evidence indicates that creatine does not consistently increase muscle protein synthesis rates at rest in humans.[[“]][7] Instead, its impact on muscle mass is more likely an indirect result of allowing for greater training volume and intensity.[7] Some studies also suggest an anticatabolic effect by reducing protein breakdown.[[“]]

Creatine_Pathway cluster_muscle_cell Skeletal Muscle Cell cluster_signaling Anabolic Signaling Creatine_In Creatine Influx PCr Phosphocreatine (PCr) (Increased Stores) Creatine_In->PCr Phosphorylation IGF1 IGF-1 Signaling Creatine_In->IGF1 Satellite Satellite Cell Proliferation Creatine_In->Satellite Myogenic Myogenic Transcription Factors Creatine_In->Myogenic ATP ATP PCr->ATP Creatine Kinase (Rapid Regeneration) ADP ADP ATP->ADP Hydrolysis Energy Energy for Contraction ATP->Energy ADP->ATP Exercise High-Intensity Exercise Exercise->ATP Hypertrophy Muscle Hypertrophy IGF1->Hypertrophy Satellite->Hypertrophy Myogenic->Hypertrophy

Figure 1: Proposed mechanisms of creatine's ergogenic effects.

Experimental Evidence

Numerous studies have demonstrated the efficacy of creatine supplementation for improving performance in high-intensity, short-duration activities.

Performance Metric Dosage Duration Key Findings References
Strength & Power Output20 g/day (loading), 5 g/day (maintenance)5-7 days (loading), ongoing (maintenance)Significant increases in maximal strength, peak power, and total work performed.[2]
Repeated Sprint Performance20 g/day 5 daysImproved performance in repeated bouts of maximal cycling.[8]
Lean Body Mass0.3 g/kg/day (loading), 0.03 g/kg/day (maintenance)8 weeksIncreased lean body mass in conjunction with resistance training.[3]
Muscle Glycogen3 g/day 28 daysIncreased resting muscle glycogen content.[1]

Beta-Alanine: The Intracellular pH Buffer

Beta-alanine is a non-essential amino acid that serves as the rate-limiting precursor to the synthesis of carnosine in skeletal muscle.[9][10] Its ergogenic properties are primarily attributed to its ability to increase muscle carnosine concentrations.[11]

Mechanism of Action

During high-intensity exercise, there is a significant production of hydrogen ions (H+), leading to a decrease in intramuscular pH (acidosis). This acidosis is a primary contributor to muscle fatigue.[12] Carnosine, a dipeptide composed of beta-alanine and histidine, acts as a crucial intracellular buffer, soaking up these excess hydrogen ions.[12][13] By increasing the muscle's buffering capacity, beta-alanine supplementation can delay the onset of fatigue and enhance performance in activities limited by intramuscular acidosis.[14]

Beta_Alanine_Pathway cluster_synthesis Carnosine Synthesis cluster_buffering Intramuscular Buffering Beta_Alanine Beta-Alanine (Supplementation) Carnosine_Synthase Carnosine Synthase Beta_Alanine->Carnosine_Synthase Histidine L-Histidine (Endogenous) Histidine->Carnosine_Synthase Carnosine Muscle Carnosine (Increased Stores) Carnosine_Synthase->Carnosine Buffering Buffering of H+ Carnosine->Buffering High_Intensity_Exercise High-Intensity Exercise H_ions Hydrogen Ions (H+) (Increased Production) High_Intensity_Exercise->H_ions pH_drop Decreased Intramuscular pH (Acidosis) H_ions->pH_drop H_ions->Buffering Fatigue Muscle Fatigue pH_drop->Fatigue Delayed_Fatigue Delayed Fatigue & Improved Performance Buffering->Delayed_Fatigue

Figure 2: Mechanism of beta-alanine's ergogenic effect via carnosine synthesis and pH buffering.

Experimental Evidence

Systematic reviews and meta-analyses have confirmed the ergogenic effects of beta-alanine, particularly in exercises lasting between 30 seconds and 10 minutes.[15][16]

Performance Metric Dosage Duration Key Findings References
Exercise Capacity (Time to Exhaustion)3.2-6.4 g/day 4-24 weeksSignificantly improved exercise capacity, especially in tasks lasting 0.5-10 minutes.[15][16][17]
High-Intensity Exercise Performance4-6 g/day 4-10 weeksMedian improvement of 2.85% in exercise performance measures.[12][18]
Muscle Carnosine Content4-6 g/day 4 weeksIncreased muscle carnosine concentrations by up to 64%.[11]
Anaerobic Threshold4.8 g/day 30 daysRaised anaerobic threshold and delayed fatigue during incremental exercise.[19]

Beta-hydroxy-beta-methylbutyrate (HMB): The Anti-Catabolic Agent

Beta-hydroxy-beta-methylbutyrate (HMB) is a metabolite of the branched-chain amino acid (BCAA) leucine.[20] It has been extensively studied for its potential to attenuate muscle damage and promote recovery.[21][22]

Mechanism of Action

HMB is believed to exert its ergogenic effects through a dual mechanism: inhibiting muscle protein breakdown (proteolysis) and enhancing muscle protein synthesis.[23] It has been shown to downregulate the ubiquitin-proteasome pathway, a key system responsible for the degradation of intracellular proteins. Concurrently, HMB can stimulate the mammalian target of rapamycin (mTOR) pathway, a central regulator of muscle protein synthesis.[20][24] However, HMB's activation of mTOR appears to be independent of the typical leucine-sensing pathway.[25][26] Additionally, HMB may enhance the integrity of the sarcolemma (muscle cell membrane) and stimulate the growth hormone/insulin-like growth factor-1 (GH/IGF-1) axis.[20][24]

HMB_Pathway cluster_inhibition Inhibition of Proteolysis cluster_stimulation Stimulation of Protein Synthesis HMB_In HMB Ubiquitin_Pathway Ubiquitin-Proteasome Pathway HMB_In->Ubiquitin_Pathway Inhibits mTOR_Pathway mTOR Pathway HMB_In->mTOR_Pathway Stimulates Hypertrophy Muscle Hypertrophy & Strength Protein_Degradation Muscle Protein Degradation Ubiquitin_Pathway->Protein_Degradation Reduced_Damage Reduced Muscle Damage Ubiquitin_Pathway->Reduced_Damage Protein_Synthesis Muscle Protein Synthesis mTOR_Pathway->Protein_Synthesis Protein_Synthesis->Hypertrophy

Figure 3: Dual mechanism of HMB's action on muscle protein metabolism.

Experimental Evidence

The benefits of HMB appear to be most pronounced in untrained individuals or those undergoing intense training that induces significant muscle damage.[27]

Performance Metric Dosage Duration Key Findings References
Muscle Damage Markers (CK, LDH)3 g/day ≥ 2 weeksReduced levels of creatine kinase (CK) and lactate dehydrogenase (LDH) following exercise-induced muscle damage.[22]
Lean Mass & Strength (Untrained)1.5-3.0 g/day ≥ 3 weeksIncreased lean mass and strength gains when combined with resistance training.
Recovery from Exercise3 g/day Chronic or AcuteAttenuates exercise-induced muscle damage and enhances recovery.[21][22]
Muscle Mass (Older Adults)3 g/day > 12 weeksImproved muscle mass and strength in individuals over 50.[28][29]

Other Notable Amino Acid Derivatives

L-Citrulline

L-citrulline is a non-essential amino acid that is a precursor to L-arginine, the substrate for nitric oxide (NO) synthase. Increased NO production is thought to enhance blood flow to exercising muscles, potentially improving nutrient delivery and waste removal. However, the ergogenic effects of citrulline supplementation are currently debated, with systematic reviews and meta-analyses showing mixed results for both aerobic and high-intensity performance.[30][31][32][33][34]

Branched-Chain Amino Acids (BCAAs)

BCAAs, including leucine, isoleucine, and valine, have been popular supplements for promoting muscle protein synthesis and reducing exercise-induced muscle soreness. Leucine, in particular, is a potent activator of the mTOR pathway. However, the primary proposed ergogenic mechanism for BCAAs during endurance exercise is the "central fatigue hypothesis."[35] BCAAs compete with tryptophan for transport into the brain, and by reducing tryptophan uptake, they may decrease the synthesis of serotonin, a neurotransmitter associated with fatigue.[36] Some studies suggest that BCAA supplementation can delay the onset of central fatigue and improve endurance performance.[37][38]

Experimental Protocols

Assessment of Anaerobic Performance: Wingate Anaerobic Test
  • Objective: To measure peak power, mean power, and fatigue index.

  • Protocol:

    • Warm-up: 5-10 minutes of light cycling.

    • Test: 30 seconds of all-out cycling against a standardized resistance (e.g., 7.5% of body mass).

    • Data Collection: Power output is recorded continuously throughout the 30-second test.

    • Analysis:

      • Peak Power: The highest power output achieved during the test.

      • Mean Power: The average power output over the 30-second duration.

      • Fatigue Index: The percentage decline in power from peak to the end of the test.

Evaluation of Muscle Damage: Creatine Kinase (CK) and Lactate Dehydrogenase (LDH) Assays
  • Objective: To quantify markers of exercise-induced muscle damage.

  • Protocol:

    • Blood Sampling: Collect venous blood samples at baseline, immediately post-exercise, and at 24, 48, and 72 hours post-exercise.

    • Sample Processing: Centrifuge blood to separate plasma or serum.

    • Assay: Use commercially available enzymatic assay kits to determine the activity of CK and LDH in the plasma/serum according to the manufacturer's instructions.

    • Analysis: Compare the changes in CK and LDH levels between the supplement and placebo groups over time.

Measurement of Muscle Carnosine Content: Proton Magnetic Resonance Spectroscopy (¹H-MRS)
  • Objective: To non-invasively quantify intramuscular carnosine concentrations.

  • Protocol:

    • Subject Positioning: The subject is positioned within the MRI scanner, with the muscle of interest (e.g., gastrocnemius or soleus) placed within the radiofrequency coil.

    • Data Acquisition: ¹H-MRS data are acquired using a standardized pulse sequence.

    • Data Processing: The acquired spectra are processed to identify and quantify the carnosine signal.

    • Analysis: Carnosine concentration is typically expressed relative to a reference compound (e.g., water or creatine).

Conclusion

The amino acid derivatives discussed in this guide represent some of the most promising and well-supported ergogenic aids. Creatine monohydrate stands out for its robust effects on high-intensity performance and strength. Beta-alanine is a potent fatigue buffer, particularly beneficial for activities limited by intramuscular acidosis. HMB shows promise as an anti-catabolic agent, aiding in recovery and muscle preservation, especially in populations prone to muscle damage or loss. The evidence for L-citrulline and BCAAs is more equivocal, warranting further research to delineate their specific applications and efficacy.

For researchers and drug development professionals, a thorough understanding of the mechanisms of action and the supporting scientific evidence is crucial for the rational design of effective nutritional interventions and the development of novel ergogenic compounds. The experimental protocols outlined provide a foundation for the rigorous evaluation of these and other potential performance-enhancing agents.

References

  • Consensus. (n.d.). Does creatine supplementation affect muscle protein synthesis?. Consensus.
  • Holeček, M. (2017). Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions. Journal of Cachexia, Sarcopenia and Muscle, 8(4), 529-541. Retrieved from [Link]

  • Jakubowski, R., et al. (2019). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of Human Kinetics, 68, 211-222. Retrieved from [Link]

  • Quesnele, J. J., et al. (2014). Role of beta-alanine supplementation on muscle carnosine and exercise performance. Journal of the International Society of Sports Nutrition, 11(Suppl 1), P22. Retrieved from [Link]

  • AbuMoh'd, M. F., et al. (2020). Effects of Oral Branched‐Chain Amino Acids (BCAAs) Intake on Muscular and Central Fatigue During an Incremental Exercise. Journal of Human Kinetics, 72, 69-78. Retrieved from [Link]

  • Deldicque, L., et al. (2022). Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action. Nutrients, 14(15), 3229. Retrieved from [Link]

  • Rennie, M. J., et al. (2002). Creatine supplementation has no effect on human muscle protein turnover at rest in the postabsorptive or fed states. American Journal of Physiology-Endocrinology and Metabolism, 283(4), E764-E770. Retrieved from [Link]

  • CarnoSyn. (n.d.). What Is The Link Between Carnosine & Beta-Alanine?. CarnoSyn. Retrieved from [Link]

  • Kim, D. H., et al. (2021). Effects of β-hydroxy-β-methylbutyrate supplementation on recovery from exercise-induced muscle damage: a mini-review. Journal of Exercise Rehabilitation, 17(1), 2-8. Retrieved from [Link]

  • NutraIngredients-USA.com. (2025). BCAA may enhance metabolism and reduce post-exercise fatigue: Study. NutraIngredients-USA.com. Retrieved from [Link]

  • Blomstrand, E. (2006). A role for branched-chain amino acids in reducing central fatigue. The Journal of Nutrition, 136(2), 544S-547S. Retrieved from [Link]

  • Saunders, B., et al. (2017). β-alanine supplementation to improve exercise capacity and performance: a systematic review and meta-analysis. British Journal of Sports Medicine, 51(8), 658-669. Retrieved from [Link]

  • Vegan Health. (n.d.). Carnosine and beta-Alanine. Vegan Health. Retrieved from [Link]

  • Jakubowski, R., et al. (2019). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of Human Kinetics, 68, 211-222. Retrieved from [Link]

  • Jakubowski, R., et al. (2019). Mechanism of Action and the Effect of Beta-Hydroxy-Beta- Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance -A Systematic Review. Journal of Human Kinetics, 68, 211-222. Retrieved from [Link]

  • Sale, C., et al. (2010). Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature. Journal of Strength and Conditioning Research, 24(1), 284-293. Retrieved from [Link]

  • Artioli, G. G., et al. (2012). Ergogenic Effects of β-Alanine and Carnosine: Proposed Future Research to Quantify Their Efficacy. Nutrients, 4(7), 685-705. Retrieved from [Link]

  • Saunders, B., et al. (2017). β-alanine supplementation to improve exercise capacity and performance: a systematic review and meta-analysis. British Journal of Sports Medicine, 51(8), 658-669. Retrieved from [Link]

  • Hobson, R. M., et al. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino Acids, 43(1), 25-37. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the potency of HMB (beta-Hydroxy beta-Methylbutyrate) as an mTOR (mechanistic target of rapamycin) activator?. Dr.Oracle. Retrieved from [Link]

  • Gonzalez, A. M., et al. (2022). Effects of Citrulline Supplementation on Different Aerobic Exercise Performance Outcomes: A Systematic Review and Meta-Analysis. Nutrients, 14(15), 3192. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The effects of citrulline supplementation on athlete´s performance: systematic review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ergogenic Effects of Creatine in Sports and Rehabilitation | Request PDF. ResearchGate. Retrieved from [Link]

  • Trexler, E. T., et al. (2019). Effects of citrulline on endurance performance in young healthy adults: a systematic review and meta-analysis. Journal of the International Society of Sports Nutrition, 16(1), 7. Retrieved from [Link]

  • Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30. Retrieved from [Link]

  • Hespel, P., et al. (2008). Ergogenic effects of creatine in sports and rehabilitation. International Journal of Sports Medicine, 29(8), 661-666. Retrieved from [Link]

  • Quality in Sport. (2025). β-alanine: A Comprehensive Review of Athletic and Systemic Benefits. Quality in Sport. Retrieved from [Link]

  • British Journal of Sports Medicine. (n.d.). Infographic. A systematic review and meta-analysis of the effect of β-alanine supplementation on exercise capacity and performance. British Journal of Sports Medicine. Retrieved from [Link]

  • Escobar, J., et al. (2020). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 318(2), R355-R366. Retrieved from [Link]

  • Hespel, P., et al. (2008). Ergogenic effects of creatine in sports and rehabilitation. International Journal of Sports Medicine, 29(8), 661-666. Retrieved from [Link]

  • Holeček, M. (2017). Beta-hydroxy-beta-methylbutyrate supplementation and skeletal muscle in healthy and muscle-wasting conditions. Journal of Cachexia, Sarcopenia and Muscle, 8(4), 529-541. Retrieved from [Link]

  • Gatorade Sports Science Institute. (n.d.). Carbohydrates, Branched-Chain Amino Acids and Endurance: The Central Fatigue Hypothesis. Gatorade Sports Science Institute. Retrieved from [Link]

  • Artioli, G. G., et al. (2012). Ergogenic effects of β-alanine and carnosine: proposed future research to quantify their efficacy. Nutrients, 4(7), 685-705. Retrieved from [Link]

  • Pimentel, G. D., et al. (2011). β-Hydroxy-β-methylbutyrate (HMβ) supplementation stimulates skeletal muscle hypertrophy in rats via the mTOR pathway. Nutrition & Metabolism, 8, 11. Retrieved from [Link]

  • BUBS Naturals. (2025). How Creatine Supports Muscle Protein Synthesis for Growth. BUBS Naturals. Retrieved from [Link]

  • Li, F., et al. (2023). Effects of oral supplementation of β -hydroxy-β -methylbutyrate on muscle mass and strength in individuals over the age of 50: a meta-analysis. Frontiers in Nutrition, 10, 1125284. Retrieved from [Link]

  • Escobar, J., et al. (2020). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 318(2), R355-R366. Retrieved from [Link]

  • ResearchGate. (n.d.). HMB effects on indices of skeletal muscle damage and breakdown. ResearchGate. Retrieved from [Link]

  • UT Health San Antonio. (2025). Pilot study: Branched-chain amino acids may help physical, mental fatigue in older adults. UT Health San Antonio. Retrieved from [Link]

  • Kreider, R. B., et al. (2017). Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Populations. Nutrients, 9(6), 543. Retrieved from [Link]

  • Trexler, E. T., et al. (2019). Acute Effects of Citrulline Supplementation on High-Intensity Strength and Power Performance: A Systematic Review and Meta-Analysis. Sports Medicine, 49(5), 707-718. Retrieved from [Link]

  • Canada.ca. (n.d.). BETA ALANINE. Canada.ca. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effects of Citrulline Supplementation on Different Aerobic Exercise Performance Outcomes: A Systematic Review and Meta-Analysis. ResearchGate. Retrieved from [Link]

  • Vance Air Force Base. (2011). Ergogenic aid spotlight: Beta Alanine. Vance Air Force Base. Retrieved from [Link]

  • UCLA Health. (2024). Creatine supplements can help build muscle mass. UCLA Health. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chapter 47. An Overview on Beta-hydroxy-beta-methylbutyrate (HMB) Supplementation in Skeletal Muscle Function and Sports Performance. ResearchGate. Retrieved from [Link]

  • Wilson, J. M., et al. (2008). Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review. Nutrition & Metabolism, 5, 1. Retrieved from [Link]

  • Kreider, R. B. (2003). Creatine Supplementation and Exercise Performance: A Brief Review. Journal of Sports Science & Medicine, 2(4), 123-132. Retrieved from [Link]

Sources

A Comparative Structural Analysis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid and Its Methyl Ester for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative structural analysis of the isoleucine derivative, (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, and its corresponding methyl ester.[1] We will explore how the subtle difference between a carboxylic acid and a methyl ester functional group profoundly impacts their physicochemical properties and the analytical strategies required for their complete structural elucidation. This information is critical for researchers in drug design, synthesis, and quality control, where precise molecular architecture dictates biological activity and therapeutic efficacy.

Introduction: The Significance of a Single Functional Group

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid and its methyl ester are valuable chiral building blocks in organic synthesis.[2] The parent compound is a derivative of the essential amino acid L-isoleucine.[1][3] The seemingly minor conversion of the carboxylic acid to a methyl ester can significantly alter a molecule's polarity, hydrogen bonding capability, and ultimately, its behavior in biological systems and during analytical characterization. This guide will dissect these differences through the lens of key analytical techniques, providing the foundational knowledge necessary for informed decision-making in a research and development setting.

Physicochemical Properties: A Tale of Two Termini

The primary differentiator between the acid and its ester is the nature of the carboxyl terminus. This distinction gives rise to significant variations in their chemical and physical properties, which in turn influence the selection of analytical methodologies.

Property(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoateRationale
Molecular Weight 235.32 g/mol [4][5]249.35 g/mol Addition of a methyl group (-CH3)
Polarity HigherLowerThe carboxylic acid has a polar O-H bond capable of hydrogen bonding, while the ester has a less polar C-O-C linkage.
Hydrogen Bonding Hydrogen bond donor and acceptorHydrogen bond acceptor onlyThe acidic proton allows for donation, while the ester's carbonyl oxygen can only accept hydrogen bonds.
Acidity/Basicity Amphoteric (acidic carboxyl, basic amino)Basic (amino group)The esterification removes the acidic proton of the carboxylic acid.
Solubility More soluble in polar, protic solventsMore soluble in nonpolar, aprotic solvents"Like dissolves like"; the higher polarity of the acid favors polar solvents.

These fundamental differences are not merely academic; they have practical implications for sample preparation, chromatographic separation, and the interpretation of spectroscopic data.

Comparative Spectroscopic Analysis

The structural nuances between the acid and its ester are readily apparent in their respective spectra. Here, we delve into the expected differences in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms within a molecule. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy:

The most telling difference in the ¹H NMR spectra will be the presence or absence of the acidic proton.

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid: A broad singlet, typically in the 9-12 ppm region, corresponding to the carboxylic acid proton will be observed.[6] This peak will disappear upon the addition of D₂O due to proton-deuterium exchange, a classic diagnostic test for acidic protons.[6]

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoate: This broad singlet will be absent. Instead, a new sharp singlet will appear further upfield, typically around 3.5-4.5 ppm, corresponding to the three protons of the methyl ester group.[7]

The chemical shifts of protons adjacent to the carbonyl group (α-protons) may also experience a slight downfield shift in the ester compared to the acid.

¹³C NMR Spectroscopy:

The carbon chemical shifts, particularly of the carbonyl group, also provide clear distinguishing features.

  • Carbonyl Carbon: The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range.[6] In the corresponding ester, this peak is often shifted slightly downfield due to the electron-withdrawing effect of the alkoxy group.

  • Methyl Ester Carbon: The methyl ester will exhibit a distinct peak for the methoxy carbon, usually in the 50-60 ppm region.

The solvent can influence the chemical shifts of carbonyl carbons in both acids and esters due to varying degrees of intermolecular interactions.[8]

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure. The fragmentation pathways for carboxylic acids and their esters differ significantly.

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid:

    • α-Cleavage: A common fragmentation for aliphatic carboxylic acids is the loss of the alkyl group adjacent to the carbonyl, resulting in a resonance-stabilized cation.[6] Another key fragmentation is the loss of the hydroxyl radical (-OH).[9]

    • McLafferty Rearrangement: If a γ-hydrogen is present, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule and the formation of an even-mass fragment ion, which is often the base peak.[6][10]

  • (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoate:

    • α-Cleavage: The most prominent α-cleavage for esters is the loss of the alkoxy group (-OCH₃), forming an acylium ion (R-C=O⁺).[7][9] Loss of the alkyl group from the acid portion can also occur.

    • McLafferty Rearrangement: Similar to the acid, a McLafferty rearrangement is possible if a γ-hydrogen is present on the acid portion of the molecule.

The molecular ion peak (M⁺) for the acid may be weak, while it is often more readily observed for the ester.[9]

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.[11][12] This technique provides precise atomic coordinates, bond lengths, and bond angles.

  • Crystal Packing: The ability of the carboxylic acid to form strong intermolecular hydrogen bonds often leads to distinct crystal packing arrangements compared to its methyl ester.[3] These differences in the solid-state architecture can influence physical properties such as melting point and solubility.

  • Challenges: A significant challenge in X-ray crystallography is obtaining single crystals of sufficient size and quality.[13] For molecules that are difficult to crystallize, powder X-ray diffraction can sometimes be used to determine the crystal structure.[13]

While X-ray crystallography provides the most detailed structural information, it is a solid-state technique, and the conformation of the molecule in solution may differ.

Experimental Protocols

To provide a practical context, the following are generalized protocols for the key analytical techniques discussed.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. For the carboxylic acid, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.

Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): To obtain fragmentation information, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow and Structural Relationship Diagrams

The following diagrams illustrate the experimental workflow for structural analysis and the chemical relationship between the two compounds.

G cluster_0 Structural Analysis Workflow Start Sample: Acid or Ester NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS, MS/MS) Start->MS Xray X-ray Crystallography (if crystalline) Start->Xray Data Data Analysis & Interpretation NMR->Data MS->Data Xray->Data Structure Structural Elucidation Data->Structure

Figure 1: A generalized workflow for the structural analysis of small molecules.

G Acid (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid (C₁₄H₂₁NO₂) Ester (2S,3S)-methyl 2-(benzyl(methyl)amino)-3-methylpentanoate (C₁₅H₂₃NO₂) Acid->Ester Esterification (+CH₃OH, H⁺) Ester->Acid Hydrolysis (+H₂O, H⁺ or OH⁻)

Figure 2: The chemical relationship between the carboxylic acid and its methyl ester.

Conclusion: A Holistic Approach to Structural Characterization

The structural analysis of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid and its methyl ester highlights the importance of a multi-technique approach. While NMR and MS provide crucial information about connectivity and fragmentation, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. The choice of analytical strategy will be dictated by the specific research question, but a thorough understanding of the fundamental physicochemical differences between the acid and the ester is essential for accurate data interpretation and successful drug development.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. PubChem Compound Summary for CID 7019518. [Link]

  • Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • Ohtani, H., & Nakayama, H. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(9), 2734. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Ciogli, A., et al. (2014). Three-Point versus Two-Point Attachment of (R)- and (S)-Amino Acid Methyl Esters to a Cobalt(III) Chiroporphyrin: Implications for the Analysis of Amino Acid Enantiomers by 1H NMR Spectroscopy. Journal of the American Chemical Society, 136(49), 17162-17165. [Link]

  • Fábián, L., & Kálmán, A. (2009). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3057. [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • Boldyreva, E. V., et al. (2012). X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. Acta Crystallographica Section A: Foundations of Crystallography, 68(a1), s112-s112. [Link]

  • Villani, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Magnetic Resonance in Chemistry, 56(10), 967-975. [Link]

  • de Oliveira, L. F. C., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section D: Structural Biology, 73(Pt 1), 1-10. [Link]

  • Das, N. R., & H-Y, W. (2013). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Methods in molecular biology (Clifton, N.J.), 974, 147-167. [Link]

  • Kricheldorf, H. R. (1987). 15N NMR spectroscopy. 30—structure/shift relationships of oligopeptides and copolypeptides, including gramicidin S. Magnetic Resonance in Chemistry, 25(6), 485-491. [Link]

  • National Center for Biotechnology Information. (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide. PubChem Compound Summary for CID 10704177. [Link]

  • Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]

  • National Center for Biotechnology Information. (3S)-2-amino-3-methylpentanoic acid. PubChem Compound Summary for CID 10396882. [Link]

  • Blow, D. (2002). x Ray crystallography. Postgraduate Medical Journal, 78(926), 767-769. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Ali, A., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 3958. [Link]

  • An, G., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. International Journal of Molecular Sciences, 13(5), 6492-6505. [Link]

Sources

The Versatile N-Benzyl Amino Acids: A Comparative Guide to Their Applications in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic chemistry and drug development, the strategic manipulation of molecular architecture is paramount. Among the vast toolkit available to the discerning researcher, N-benzyl amino acids have emerged as a class of uniquely versatile building blocks. Their utility extends far beyond simple peptide synthesis, finding critical applications in the stereocontrolled construction of complex heterocycles, the design of novel therapeutics, and the engineering of advanced materials. This guide provides an in-depth, comparative analysis of the applications of N-benzyl amino acids, offering field-proven insights and experimental data to empower researchers in their synthetic endeavors.

Part 1: N-Benzyl Amino Acids in Peptide Synthesis: A Balancing Act of Protection and Reactivity

The synthesis of peptides, the very language of biological function, requires a meticulous choreography of protection and deprotection of reactive functional groups. The choice of the N-terminal protecting group is a critical decision that dictates the overall synthetic strategy. While the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dominate the landscape of solid-phase peptide synthesis (SPPS), the N-benzyl (Bn) group, and its derivatives, offer a compelling alternative with distinct advantages and disadvantages.

The N-Benzyl Group vs. Fmoc and Boc: A Comparative Overview

The "quasi-orthogonal" nature of the Boc/Bzl strategy, where both are acid-labile but at different strengths, has been a workhorse in peptide synthesis.[1] The benzyl group's stability to the milder acidic conditions used for Boc removal allows for its use as a "permanent" side-chain protecting group.[1] However, the N-benzyl group can also be employed as a temporary N-terminal protecting group, offering a unique set of properties compared to the more common Fmoc and Boc groups.

Protecting GroupIntroductionDeprotection ConditionsKey AdvantagesKey Disadvantages
N-Benzyl (Bn) Reaction with benzyl halide under basic conditions; Reductive amination.[2]Catalytic hydrogenation (e.g., Pd/C, H₂); Strong acids (e.g., HF, TFMSA); Oxidative cleavage.[2][3]Stability to both acidic and basic conditions used for Boc and Fmoc strategies; Can suppress racemization.[4]Harsh deprotection conditions (strong acid or catalytic hydrogenation) can be incompatible with sensitive functional groups; Potential for catalyst poisoning.[3]
Fmoc Reaction with Fmoc-Cl or Fmoc-OSu.Mild base (e.g., 20% piperidine in DMF).[5]Mild deprotection conditions preserve acid-labile side-chain protecting groups.Base-lability can be problematic for certain sequences; Diketopiperazine formation can be a side reaction.[4]
Boc Reaction with di-tert-butyl dicarbonate (Boc₂O).[1]Moderate acid (e.g., TFA in DCM).[5]Robust and well-established chemistry.Repeated acid exposure can lead to side reactions and degradation of sensitive peptides.
Experimental Protocol: N-Benzylation of an Amino Acid

This protocol describes a general procedure for the N-benzylation of an amino acid via reductive amination.

Materials:

  • Amino acid (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in 1 M NaOH solution.

  • Add benzaldehyde and stir vigorously at room temperature for 2-4 hours to form the Schiff base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add NaBH₄ portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Acidify the reaction mixture to pH ~2 with concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the N-benzyl amino acid.

Causality in Deprotection: Choosing the Right Tool for the Job

The choice of deprotection method for the N-benzyl group is dictated by the overall molecular landscape of the peptide.[2] Catalytic hydrogenation is often the method of choice due to its mildness, but the presence of sulfur-containing residues (cysteine, methionine) can poison the catalyst.[3] In such cases, strong acidolysis or dissolving metal reduction (e.g., Na/liquid NH₃) are viable, albeit harsher, alternatives. The development of co-catalyst systems, such as palladium on carbon combined with niobic acid-on-carbon, has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions.[3]

cluster_0 N-Benzyl Deprotection Strategies Catalytic_Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Strong_Acidolysis Strong Acidolysis (HF, TFMSA) Dissolving_Metal_Reduction Dissolving Metal Reduction (Na/liq. NH₃) Oxidative_Cleavage Oxidative Cleavage (CAN, DDQ) Peptide_Residue N-Benzyl Protected Amino Acid/Peptide Peptide_Residue->Catalytic_Hydrogenation Mildest No S-residues Peptide_Residue->Strong_Acidolysis Robust Acid-stable peptide Peptide_Residue->Dissolving_Metal_Reduction Powerful For resistant groups Peptide_Residue->Oxidative_Cleavage Selective For certain derivatives

Caption: Decision workflow for N-benzyl group deprotection.

Part 2: Architects of Complexity: N-Benzyl Amino Acids in Heterocyclic Synthesis

The inherent chirality and bifunctionality of N-benzyl amino acids make them powerful starting materials for the synthesis of a diverse array of nitrogen-containing heterocycles, many of which form the core of medicinally important molecules.[6]

Quinazolinones: Privileged Scaffolds from Amino Acid Precursors

Quinazolinones are a prominent class of N-heterocycles found in numerous FDA-approved drugs.[6] The use of amino acids as precursors provides a direct and efficient route to these "privileged scaffolds." N-benzyl cyanamides, derived from N-benzyl amino acids, can undergo an acid-mediated [4+2] annulation with 2-amino aryl ketones to furnish 2-aminoquinazolines in high yields.[7] This method offers a significant advantage over traditional multi-step syntheses.

A plausible mechanism involves the initial protonation of the N-benzyl cyanamide, which enhances its electrophilicity. Nucleophilic attack by the 2-amino aryl ketone, followed by intramolecular cyclization and dehydration, leads to the aromatic quinazoline core.[7]

cluster_workflow Quinazolinone Synthesis from N-Benzyl Cyanamide Start N-Benzyl Cyanamide + 2-Amino Aryl Ketone Protonation Protonation of Cyanamide (H⁺) Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Aryl Amine Protonation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration End 2-Aminoquinazoline Dehydration->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. As a novel isoleucine derivative, specific safety data may be limited.[1][2] Therefore, this guide synthesizes established protocols for handling analogous chemical structures and general best practices for laboratory safety to ensure the well-being of personnel and the integrity of research.[3][4]

Core Principles of Safe Handling

The cornerstone of laboratory safety lies in a thorough understanding of the potential risks and the implementation of appropriate control measures.[3] Before beginning any work with (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a comprehensive risk assessment should be conducted.[8][9] This assessment should consider the nature of the experimental procedures, the quantities of the substance being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling research chemicals.[3][10][11] Based on the hazard profile of similar compounds, the following PPE is mandatory.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or holes before use. For prolonged contact or when handling larger quantities, consider double-gloving.[9]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles.[5][9]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling the powder outside of a fume hood.[5][12][13]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[5] Ensure it is fully buttoned.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol generation.[5] The type of respirator should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.

Engineering Controls and Preparation
  • Ventilation: All manipulations of solid (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Before commencing work, verify the location and functionality of emergency equipment, including eyewash stations, safety showers, and fire extinguishers.[3]

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.[3]

Handling the Compound
  • Don PPE: Wear all required PPE as detailed in the table above before entering the designated handling area.[9]

  • Avoid Dust Formation: When handling the solid material, use appropriate tools such as spatulas to minimize the generation of dust.[5]

  • Containment: Work on a disposable bench liner to contain any minor spills and facilitate cleanup.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: New Experiment verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->verify_controls don_ppe Don Appropriate PPE verify_controls->don_ppe weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound dissolve Dissolve in Solvent weigh_compound->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe cleanup_end End doff_ppe->cleanup_end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.